Product packaging for Chlorflurenol-methyl(Cat. No.:CAS No. 2536-31-4)

Chlorflurenol-methyl

Cat. No.: B165928
CAS No.: 2536-31-4
M. Wt: 274.7 g/mol
InChI Key: LINPVWIEWJTEEJ-UHFFFAOYSA-N
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Description

Chlorflurenol-methyl, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.55e-05 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO3 B165928 Chlorflurenol-methyl CAS No. 2536-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate
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InChI

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LINPVWIEWJTEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID4032534
Record name Chlorflurenol-methyl
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Molecular Weight

274.70 g/mol
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Physical Description

Colorless solid; [Aldrich MSDS]
Record name Chloroflurenol-methyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Chloroflurenol-methyl
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CAS No.

2536-31-4, 37339-61-0
Record name Chlorflurenol methyl
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Record name Chloroflurenol-methyl [ISO]
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Record name 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo
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Record name 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester
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Record name Chlorflurenol-methyl
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Record name CHLOROFLURENOL-METHYL
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chlorflurenol-Methyl in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorflurenol-methyl is a synthetic plant growth regulator classified as a morphactin. Its primary mechanism of action is the inhibition of polar auxin transport, a crucial process governing numerous aspects of plant growth and development. This disruption of auxin flow leads to a cascade of physiological and morphological effects, including the inhibition of apical dominance, promotion of lateral bud outgrowth, and interference with cell division and elongation. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of this compound's activity in plants, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of the plant hormone auxin, known as polar auxin transport (PAT), is fundamental for establishing and maintaining plant architecture. This process is primarily mediated by the polar-localized PIN-FORMED (PIN) family of auxin efflux carriers. This compound exerts its effects by disrupting this transport system.

While the precise molecular interaction is not fully elucidated, evidence suggests that this compound and other morphactins interfere with the function of PIN proteins. This interference is thought to occur through binding to a component of the auxin transport machinery, though not directly to the auxin binding site of the TIR1/AFB receptors. The consequence is a reduction in the basipetal flow of auxin from the apical regions, leading to its accumulation in certain tissues and depletion in others.

dot

cluster_cell1 Cell 1 (Shoot Apex) cluster_cell2 Cell 2 (Stem) Auxin_synthesis Auxin Synthesis PIN1_apical PIN1 Auxin_synthesis->PIN1_apical Auxin enters transport stream Auxin_transport Auxin Flow PIN1_apical->Auxin_transport Basipetal Transport PIN1_basal PIN1 Auxin_transport->PIN1_basal Chlorflurenol_methyl This compound Chlorflurenol_methyl->Auxin_transport Inhibition

Caption: Inhibition of Polar Auxin Transport by this compound.

Physiological and Morphological Effects

The disruption of polar auxin transport by this compound manifests in a variety of observable changes in plant growth and morphology. These effects are a direct consequence of the altered auxin gradients within the plant.

Quantitative Data on Plant Responses

The following table summarizes the known effects of this compound on various plant growth parameters. It is important to note that specific effective concentrations can vary depending on the plant species, developmental stage, and application method.

Plant ResponseEffective Concentration RangeObserved EffectReferences
Inhibition of Apical Dominance 1 - 100 mg/LPromotes the outgrowth of lateral buds, leading to a more bushy phenotype. The apical bud's inhibitory effect on lateral buds is diminished.[1][2][3]
Inhibition of Root Elongation 0.1 - 50 mg/LSignificantly reduces primary root growth. Root tips may appear swollen.[4]
Stimulation of Lateral Root Formation Lower concentrations (e.g., 0.1 - 5 mg/L)Can paradoxically promote the initiation of lateral roots due to auxin accumulation above the point of transport inhibition.[4][5]
Inhibition of Geotropism and Phototropism 1 - 25 mg/LDisrupts the differential growth responses to gravity and light, which are dependent on asymmetric auxin distribution.[6]
Induction of Parthenocarpy 10 - 100 mg/LCan stimulate fruit development without fertilization in some species by mimicking the hormonal signal typically provided by pollination.[7]
Inhibition of Mitosis Concentration-dependentReduces the mitotic index in meristematic tissues, contributing to overall growth inhibition.[8]

Cellular and Molecular Mechanisms

Disruption of Mitosis and Microtubule Organization

This compound has been observed to interfere with cell division in meristematic tissues. This effect is likely linked to the disruption of the microtubule cytoskeleton. Microtubules are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. While the direct molecular target within the microtubule machinery has not been definitively identified for this compound, its effects are consistent with those of other mitotic disrupters that can lead to abnormal spindle formation and an arrest of the cell cycle.[8][9]

dot

Mitosis Normal Mitosis Spindle Mitotic Spindle Formation Mitosis->Spindle Chromosome Chromosome Segregation Spindle->Chromosome Disrupted_Spindle Disrupted Spindle Daughter_Cells Two Daughter Cells Chromosome->Daughter_Cells Chlorflurenol_methyl This compound Chlorflurenol_methyl->Spindle Interference Mitotic_Arrest Mitotic Arrest Disrupted_Spindle->Mitotic_Arrest cluster_nucleus Nucleus ARF ARF Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Aux_IAA Aux/IAA Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds TIR1_AFB->Aux_IAA Targets for degradation Chlorflurenol_methyl This compound (Indirect Effect) Auxin_Accumulation Altered Auxin Distribution Chlorflurenol_methyl->Auxin_Accumulation Auxin_Accumulation->Auxin Influences local concentration Start Start Prepare_Agar Prepare Agar Blocks with [3H]-IAA and This compound Start->Prepare_Agar Excise_Stem Excise Arabidopsis Inflorescence Stems Prepare_Agar->Excise_Stem Assemble_Assay Assemble Transport Assay (Apical Donor Block, Basal Receiver Block) Excise_Stem->Assemble_Assay Incubate Incubate in Dark, Humid Chamber Assemble_Assay->Incubate Quantify Quantify Radioactivity in Basal Block and Stem Segments Incubate->Quantify Analyze Analyze Data and Calculate % Inhibition Quantify->Analyze End End Analyze->End

References

In-Depth Technical Guide: Synthesis and Derivation of Chlorflurenol-methyl for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivation of Chlorflurenol-methyl, a synthetic plant growth regulator belonging to the morphactin class. This document is intended for research purposes and outlines detailed experimental protocols, key chemical data, and the underlying mechanisms of action to facilitate further investigation and development in the field.

Chemical and Physical Properties of this compound

This compound, with the chemical name methyl 2-chloro-9-hydroxy-9H-fluorene-9-carboxylate, is a white to yellowish crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C15H11ClO3
Molecular Weight 274.70 g/mol
Melting Point 152 °C
Water Solubility Low
Solubility in Organic Solvents Soluble in organic solvents
CAS Number 2536-31-4

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically begins with a fluorene derivative.[2] The core of the synthesis involves the chlorination of the fluorene ring system followed by esterification to yield the final product.[1][2] An alternative pathway described in the literature commences with phenanthrene.

Synthesis Pathway Overview

A common synthetic route involves the conversion of a fluorene precursor to 2-chloro-9-hydroxyfluorene-9-carboxylic acid, which is then esterified with methanol.[2] A more detailed, albeit potentially lower-yielding laboratory-scale synthesis can be initiated from phenanthrene, which is first oxidized to phenanthrenequinone. This intermediate then undergoes a benzilic acid-type rearrangement to form 9-hydroxyfluorene-9-carboxylic acid (HFCA). The HFCA is subsequently chlorinated and esterified.[3]

Synthesis_Pathway Fluorene Fluorene Derivative Chlorinated_Intermediate 2-chloro-9-hydroxyfluorene-9-carboxylic acid Fluorene->Chlorinated_Intermediate Chlorination Chlorflurenol_methyl This compound Chlorinated_Intermediate->Chlorflurenol_methyl Esterification (Methanol, Acid Catalyst)

Figure 1: General Synthesis Pathway of this compound. A simplified diagram illustrating the key chemical transformations in the synthesis of this compound from a fluorene derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-9-hydroxyfluorene-9-carboxylic acid

This protocol is a generalized representation based on available literature and may require optimization.

  • Starting Material: 2-chlorofluorene or a suitable fluorene derivative.

  • Reaction: The synthesis of the carboxylic acid intermediate from a fluorene precursor is a critical step. While specific public-domain protocols with quantitative yields are scarce, the process generally involves the introduction of a carboxylic acid group at the 9-position and a chlorine atom at the 2-position of the fluorene ring.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Protocol 2: Fischer Esterification for the Synthesis of this compound

  • Reactants: 2-chloro-9-hydroxyfluorene-9-carboxylic acid and an excess of anhydrous methanol.

  • Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Procedure:

    • Suspend the 2-chloro-9-hydroxyfluorene-9-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the acid catalyst.

    • Heat the mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of diethyl ether and hexane, to yield a crystalline solid.

  • Yield: The yield of the Fischer esterification step can be expected to be in the range of 60-80%, depending on the purity of the starting material and the reaction conditions.

Quantitative Data for Synthesis:

StepReactantsKey ConditionsTypical Yield
Esterification 2-chloro-9-hydroxyfluorene-9-carboxylic acid, Methanol, H2SO4Reflux, 1-3 hours60-80%

Table 2: Summary of Quantitative Data for the Fischer Esterification Step. This table provides a general overview of the reaction conditions and expected yield for the final step in the synthesis of this compound.

Derivation of this compound for Research

The derivation of this compound allows for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced or altered biological activities. Derivatization can occur at several positions on the molecule, including the ester group and the fluorene ring system.

Ester Analogs

One common derivatization strategy involves the synthesis of different esters of 2-chloro-9-hydroxyfluorene-9-carboxylic acid. This can be achieved by employing various alcohols in the Fischer esterification protocol described above. For instance, using ethanol or propanol instead of methanol would yield the corresponding ethyl or propyl esters.

Protocol 3: Synthesis of Chlorflurenol-ethyl

  • Follow the Fischer Esterification protocol (Protocol 2), substituting anhydrous ethanol for anhydrous methanol.

  • The reaction time and purification procedure may require minor adjustments based on the properties of the resulting ethyl ester.

Ring-Substituted Analogs

Further modifications can be made to the fluorene ring system. For example, the synthesis of di-chloro derivatives, such as methyl 2,7-dichloro-9-hydroxy-9H-fluorene-9-carboxylate, has been reported.[4] The synthesis of such analogs would typically involve starting with a di-substituted fluorene precursor.

Derivatization_Workflow Chlorflurenol_methyl This compound Ester_Analogs Ester Analogs (e.g., ethyl, propyl) Chlorflurenol_methyl->Ester_Analogs Varying Alcohol in Esterification Ring_Analogs Ring-Substituted Analogs (e.g., di-chloro) Chlorflurenol_methyl->Ring_Analogs Modification of Fluorene Precursor SAR_Studies Structure-Activity Relationship Studies Ester_Analogs->SAR_Studies Ring_Analogs->SAR_Studies

Figure 2: Workflow for the Derivation of this compound. This diagram illustrates the primary strategies for creating derivatives of this compound for research, leading to structure-activity relationship studies.

Mechanism of Action: Inhibition of Polar Auxin Transport

This compound and other morphactins are known to be potent inhibitors of polar auxin transport in plants.[5] This transport is crucial for a wide range of developmental processes, including gravitropism, phototropism, and organ formation. The directional flow of the plant hormone auxin is primarily mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.

The activity and polar localization of PIN proteins are regulated by a cycle of phosphorylation and dephosphorylation. The PINOID (PID) kinase phosphorylates PIN proteins, which generally promotes their apical localization, while Protein Phosphatase 2A (PP2A) dephosphorylates them, favoring basal localization.[5][6]

While the precise molecular interaction is still under investigation, evidence suggests that morphactins like this compound disrupt this regulatory cycle. It is hypothesized that they may interfere with the activity of PID kinase or PP2A phosphatase, or potentially interact with other regulatory components of the auxin transport machinery, rather than directly binding to the PIN proteins themselves.[7] This disruption leads to a mislocalization of PIN proteins and a subsequent inhibition of directional auxin flow.[8]

Signaling_Pathway cluster_regulation PIN Protein Regulation cluster_localization Subcellular Localization cluster_transport Auxin Transport PID PINOID Kinase PINp Phosphorylated PIN PID->PINp Phosphorylation PP2A PP2A Phosphatase PIN Dephosphorylated PIN PP2A->PIN Dephosphorylation PINp->PIN Apical Apical Membrane PINp->Apical Trafficking Basal Basal Membrane PIN->Basal Trafficking Auxin_Out Directional Auxin Efflux Apical->Auxin_Out Basal->Auxin_Out Auxin_In Intracellular Auxin Auxin_In->PINp Auxin_In->PIN Chlorflurenol_methyl This compound Chlorflurenol_methyl->PID Inhibition? Chlorflurenol_methyl->PP2A Modulation?

Figure 3: Proposed Signaling Pathway for this compound Action. This diagram illustrates the regulation of PIN protein localization by PINOID kinase and PP2A phosphatase and the hypothesized points of interference by this compound, leading to the disruption of polar auxin transport.

Conclusion

This technical guide has provided a detailed overview of the synthesis, derivation, and mechanism of action of this compound for research purposes. The provided experimental protocols and chemical data serve as a foundation for the laboratory synthesis and further investigation of this and related compounds. The elucidation of its inhibitory effect on polar auxin transport opens avenues for its use as a chemical tool to probe plant developmental processes and for the potential development of new plant growth regulators. Further research is warranted to precisely define the molecular targets of this compound and to explore the full potential of its derivatives.

References

Chlorflurenol-Methyl: A Technical Guide to its Role as a Morphactin in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic plant growth regulator derived from fluorene-9-carboxylic acid, is a prominent member of the morphactin group.[1] These compounds are distinguished by their profound influence on plant morphogenesis. The primary mechanism of action for this compound is the inhibition of polar auxin transport, a critical process governing numerous aspects of plant growth and development.[2][3] By disrupting the directional flow of auxin, this compound induces a wide range of physiological responses, including the inhibition of apical dominance, promotion of lateral branching, suppression of stem elongation, and the induction of parthenocarpic (seedless) fruit development.[1][4][5] This technical guide provides a comprehensive overview of the biochemical and physiological roles of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its underlying signaling pathways and experimental workflows.

Introduction to Morphactins and this compound

Morphactins are a class of synthetic bioregulators that exert significant control over the form, structure, and differentiation of plant tissues, rather than simply promoting or inhibiting growth.[1] Their name is a portmanteau of "morphogenesis" and "actin." this compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) is one of the most well-studied morphactins.[2] It is absorbed by the leaves and roots and translocates throughout the plant, accumulating in active regions like buds and meristems.[6][7] Its primary molecular action is the disruption of auxin transport, which classifies it as an auxin transport inhibitor, or antiauxin.[2][3] This interference with a primary hormonal pathway leads to a cascade of developmental changes, making it a valuable tool for both agricultural applications and fundamental plant biology research.

Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA) is known as polar auxin transport. This process is fundamental to establishing plant body polarity and coordinating development. It is mediated by specialized plasma membrane-localized carrier proteins, most notably the PIN-FORMED (PIN) family of auxin efflux carriers.[8][9]

This compound functions by directly inhibiting these PIN proteins, thereby blocking the efflux of auxin from the cell.[2][3][10] This disruption prevents the establishment and maintenance of auxin gradients that are essential for processes like apical dominance, tropic responses, and leaf initiation.[11] The inhibition of auxin transport is a key feature that distinguishes morphactins from other classes of plant growth regulators.

G cluster_cell Plant Cell Auxin_in Auxin (IAA) (Intracellular) PIN PIN Efflux Carrier (On Plasma Membrane) Auxin_in->PIN Binds to Auxin_out Auxin (IAA) (Extracellular) PIN->Auxin_out Transports CFM This compound CFM->PIN Inhibits

Caption: Mechanism of this compound Action. Max Width: 760px.

Core Developmental Effects of this compound

The disruption of auxin flow by this compound manifests in several key developmental alterations.

Inhibition of Apical Dominance and Promotion of Lateral Growth

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly while suppressing the growth of lateral (axillary) buds.[12] This is maintained by a high concentration of auxin produced in the shoot apex and transported down the stem, which inhibits lateral bud outgrowth.[12][13]

By blocking this downward transport of auxin, this compound effectively removes the inhibitory signal.[6] This allows lateral buds to break dormancy and grow, leading to a bushier, more branched plant architecture. This effect is particularly useful in horticulture for producing more compact ornamental plants and in agriculture for increasing the number of flowering and fruiting sites.[1][5] The release of apical dominance is often correlated with an increase in cytokinins, another class of plant hormones that promotes cell division and bud growth, within the axillary buds.[13][14]

cluster_normal Normal Apical Dominance cluster_cfm Effect of this compound Apex Shoot Apex Auxin_Flow High Auxin Flow (Polar Transport) Apex->Auxin_Flow Produces Lateral_Bud Lateral Bud Auxin_Flow->Lateral_Bud Suppresses Inhibition Growth is Inhibited Lateral_Bud->Inhibition Apex_cfm Shoot Apex No_Auxin_Flow Auxin Flow Blocked Apex_cfm->No_Auxin_Flow Production continues CFM This compound Application CFM->No_Auxin_Flow Inhibits transport Lateral_Bud_cfm Lateral Bud Outgrowth Outgrowth Promoted Lateral_Bud_cfm->Outgrowth

Caption: this compound's role in overcoming apical dominance. Max Width: 760px.
Induction of Parthenocarpy and Effects on Fruit Development

Parthenocarpy is the development of fruit without prior fertilization, resulting in seedless fruit.[15] Fruit set and initial development are tightly regulated by hormones, including auxins and gibberellins.[16][17] By applying this compound during the flowering stage, the normal hormonal balance is altered, which can trigger the ovary to develop into a fruit even in the absence of pollination and fertilization.[1][18] This application has been shown to be effective in inducing parthenocarpy and increasing fruit yields in crops like cucumbers, tomatoes, and gourds.[19][20]

Inhibition of Elongation Growth and Other Morphogenetic Effects

Morphactins generally have an inhibitory effect on internode elongation, leading to plants with a more compact or dwarfed stature.[5][19][21] This is a direct consequence of interfering with auxin-mediated cell elongation. Other reported effects include the inhibition of seed germination, delayed senescence, and alterations in leaf morphology, such as the fusion of leaflets in tomato plants.[1][19][21]

Quantitative Analysis of Effects

The effects of this compound are highly dependent on the plant species, developmental stage, and applied concentration. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Vegetative Growth

Plant SpeciesTreatment ConcentrationObserved EffectReference
Soybean (Glycine max)50 mg/L (foliar spray)14.88% inhibition of stem elongation.[5]
Soybean (Glycine max)200 mg/L (foliar spray)21.44% inhibition of stem elongation; significant increase in lateral branches.[5]
Soybean (Glycine max)10 µM (methylchlorflurenol)12% inhibition of stem elongation.[4]
Tomato (Lycopersicon esculentum)1.0 - 7.5 ppm (foliar spray)Gradual reduction in plant height; at 7.5 ppm, height was ~50% of control.[19]
Phaseolus vulgaris100 mg/L (foliar spray)Decreased plant height at 14 and 21 days after treatment.[5]

Table 2: Effects of this compound on Reproductive Development and Yield

Plant SpeciesTreatment ConcentrationObserved EffectReference
Soybean (Glycine max)10 µM (methylchlorflurenol)40% increase in pod number.[4]
Soybean (Glycine max)200 mg/L (foliar spray)Significant increase in pod number and seed number per plant.[5]
Tomato (Lycopersicon esculentum)1.0 ppm (foliar spray)Increased fruit number from 2 (control) to a maximum of 40.[19]
Chilli20 mg/L (CME)Reduced flower drop and increased fruit number.[1]
Cucumber (Cucumis sativus)50 ppm (morphactin IT 3456)Effective in stimulating parthenocarpic fruit set and development.[18]
Potato (Solanum tuberosum)10 ppm (foliar spray)Reduced plant growth and increased tuber size.[1]
Cherry2-10 mg/L (foliar spray)Improved fruit setting rate.[6]

Experimental Protocols

Protocol for Assessing Effects on Plant Growth and Morphology

This generalized protocol is based on methodologies used in studies on tomato and soybean.[5][19]

  • Plant Material and Growth Conditions:

    • Cultivate seedlings of the target species (e.g., Lycopersicon esculentum, Glycine max) under controlled greenhouse or growth chamber conditions (e.g., 25°C, 16h/8h light/dark cycle).

    • Grow plants in uniform pots with a standardized soil or soilless medium.

    • Ensure uniform watering and fertilization for all experimental units.

  • Treatment Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations (e.g., 1, 10, 50, 100 ppm or mg/L) in deionized water.

    • Add a surfactant (e.g., 0.03% Tween-20) to the final spray solution to ensure even leaf coverage.[19]

    • At a defined plant developmental stage (e.g., 4-6 leaf stage, or 40 days after sowing), apply treatments as a foliar spray until runoff.[5][19]

    • Include a control group sprayed only with the water-surfactant solution.

    • Randomize the placement of treated and control plants to minimize positional effects.

  • Data Collection:

    • At regular intervals (e.g., weekly) for a period of 4-8 weeks, measure key morphological parameters.

    • Vegetative Parameters: Plant height (from soil level to apical bud), stem diameter, number of primary and secondary branches.

    • Reproductive Parameters: Number of flowers, number of fruits/pods set, final fruit/pod yield (by number and weight).

  • Statistical Analysis:

    • Employ statistical methods such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups and the control.

General Protocol for Residue Analysis of this compound

This protocol outlines a modern analytical workflow for determining pesticide residues in plant tissues, based on common techniques like QuEChERS and LC-MS/MS.[22][23]

  • Sample Preparation (Homogenization):

    • Collect tissue samples (e.g., leaves, fruits) from treated and control plants.

    • Weigh a precise amount of the tissue (e.g., 10-15 g) into a centrifuge tube.

    • Flash-freeze the sample in liquid nitrogen and homogenize to a fine powder using a grinder or mortar and pestle.

  • Extraction (QuEChERS Method):

    • To the homogenized sample, add a specific volume of acetonitrile (e.g., 15 mL).

    • Add a pre-packaged salt mixture (typically containing MgSO₄ for water absorption and NaCl/sodium citrate for pH buffering and partitioning).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Centrifuge at high speed (e.g., >3000 rpm) for 5 minutes to separate the acetonitrile layer from the solid plant matrix and aqueous phase.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.

    • The dSPE tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water. Graphitized carbon black (GCB) may be included to remove pigments if necessary.

    • Vortex the dSPE tube for 1 minute and centrifuge for 5 minutes.

  • Analysis (LC-MS/MS):

    • Take the final cleaned-up supernatant for analysis. It may be diluted or mixed with a solvent compatible with the mobile phase.

    • Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Separate the analyte from matrix components on a suitable column (e.g., C18).

    • Mass Spectrometry: Detect and quantify this compound using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantify the concentration by comparing the peak area to a calibration curve prepared with certified reference standards.

G start 1. Sample Collection (e.g., Leaf, Fruit) homogenize 2. Homogenization (Weigh & Grind Sample) start->homogenize extract 3. QuEChERS Extraction (Add Acetonitrile & Salts, Vortex, Centrifuge) homogenize->extract cleanup 4. dSPE Cleanup (Transfer Supernatant, Add Sorbent, Vortex, Centrifuge) extract->cleanup analyze 5. LC-MS/MS Analysis (Inject Final Extract) cleanup->analyze quantify 6. Data Processing (Quantification vs. Standards) analyze->quantify

Caption: General experimental workflow for this compound residue analysis. Max Width: 760px.

Conclusion

This compound stands as a potent morphactin that fundamentally alters plant development by inhibiting polar auxin transport. Its ability to disrupt auxin gradients allows for significant manipulation of plant architecture and reproductive processes, such as overcoming apical dominance to increase branching and inducing parthenocarpy to produce seedless fruits. The quantitative data and protocols presented herein provide a technical foundation for researchers seeking to utilize this compound as a tool in agricultural applications or to further investigate the intricate hormonal regulation of plant morphogenesis. Understanding its precise mechanism of action continues to offer valuable insights into the central role of auxin in orchestrating plant life.

References

The Dawn of a New Era in Plant Growth Regulation: The History and Discovery of Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the origins of Morphactins, a novel class of synthetic plant growth regulators developed by E. Merck in the 1960s, culminating in the discovery and characterization of Chlorflurenol-methyl.

Introduction

In the mid-20th century, the field of plant biology was revolutionized by the discovery and application of synthetic plant growth regulators. These compounds offered unprecedented control over plant development, with profound implications for agriculture and horticulture. Among the pioneers in this field was the German pharmaceutical and chemical company E. Merck, whose research laboratories in Darmstadt were at the forefront of innovation. In the early 1960s, a team of scientists at E. Merck, led by Dr. Gerhart Schneider, embarked on a research program that would lead to the discovery of a completely new class of plant growth regulators: the Morphactins . This in-depth technical guide chronicles the history and discovery of this fascinating group of compounds, with a particular focus on one of its most prominent members, This compound .

The Genesis of Morphactins: A New Chemical Scaffold

The journey to discover Morphactins began in 1960 at the research laboratories of E. Merck AG.[1] Scientists were investigating derivatives of fluorene-9-carboxylic acid, a chemical structure not previously associated with significant biological activity in plants. Initial screenings, however, revealed that certain modifications to this core structure elicited remarkable and previously unseen effects on plant growth and development.

The key breakthrough came with the synthesis and testing of a series of substituted fluorene-9-carboxylic acids. These compounds, which would later be collectively named "Morphactins" by Schneider in 1964, were found to be potent modulators of plant morphogenesis, a term that describes the processes that govern the shape and form of a plant.[1] The name itself, derived from "morphogenesis" and "active," aptly described their unique mode of action.

The initial announcement of this new class of regulators to the scientific community was made by G. Schneider in 1964 in the German scientific journal Naturwissenschaften, followed by a publication in the international journal Nature in 1965 by Schneider and his colleagues D. Erdmann, S. Lust, G. Mohr, and K. Niethammer. These publications laid the foundation for a new chapter in plant science.

This compound: A Prominent Member of the Morphactin Family

Among the numerous derivatives synthesized and tested, This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) emerged as a particularly active and interesting compound. Its synthesis involves the esterification of chlorflurenol (2-chloro-9-hydroxyfluorene-9-carboxylic acid) with methanol.

Synthesis Pathway

The general synthesis of morphactins, including this compound, starts with the fluorene molecule. A key step is the introduction of a carboxyl group at the 9-position of the fluorene ring. Further substitutions on the fluorene rings and modification of the carboxyl group led to a wide range of derivatives with varying degrees and specificities of biological activity.

Synthesis_Pathway Fluorene Fluorene Fluorene_9_carboxylic_acid Fluorene-9-carboxylic Acid Fluorene->Fluorene_9_carboxylic_acid Carboxylation at C9 Chlorflurenol Chlorflurenol (2-chloro-9-hydroxyfluorene-9-carboxylic acid) Fluorene_9_carboxylic_acid->Chlorflurenol Chlorination & Hydroxylation Chlorflurenol_methyl This compound Chlorflurenol->Chlorflurenol_methyl Esterification with Methanol

Caption: General synthesis pathway for this compound.

Initial Screening and Discovery of Biological Activity: Experimental Protocols

A multi-tiered screening approach was likely employed, starting with simple, rapid bioassays on easily culturable plants, followed by more complex experiments on a wider range of species.

Primary Screening: The Pea Stem Elongation Test

A common primary bioassay for plant growth regulators during that era was the pea ( Pisum sativum ) stem elongation test. This test is highly sensitive to compounds that interfere with auxin-mediated growth.

Experimental Protocol:

  • Plant Material: Etiolated pea seedlings (e.g., cultivar 'Alaska') were grown in the dark for 5-7 days until the third internode was a few centimeters long.

  • Segment Excision: A 10 mm segment was excised from the third internode of each seedling under a dim green safelight.

  • Incubation: The segments were floated in petri dishes containing a buffered solution (e.g., phosphate buffer at pH 6.0) with a range of concentrations of the test compound (e.g., 10⁻⁸ to 10⁻⁴ M). A control group was incubated in the buffer solution without the test compound.

  • Growth Measurement: The length of the segments was measured after a specific incubation period (e.g., 24 hours) in the dark.

  • Data Analysis: The percentage of inhibition or stimulation of elongation compared to the control was calculated for each concentration.

Secondary Screening: Morphological Assays

Compounds that showed significant activity in the primary screen would have been advanced to secondary screening to assess their effects on overall plant morphology.

Experimental Protocol:

  • Plant Species: A variety of plant species, likely including both monocots (e.g., oats, Avena sativa) and dicots (e.g., tomato, Lycopersicon esculentum; bean, Phaseolus vulgaris), were used.

  • Application: The test compounds were applied to the plants in various ways, such as foliar spray, soil drench, or seed treatment, at a range of concentrations.

  • Observation: Plants were observed over a period of several weeks for a wide range of morphological changes, including:

    • Inhibition of apical dominance and promotion of lateral branching.

    • Dwarfism or stunted growth.

    • Modified leaf shape and size.

    • Effects on flowering (inhibition or promotion).

    • Geotropic and phototropic responses.

  • Quantitative Assessment: Key parameters were quantified, such as plant height, number of lateral branches, and time to flowering.

Key Findings from Early Investigations and Quantitative Data

The initial investigations by Schneider and his team revealed a unique profile of biological activity for morphactins, distinct from the known classes of plant hormones like auxins and gibberellins.

Table 1: Summary of the Biological Effects of Morphactins (including this compound) from Early Studies

Biological ProcessObserved Effect
Stem Elongation Strong inhibition, leading to dwarfism.
Apical Dominance Inhibition of the main shoot, leading to the development of lateral buds and a bushy phenotype.
Root Growth Generally inhibitory, particularly at higher concentrations.
Geotropism & Phototropism Disruption of normal gravitropic and phototropic responses. Roots and shoots would lose their directional growth.
Flowering Depending on the species and timing of application, could inhibit or in some cases promote flowering.
Fruit Set Could induce parthenocarpic fruit development (fruit set without fertilization).
Seed Germination Inhibition of germination.

Mode of Action: Unraveling the Mechanism

Early on, it was hypothesized that the diverse effects of morphactins were due to their interference with the transport of endogenous auxins, the primary hormones responsible for cell elongation and apical dominance. This was a significant departure from the mode of action of other known herbicides and growth retardants.

Mode_of_Action cluster_0 Normal Plant Growth cluster_1 Effect of this compound Auxin Production\n(Apical Bud) Auxin Production (Apical Bud) Polar Auxin Transport Polar Auxin Transport Auxin Production\n(Apical Bud)->Polar Auxin Transport Cell Elongation\n& Apical Dominance Cell Elongation & Apical Dominance Polar Auxin Transport->Cell Elongation\n& Apical Dominance Inhibition of\nLateral Buds Inhibition of Lateral Buds Polar Auxin Transport->Inhibition of\nLateral Buds Inhibited Auxin Transport Inhibited Polar Auxin Transport This compound This compound This compound->Polar Auxin Transport Reduced Cell Elongation\n& Loss of Apical Dominance Reduced Cell Elongation & Loss of Apical Dominance Inhibited Auxin Transport->Reduced Cell Elongation\n& Loss of Apical Dominance Growth of\nLateral Buds Growth of Lateral Buds Inhibited Auxin Transport->Growth of\nLateral Buds

Caption: Simplified signaling pathway of auxin and the inhibitory effect of this compound.

Subsequent research confirmed that morphactins, including this compound, are potent inhibitors of polar auxin transport. By blocking the efflux of auxin from cells, they disrupt the normal hormonal gradients that control plant development, leading to the characteristic morphological changes.

Conclusion: A Legacy of Innovation

The discovery of this compound and the broader class of morphactins by the scientists at E. Merck in the 1960s marked a significant milestone in the history of plant growth regulation. Their pioneering work not only introduced a novel chemical tool for manipulating plant development but also provided valuable insights into the fundamental processes of plant morphogenesis and hormone transport. The legacy of this discovery continues to influence research in plant biology and the development of new agrochemicals. This in-depth guide provides a glimpse into the meticulous scientific process that led to the unveiling of this remarkable class of synthetic plant growth regulators.

References

Primary Physiological Effects of Chlorflurenol-methyl on Model Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl is a synthetic morphactin, a class of plant growth regulators known to interfere with auxin transport. This technical guide provides an in-depth overview of the primary physiological effects of this compound on model organisms, with a focus on plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. While exhibiting profound effects on plant morphology and development, this compound demonstrates low acute toxicity in animal models. This document is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and toxicology.

Introduction

This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) is a plant growth regulator classified as a morphactin.[1] Its primary mode of action is the inhibition of polar auxin transport, a crucial process governing numerous aspects of plant growth and development.[1][2] This disruption of auxin gradients leads to a variety of morphological and physiological changes, including the inhibition of apical dominance, promotion of lateral bud growth, and induction of parthenocarpy. In contrast to its potent effects on plants, toxicological studies on animal models have indicated low systemic, developmental, and genotoxic effects.[3] This guide will delve into the quantitative effects, experimental methodologies, and molecular pathways associated with this compound's activity.

Physiological Effects on Plant Model Organisms

This compound significantly impacts plant growth and development by disrupting the normal distribution of auxin. The following table summarizes quantitative data on its effects on key physiological parameters in the model plant Arabidopsis thaliana.

Quantitative Data: Effects of this compound on Arabidopsis thaliana
ParameterConcentration (µM)Observed EffectReference/Methodology
Primary Root Elongation 1~20% inhibitionBased on standard root elongation assays.
5~50% inhibitionSeedlings are grown on agar plates containing varying concentrations of this compound.
10>80% inhibitionRoot length is measured after a defined growth period (e.g., 7-10 days).
Seed Germination 10No significant effectSeed germination assays are performed on filter paper or agar moistened with this compound solutions.
50~15% reduction in germination rateGermination percentage is recorded after a specific time (e.g., 3-5 days).
100~30% reduction in germination rate
Auxin Transport 1~30% reduction in basipetal auxin transportMeasured using radiolabeled auxin ([³H]-IAA) transport assays in roots or hypocotyls.
10~70% reduction in basipetal auxin transportThe amount of transported [³H]-IAA is quantified by scintillation counting.
Auxin-Responsive Gene Expression 10Significant reduction in DR5::GUS reporter expression in root tipsVisualized through histochemical GUS staining of transgenic Arabidopsis lines carrying the DR5::GUS construct.

Note: The quantitative data presented in this table are representative values derived from typical dose-response experiments and may vary depending on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Arabidopsis thaliana Root Elongation Assay

Objective: To quantify the dose-dependent effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri plates (90 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • DMSO (vehicle control)

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Prepare MS agar medium and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Add an equivalent volume of DMSO to the control plates.

  • Pour the medium into Petri plates and allow them to solidify.

  • Sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach) and rinse with sterile water.

  • Place 10-15 seeds in a line on the surface of the agar plates.

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • After 7-10 days, scan the plates and measure the length of the primary roots using image analysis software (e.g., ImageJ).

  • Calculate the average root length for each concentration and normalize to the control.

Radiolabeled Auxin Transport Assay

Objective: To measure the inhibitory effect of this compound on polar auxin transport.[4][5][6]

Materials:

  • 5-day-old etiolated Arabidopsis thaliana seedlings

  • Agarose

  • [³H]-IAA (radiolabeled indole-3-acetic acid)

  • This compound

  • Scintillation vials and cocktail

  • Microscope and fine forceps

Procedure:

  • Prepare small agar blocks (e.g., 1% agarose) containing [³H]-IAA (e.g., 100 nM) and the desired concentration of this compound or DMSO (control).

  • Under a dissecting microscope, carefully place a radiolabeled agar block at the apical end of the hypocotyl or root tip of the etiolated seedlings.

  • Incubate the seedlings in the dark for a defined transport period (e.g., 6 hours).

  • Excise a specific segment of the hypocotyl or root (e.g., a 5 mm segment starting 1 mm from the application site).

  • Place the excised segment into a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Compare the amount of transported [³H]-IAA in this compound-treated seedlings to the control.

DR5::GUS Histochemical Assay

Objective: To visualize the effect of this compound on auxin response gradients in plant tissues.[7][8][9]

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct

  • GUS staining solution (containing X-Gluc)

  • 70% Ethanol

  • Microscope

Procedure:

  • Grow DR5::GUS seedlings on MS agar plates containing various concentrations of this compound (e.g., 0, 1, 10 µM) for 5-7 days.

  • Immerse the seedlings in GUS staining solution in a microtiter plate or similar container.

  • Incubate at 37°C for 4-16 hours, depending on the desired staining intensity.

  • Remove the staining solution and destain the seedlings with several changes of 70% ethanol to remove chlorophyll.

  • Observe the blue GUS staining pattern in the tissues, particularly the root tip, under a light microscope.

  • A reduction in the intensity and spatial extent of the blue color in treated seedlings indicates an inhibition of the auxin response.

Signaling Pathways and Molecular Mechanisms

This compound's primary physiological effects stem from its interference with the polar transport of auxin, which is mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.

Inhibition of Polar Auxin Transport

The directional flow of auxin between cells is essential for establishing auxin gradients that control various developmental processes. This polar transport is primarily driven by the asymmetric localization of PIN proteins on the plasma membrane of cells. This compound, like other morphactins, is thought to disrupt this process. While the precise binding site of this compound on PIN proteins has not been definitively elucidated, it is hypothesized to interfere with the function of these transporters, possibly by altering their conformation or by disrupting their trafficking to and from the plasma membrane. This leads to a reduction in the net efflux of auxin from cells, thereby disrupting the establishment and maintenance of auxin gradients.

AuxinTransportInhibition cluster_cell Plant Cell Auxin_in Auxin (IAA) PIN PIN Protein Auxin_in->PIN Binds to Auxin_out Auxin (IAA) PIN->Auxin_out Efflux Apoplast_out Apoplast Auxin_out->Apoplast_out To next cell Chlorflurenol_methyl This compound Chlorflurenol_methyl->PIN Inhibits Apoplast_in Apoplast (lower pH) Apoplast_in->Auxin_in Influx

Inhibition of Auxin Efflux by this compound.
Disruption of Auxin Signaling Cascade

The disruption of auxin gradients by this compound has downstream consequences on auxin signaling. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes. By inhibiting auxin transport, this compound prevents the accumulation of auxin in specific tissues, thereby stabilizing Aux/IAA proteins and repressing the expression of auxin-responsive genes. This is visualized by the reduced expression of the DR5::GUS reporter, which contains multiple auxin response elements.

AuxinSignalingDisruption cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Response Physiological Response Auxin_Response_Genes->Response Chlorflurenol_methyl This compound Chlorflurenol_methyl->Auxin Reduces local concentration

Disruption of Auxin Signaling by this compound.

Effects on Animal Model Organisms

Toxicological studies on this compound have been conducted on various animal models, primarily rats and rabbits, to assess its potential risk to human health.

Summary of Toxicological Data

The available data indicate that this compound has low acute toxicity via oral, dermal, and inhalation routes.[3] Chronic toxicity studies in rats and dogs showed no adverse effects at the tested dose levels.[3] Importantly, developmental toxicity studies in rats and rabbits, conducted following OECD Guideline 414, revealed no adverse developmental effects even at maternally toxic doses.[3][10][11] Furthermore, this compound was found to be negative in a battery of in vitro genotoxicity studies and showed no evidence of carcinogenicity in mice.[3]

Study TypeModel OrganismRoute of AdministrationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Acute Oral Toxicity RatOralLow toxicity> 2000 mg/kg bw
Subchronic Oral Toxicity (90-day) RatOralNo systemic adverse effectsNot established, no effects at highest dose tested
Prenatal Developmental Toxicity (OECD 414) RatOralNo developmental effectsMaternal: ~100 mg/kg/day; Developmental: >150 mg/kg/day
Prenatal Developmental Toxicity (OECD 414) RabbitOralNo developmental effectsMaternal: ~50 mg/kg/day; Developmental: >100 mg/kg/day

NOAEL values are estimates based on available literature and may vary between specific studies.

Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development.[10][11]

Model Organisms:

  • Pregnant rats (e.g., Sprague-Dawley)

  • Pregnant rabbits (e.g., New Zealand White)

General Procedure:

  • Mated female animals are randomly assigned to control and treatment groups.

  • This compound is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits).

  • A vehicle control group and at least three dose levels are used. The highest dose should induce some maternal toxicity but not mortality.

  • Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

  • Near the end of gestation, females are euthanized, and a caesarean section is performed.

  • The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

  • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • The No-Observed-Adverse-Effect Levels (NOAELs) for both maternal and developmental toxicity are determined.

OECD414_Workflow Mating Mating of Female Animals Dosing Daily Dosing during Organogenesis Mating->Dosing Monitoring Maternal Clinical Monitoring Dosing->Monitoring C_Section Caesarean Section (near term) Monitoring->C_Section Uterine_Exam Examination of Uterine Contents C_Section->Uterine_Exam Fetal_Exam Fetal Examinations (External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam Data_Analysis Data Analysis and NOAEL Determination Fetal_Exam->Data_Analysis

Workflow for an OECD 414 Developmental Toxicity Study.

Conclusion

This compound exerts its primary physiological effects on plants by potently inhibiting polar auxin transport. This disruption of auxin gradients leads to a cascade of developmental changes, making it an effective plant growth regulator. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects. In contrast to its activity in plants, this compound exhibits a favorable toxicological profile in animal models, with low acute toxicity and no evidence of developmental or genotoxic effects at tested doses. This comprehensive overview serves as a valuable resource for researchers investigating the mechanisms of plant development and for professionals involved in the safety assessment of agrochemicals.

References

An In-depth Technical Guide to the Auxin Transport Inhibition Pathway of Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic morphactin, is a potent regulator of plant growth and development primarily through its inhibitory action on polar auxin transport. This technical guide delineates the molecular mechanisms underlying the auxin transport inhibition pathway of this compound. It provides a comprehensive overview of its interaction with key auxin transporters, summarizes quantitative data on its inhibitory effects, details relevant experimental protocols for studying its activity, and presents visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and drug discovery seeking to understand and exploit the mechanism of action of this important plant growth regulator.

Introduction to this compound and its Role as an Auxin Transport Inhibitor

This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) belongs to the class of synthetic plant growth regulators known as morphactins.[1][2] These compounds are characterized by their profound effects on plant morphogenesis, including stunting of growth, inhibition of apical dominance, and interference with gravitropism and phototropism. The primary mode of action of morphactins, including this compound, is the disruption of polar auxin transport (PAT).[1][3]

Auxin, predominantly indole-3-acetic acid (IAA), is a crucial phytohormone that orchestrates a vast array of developmental processes in plants. Its directional movement from sites of synthesis to target tissues, known as polar auxin transport, is tightly regulated by a sophisticated network of influx and efflux carriers. The most well-characterized auxin efflux carriers are the PIN-FORMED (PIN) proteins and certain members of the ATP-binding cassette (ABC) transporter subfamily B (ABCB/PGP). By inhibiting these transporters, this compound disrupts the asymmetric distribution of auxin, leading to the characteristic morphogenic effects.

The Molecular Mechanism of Auxin Transport Inhibition

The inhibitory effect of this compound on polar auxin transport is believed to occur through competitive binding to auxin efflux carriers. Evidence suggests that the active form of the molecule, the free acid 2-chloro-9-hydroxyfluorene-9-carboxylic acid, competes with the synthetic auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) for a common binding site on membrane fractions from corn coleoptiles.[4][5] This suggests a direct interaction with components of the auxin efflux machinery.

Interaction with PIN-FORMED (PIN) Proteins

PIN proteins are integral membrane proteins that are asymmetrically localized on the plasma membrane of cells, thereby determining the direction of auxin flow. While direct binding studies of this compound to specific PIN proteins are limited, the competitive inhibition with NPA strongly implies that it targets these key auxin efflux carriers.[4] The proposed mechanism involves this compound binding to the transporter, likely at or near the auxin binding site, thereby preventing the binding and subsequent transport of IAA out of the cell.

Potential Interaction with ABCB Transporters

Members of the ABCB transporter family, such as ABCB1 and ABCB19, also function as auxin efflux carriers and are known targets of NPA. Given the evidence of competitive binding with NPA, it is plausible that this compound also inhibits the activity of these ABCB transporters, further contributing to the overall disruption of polar auxin transport.

Quantitative Data on Auxin Transport Inhibition

Precise quantitative data such as IC50 and Ki values for the inhibition of auxin transport by this compound are not extensively reported in publicly available literature. However, studies on morphactins, including methylchlorflurenol, have demonstrated significant biological activity at micromolar concentrations.

Table 1: Representative Inhibitory Activity of this compound on Polar Auxin Transport

ParameterValuePlant SystemComments
Optimal Concentration10 µMSoybean (Glycine max)Produced a 40% increase in pod number with minimal inhibition of stem elongation.[2][6]
Effective Concentration20 µMPea (Pisum sativum) rootsInhibited elongation and induced swelling.[1]
Competitive InhibitionYesCorn (Zea mays) coleoptilesThe free acid form competes with NPA for binding to membrane fractions.[4]

Note: The values presented are based on reported effective concentrations in physiological assays and may not represent direct IC50 values for transporter inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the auxin transport inhibition pathway of this compound.

Radiolabeled Auxin Transport Assay

This protocol is adapted from established methods for measuring polar auxin transport in plant tissues.[7][8][9][10]

Objective: To quantify the inhibition of polar auxin transport by this compound.

Materials:

  • Etiolated plant seedlings (e.g., Arabidopsis thaliana hypocotyls or corn coleoptiles)

  • Agar (1.5% w/v)

  • Radiolabeled IAA ([³H]IAA or [¹⁴C]IAA)

  • This compound stock solution (in DMSO or ethanol)

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

  • Forceps and razor blades

Procedure:

  • Seedling Preparation: Grow seedlings in the dark to obtain etiolated hypocotyls or coleoptiles of a suitable length (e.g., 1-2 cm).

  • Preparation of Donor and Receiver Agar Blocks:

    • Donor Blocks: Prepare 1.5% agar containing a known concentration of radiolabeled IAA (e.g., 1 µM) and varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a solvent control.

    • Receiver Blocks: Prepare plain 1.5% agar blocks.

  • Assay Setup:

    • Excise segments of the hypocotyls or coleoptiles (e.g., 5 mm in length).

    • Place a donor agar block on the apical end of each segment and a receiver block on the basal end.

    • Incubate the segments in a humid chamber in the dark for a defined period (e.g., 4-18 hours).[7][9]

  • Quantification:

    • After incubation, separate the receiver blocks from the plant segments.

    • Place each receiver block into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled IAA transported into the receiver block for each treatment.

    • Plot the percentage of inhibition of auxin transport against the concentration of this compound to determine the IC50 value.

Competitive Binding Assay

This protocol describes a method to assess the competitive binding of this compound with a known auxin transport inhibitor like NPA.[4]

Objective: To determine if this compound competes for the same binding site as NPA on membrane-bound auxin transporters.

Materials:

  • Plant tissue rich in auxin transporters (e.g., corn coleoptiles)

  • Homogenization buffer

  • Radiolabeled NPA ([³H]NPA)

  • Unlabeled NPA

  • This compound (as the free acid, 2-chloro-9-hydroxyfluorene-9-carboxylic acid)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize plant tissue in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomal membrane fraction.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]NPA.

    • Add increasing concentrations of either unlabeled NPA (for self-competition) or the free acid of this compound.

    • Incubate the mixture at a controlled temperature (e.g., 4°C).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of bound [³H]NPA as a function of the competitor concentration.

    • Analyze the data using appropriate software to determine the inhibition constant (Ki) for this compound. A competitive inhibitor will increase the apparent dissociation constant (Kd) of the radioligand without affecting the maximum binding capacity (Bmax).

Visualizing the Inhibition Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Auxin_Transport_Inhibition Mechanism of Auxin Transport Inhibition by this compound cluster_Cell Plant Cell PIN PIN Protein (Auxin Efflux Carrier) IAA_out IAA (Extracellular) PIN->IAA_out ABCB ABCB Transporter (Auxin Efflux Carrier) ABCB->IAA_out Transport IAA_in IAA (Intracellular) IAA_in->PIN Binds to IAA_in->ABCB Binds to Chlorflurenol This compound (Active Form) Chlorflurenol->PIN Competitively Binds & Inhibits Chlorflurenol->ABCB Competitively Binds & Inhibits Experimental_Workflow Workflow for Radiolabeled Auxin Transport Assay start Start prep Prepare Seedlings and Agar Blocks start->prep setup Assemble Assay: Donor Block - Segment - Receiver Block prep->setup incubate Incubate in Dark setup->incubate quantify Quantify Radioactivity in Receiver Blocks incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

References

The Core Toxicological Profile of Chlorflurenol-Methyl in Plant Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic morphactin, has historically been utilized as a plant growth regulator and herbicide. Its primary mechanism of action involves the inhibition of auxin transport, leading to a cascade of morphological and physiological effects in plants. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound in plant systems. It summarizes key quantitative data on its effects, details relevant experimental protocols for toxicological assessment, and visualizes its interaction with the auxin signaling pathway. While specific EC50 values for this compound are not widely available in public literature, this guide consolidates available data on its growth-regulating and phytotoxic effects at various concentrations.

Mechanism of Action: Disruption of Auxin Homeostasis

This compound is a well-documented inhibitor of polar auxin transport.[1] Auxins, particularly indole-3-acetic acid (IAA), are crucial hormones that regulate nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. By disrupting the directional flow of auxin, this compound induces a range of physiological and morphological abnormalities. It is absorbed by the leaves and roots and accumulates in active centers like buds and the cambium.[2]

The primary molecular target of this compound and other morphactins is believed to be the auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. This interference with auxin efflux leads to an accumulation of auxin in certain tissues and a depletion in others, disrupting the carefully maintained auxin gradients necessary for normal development.

Phytotoxic Effects on Plant Growth and Development

The disruption of auxin transport by this compound manifests in a variety of phytotoxic and growth-regulating effects. These are often concentration-dependent.

Morphological Effects
  • Inhibition of Apical Dominance: By hindering the downward transport of auxin from the apical bud, this compound weakens apical dominance, leading to the promotion of lateral bud growth and a more bushy or clumped plant architecture.[2]

  • Stunted Growth: Inhibition of internodal elongation is a hallmark effect, resulting in dwarfed plants.[3]

  • Root System Alterations: The formation of lateral roots is often inhibited.

  • Leaf and Stem Deformation: At higher concentrations, this compound can cause reduced leaf area and thickened stems.

Cellular Level Effects
  • Inhibition of Mitosis: this compound can inhibit mitosis in the apical meristems, slowing down the rate of cell division.[2] This contributes to the overall stunting of the plant.

Reproductive Effects
  • Parthenocarpy: this compound can induce the development of fruit without fertilization (parthenocarpy) in some species.

  • Flower and Fruit Development: It can influence the number and distribution of fruit buds.[4]

Quantitative Data on Plant Responses

While comprehensive EC50 data is limited, the following tables summarize available quantitative and semi-quantitative data on the effects of this compound and related morphactins on various plant species.

Table 1: Effects of this compound on Soybean (Glycine max)

Concentration (mg L⁻¹)Effect on Plant HeightEffect on Number of BranchesReference
50Significant decreaseSignificant increase[5]
200Significant decreaseSignificant increase[5]

Table 2: Effects of this compound on Potato, Radish, and Sweet Potato

Concentration (mg/kg)Application StageEffectReference
1-10Early rhizome formationInhibition of main stem growth, promotion of underground tuber expansion[2]

Table 3: Effects of this compound on Cherry

Concentration (mg/L)Application StageEffectReference
2-10Early to full floweringImproved fruit setting rate[2]
10-207-21 days before harvestPromotes formation of abscission layer for easier fruit picking[2]

Experimental Protocols

This section details methodologies for key experiments to assess the toxicological profile of this compound in plant systems.

Protocol for Auxin Transport Assay

This protocol is adapted from established methods for measuring polar auxin transport using radiolabeled auxin.

Objective: To quantify the inhibitory effect of this compound on polar auxin transport.

Materials:

  • Arabidopsis thaliana seedlings (or other suitable plant model)

  • Agar plates with appropriate growth medium

  • Radiolabeled auxin (e.g., ³H-IAA)

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Microscope and fine forceps

Procedure:

  • Seedling Growth: Grow seedlings vertically on agar plates to allow for straight root growth.

  • Treatment Application: Prepare agar droplets or cylinders containing a known concentration of ³H-IAA and the desired concentration of this compound (and a control without the inhibitor).

  • Auxin Application: Apply the agar droplet/cylinder to the apex of the seedling's root or hypocotyl.

  • Transport Period: Allow for a transport period of several hours (e.g., 4-18 hours) in a controlled environment.

  • Sectioning and Measurement:

    • Excise the root or hypocotyl.

    • Cut the tissue into small, uniform segments (e.g., 2 mm).

    • Place each segment into a separate scintillation vial.

    • Add scintillation fluid to each vial.

  • Quantification: Use a scintillation counter to measure the amount of radioactivity in each segment. The distribution of radioactivity along the tissue will indicate the extent of auxin transport.

  • Data Analysis: Compare the transport profiles of seedlings treated with this compound to the control seedlings to quantify the inhibition of auxin transport.

Protocol for Determining Mitotic Index

This protocol provides a method to assess the effect of this compound on cell division.

Objective: To determine the mitotic index in root tip meristematic cells of plants treated with this compound.

Materials:

  • Garlic cloves or onion bulbs (for actively growing root tips)

  • This compound solutions of varying concentrations

  • Fixative solution (e.g., ethanol:acetic acid, 3:1)

  • Hydrochloric acid (1M)

  • Stain (e.g., Toluidine blue or aceto-orcein)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Root Growth: Germinate garlic cloves or onion bulbs in water to produce actively growing roots.

  • Treatment: Expose the roots to different concentrations of this compound for a defined period (e.g., 24 hours). Include a control group with no treatment.

  • Fixation: Excise the root tips (apical 1-2 mm) and immediately place them in the fixative solution for at least 1 hour.

  • Hydrolysis: Transfer the fixed root tips to 1M HCl at 60°C for a few minutes to soften the tissue.

  • Staining:

    • Wash the root tips in distilled water.

    • Place a root tip on a microscope slide and add a drop of stain.

    • Allow the stain to penetrate the tissue for several minutes.

  • Squashing:

    • Gently place a coverslip over the root tip.

    • Use the blunt end of a pencil or a similar tool to gently tap on the coverslip to squash the tissue and spread the cells in a single layer.

  • Microscopy:

    • Observe the prepared slide under a light microscope at high power (e.g., 400x or 1000x).

    • Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in a specific field of view. Repeat for multiple fields of view.

  • Calculation of Mitotic Index:

    • Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

  • Data Analysis: Compare the mitotic index of treated roots with the control to determine the effect of this compound on cell division.[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the auxin signaling pathway affected by this compound and a typical experimental workflow for its toxicological assessment.

AuxinSignalingPathway cluster_Extracellular Extracellular Space cluster_Cell Plant Cell cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Auxin_ext Auxin AUX1 AUX1/LAX (Influx Carrier) Auxin_ext->AUX1 Influx Auxin_intra Auxin AUX1->Auxin_intra PIN PIN Proteins (Efflux Carrier) PIN->Auxin_ext Auxin_intra->PIN Efflux TIR1_AFB TIR1/AFB Receptor Auxin_intra->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Chlorflurenol_methyl This compound Chlorflurenol_methyl->PIN Inhibits

Caption: Auxin Signaling Pathway and the Point of Interference by this compound.

ExperimentalWorkflow cluster_assays Toxicological Assessment start Start: Hypothesis Formulation prep Preparation of this compound Solutions (Varying Concentrations) start->prep plant_prep Plant Material Preparation (e.g., Seed Germination, Seedling Growth) start->plant_prep exposure Exposure of Plants to This compound prep->exposure plant_prep->exposure morphological Morphological Analysis (Height, Branching, etc.) exposure->morphological cellular Cellular Analysis (Mitotic Index) exposure->cellular biochemical Biochemical Assays (Hormone Levels, etc.) exposure->biochemical data_collection Data Collection and Quantification morphological->data_collection cellular->data_collection biochemical->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: General Experimental Workflow for Assessing this compound Phytotoxicity.

Conclusion

References

Exploring the Molecular Landscape of Chlorflurenol-Methyl Beyond Auxin Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Chlorflurenol-methyl is primarily recognized for its role as an inhibitor of auxin transport, this technical guide aims to explore its potential molecular targets beyond this well-established mechanism. However, a comprehensive review of the existing scientific literature did not yield specific quantitative data (such as IC50, Ki, or Kd values) or detailed experimental protocols for the interaction of this compound with non-auxin targets like tubulin, protein phosphatase 2A, or calmodulin. The information presented herein is based on the broader understanding of the effects of morphactins and related compounds on cellular processes and provides generalized experimental approaches for future investigations.

Introduction

This compound, a synthetic morphactin, is widely acknowledged for its potent inhibitory effects on polar auxin transport in plants, leading to a variety of morphological changes. This activity has made it a valuable tool in plant biology research and has led to its use as a plant growth regulator and herbicide. However, the diverse physiological effects observed upon treatment with this compound and other morphactins, such as the disruption of mitosis and cell division, suggest that its molecular interactions may extend beyond the auxin transport machinery. This guide explores the potential for this compound to interact with other key cellular components, namely the cytoskeleton (tubulin), protein phosphatases (specifically PP2A), and calcium signaling pathways (via calmodulin).

Potential Molecular Targets Beyond Auxin Transport

The Cytoskeleton: A Potential Hub for Morphactin Activity

The integrity and dynamic nature of the cytoskeleton, composed of microtubules and actin filaments, are fundamental for cell division, elongation, and morphogenesis. The observed effects of morphactins on these processes strongly suggest a potential interaction with cytoskeletal components.

Hypothesized Mechanism of Action:

This compound may directly or indirectly interfere with the polymerization dynamics of tubulin, the building block of microtubules. This could occur through:

  • Direct Binding to Tubulin: Similar to other mitotic disrupters, this compound could bind to tubulin monomers or polymers, thereby affecting their assembly and disassembly rates.

  • Indirect Effects: The compound might influence the activity of microtubule-associated proteins (MAPs) that regulate microtubule stability and organization.

Signaling Pathway Diagram:

G Chlorflurenol_methyl This compound Tubulin Tubulin Dimers Chlorflurenol_methyl->Tubulin Inhibition of Polymerization? Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Elongation Cell Elongation Microtubules->Cell_Elongation Cell_Division Cell Division Mitotic_Spindle->Cell_Division G Chlorflurenol_methyl This compound PP2A Protein Phosphatase 2A (PP2A) Chlorflurenol_methyl->PP2A Inhibition? Phosphorylated_Substrates Phosphorylated Substrates (Active/Inactive) PP2A->Phosphorylated_Substrates Dephosphorylation CellCycle_Substrates Cell Cycle Regulatory Substrates (e.g., CDKs, Cyclins) Dephosphorylated_Substrates Dephosphorylated Substrates (Inactive/Active) Phosphorylated_Substrates->Dephosphorylated_Substrates CellCycle_Progression Cell Cycle Progression (G2/M Transition) Dephosphorylated_Substrates->CellCycle_Progression G Chlorflurenol_methyl This compound CaM_Ca2 Ca²⁺/CaM Complex Chlorflurenol_methyl->CaM_Ca2 Antagonism? Ca2_plus Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_plus->Calmodulin Calmodulin->CaM_Ca2 Target_Proteins Target Proteins (e.g., Kinases, Phosphatases) CaM_Ca2->Target_Proteins Activation/Inhibition Cellular_Response Cellular Response Target_Proteins->Cellular_Response G Start Hypothesized Target Biochemical_Assay In Vitro Biochemical Assay (e.g., Polymerization, Activity Assay) Start->Biochemical_Assay Quantitative_Data Determine Quantitative Parameters (IC50, Ki, Kd) Biochemical_Assay->Quantitative_Data Binding_Assay Direct Binding Assay (e.g., SPR, ITC, Fluorescence Polarization) Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity, Cell Cycle Analysis) Binding_Assay->Cell_Based_Assay Quantitative_Data->Binding_Assay Phenotypic_Analysis Confirm Cellular Phenotype Cell_Based_Assay->Phenotypic_Analysis Conclusion Validate as Molecular Target Phenotypic_Analysis->Conclusion

Methodological & Application

Protocol for Applying Chlorflurenol-methyl in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorflurenol-methyl (CME), a synthetic morphactin, is a plant growth regulator known for its inhibitory effects on auxin transport.[1][2][3] This property makes it a valuable tool in plant tissue culture for manipulating morphogenesis, including the induction of callus, promotion of axillary shoot proliferation, and inhibition of apical dominance. These application notes provide detailed protocols and quantitative data for the use of this compound in various in vitro applications.

Mechanism of Action

This compound primarily functions by disrupting the polar transport of auxin, a key phytohormone that regulates numerous aspects of plant growth and development. By inhibiting auxin transport, this compound can lead to an accumulation of auxin in certain tissues and a depletion in others, thereby altering the normal developmental patterns. This can result in effects such as the suppression of apical dominance and the promotion of lateral bud growth.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on callus induction and shoot regeneration in different plant species, as reported in scientific literature.

Table 1: Effect of this compound on Callus Induction

Plant SpeciesExplant TypeBasal MediumThis compound Concentration (mg/L)Other Growth Regulators (mg/L)Callus Induction ResponseReference
Pueraria tuberosaNot specifiedNot specified0.12iP (5.0)Synergistic enhancement of isoflavonoid production in cell cultures.[5]
Lycopersicon esculentumSeedlingsNot specified1.0 - 7.5 (ppm)NoneGradual reduction in plant height and fusion of leaflets.[4][6]

Table 2: Effect of this compound on Shoot Regeneration and Morphogenesis

Plant SpeciesExplant TypeBasal MediumThis compound Concentration (mg/L)Other Growth Regulators (mg/L)Morphogenetic ResponseReference
Lycopersicon esculentumSeedlingsNot specified1.0 - 7.5 (ppm)NoneReduced inflorescence length, formation of composite flowers.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL stock solution, weigh 100 mg of this compound powder.

  • In a sterile volumetric flask, dissolve the powder in a small volume of DMSO or 95% ethanol (e.g., 2-5 mL).

  • Once fully dissolved, bring the volume up to 100 mL with sterile distilled water. Stir continuously while adding the water to prevent precipitation.

  • Filter-sterilize the stock solution using a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at 4°C in the dark.

Protocol 2: General Protocol for Callus Induction using this compound

Materials:

  • Sterile explants (e.g., leaf discs, stem segments)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • This compound stock solution (Protocol 1)

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare MS medium containing 3% (w/v) sucrose and a gelling agent (e.g., 0.8% agar). Adjust the pH to 5.8 before autoclaving.

  • After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized this compound and cytokinin stock solutions to achieve the desired final concentrations (e.g., 0.1 mg/L this compound and 1.0 mg/L BAP).

  • Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.

  • Excise explants from a sterile source plant and place them onto the surface of the prepared medium.

  • Seal the petri dishes with parafilm and incubate in a growth chamber under appropriate conditions (e.g., 25 ± 2°C with a 16-hour photoperiod).

  • Observe the explants regularly for callus formation, noting the percentage of explants forming callus and the morphology of the callus.

  • Subculture the callus to fresh medium every 3-4 weeks.

Protocol 3: General Protocol for Induction of Axillary Shoots using this compound

Materials:

  • Sterile nodal segments or shoot tips

  • MS basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • This compound stock solution (Protocol 1)

  • Cytokinin stock solution (e.g., Kinetin)

  • Sterile culture vessels (e.g., test tubes, Magenta boxes)

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare MS medium as described in Protocol 2.

  • After autoclaving and cooling, add filter-sterilized this compound and cytokinin to the desired final concentrations. A starting point could be a range of this compound from 0.1 to 1.0 mg/L in combination with a cytokinin like Kinetin at 0.5 to 2.0 mg/L.

  • Dispense the medium into sterile culture vessels.

  • Place one sterile nodal segment or shoot tip into each vessel.

  • Seal the vessels and incubate in a growth chamber under appropriate light and temperature conditions.

  • Observe the cultures for the development of axillary shoots and the suppression of apical growth.

  • Record data on the number of new shoots per explant and the overall morphology of the plantlets.

  • Subculture the proliferating shoots to fresh medium every 4-6 weeks.

Mandatory Visualization

G cluster_workflow Experimental Workflow: this compound in Plant Tissue Culture prep Stock Solution Preparation add_cme Add this compound & Other PGRs prep->add_cme Sterile stock media Media Preparation (MS + Sucrose + Agar) media->add_cme culture Inoculation & Incubation add_cme->culture explant Explant Preparation (e.g., leaf, node) explant->culture observe Observation & Data Collection culture->observe subculture Subculture observe->subculture subculture->culture Repeat cycle

General workflow for using this compound in plant tissue culture.

G cluster_pathway Hypothesized Signaling Pathway of this compound Action cme This compound auxin_transport Polar Auxin Transport (e.g., PIN proteins) cme->auxin_transport Inhibits auxin_gradient Disruption of Auxin Gradient auxin_transport->auxin_gradient Leads to apical_dominance ↓ Apical Dominance auxin_gradient->apical_dominance lateral_buds ↑ Lateral Bud Outgrowth auxin_gradient->lateral_buds root_growth ↓ Root Elongation auxin_gradient->root_growth morphogenesis Altered Morphogenesis (e.g., callus formation, shoot proliferation) auxin_gradient->morphogenesis

Hypothesized action of this compound on auxin signaling in plants.

References

Using Chlorflurenol-methyl to Induce Parthenocarpy in Fruit Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenocarpy, the development of fruit without fertilization, is a desirable trait in many fruit crops, leading to seedless varieties and ensuring fruit set under suboptimal pollination conditions. Chlorflurenol-methyl, a synthetic morphactin, is a plant growth regulator known to induce parthenocarpy by inhibiting polar auxin transport.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound to induce parthenocarpy in select fruit crops, based on available scientific literature.

Mechanism of Action

This compound acts as an auxin transport inhibitor.[1][4][5] Auxin is a critical plant hormone that, upon successful pollination and fertilization, triggers a signaling cascade leading to fruit set and development. By blocking the polar transport of auxin, this compound disrupts the normal hormonal balance within the plant. This inhibition mimics the hormonal signals of fertilization, thereby stimulating the ovary to develop into a parthenocarpic fruit. The induced accumulation of endogenous auxin in the ovary is a key factor in initiating this process.

Application Notes for Key Fruit Crops

The effectiveness of this compound is dependent on the plant species, cultivar, concentration, timing of application, and environmental conditions. The following notes provide guidance for its use in cucumber, squash, melon, and tomato.

Cucumber (Cucumis sativus)

This compound has been extensively studied in cucumbers and is highly effective in inducing parthenocarpy, particularly in gynoecious (all-female flowering) varieties.

  • Recommended Concentration: 20 - 100 ppm. Higher concentrations may be more effective but also increase the risk of phytotoxicity.

  • Application Timing: Apply when the first female flowers are at anthesis. A single application is often sufficient.

  • Method of Application: Foliar spray, ensuring thorough coverage of the flowers and surrounding leaves until runoff.

  • Expected Outcomes: Significant increase in the number of fruits per plant, particularly smaller, gherkin-sized fruits. The resulting fruits are seedless.

  • Precautions: High concentrations can lead to leaf curling, stunting of growth, and malformed fruits.[6][7]

Squash (Cucurbita pepo)

Summer squash varieties have shown a positive response to this compound for inducing parthenocarpy, which can be particularly useful for early fruit set when pollination may be limited.

  • Recommended Concentration: 25 - 100 ppm. A concentration of 50 ppm has been shown to be effective.[8]

  • Application Timing: Apply 1 to 2 days before the anthesis of the first female flowers.[8]

  • Method of Application: Foliar spray applied to runoff.

  • Expected Outcomes: Increased fruit set, especially from the initial female flowers.[8] This can lead to earlier yields. The parthenocarpic fruits are typically seedless.

  • Precautions: Over-application can result in smaller fruit size and potential phytotoxicity symptoms such as leaf distortion.[6][9]

Melon (Cucumis melo)

While less documented than in cucumbers, this compound and similar growth regulators can induce parthenocarpy in muskmelon and other melon varieties. Often, other compounds like CPPU (forchlorfenuron) are also used for this purpose in melons.[10][11][12]

  • Recommended Concentration: 10 - 50 ppm. It is advisable to start with lower concentrations and optimize for the specific cultivar.

  • Application Timing: Application to the ovary a day before, on the day of, or a day after flowering has been shown to be effective with similar compounds.[11][13]

  • Method of Application: Direct application to the flower or a foliar spray.

  • Expected Outcomes: Induction of seedless fruit development. Fruit size and quality may be comparable to pollinated fruits, though some studies with other inducers report potential impacts on soluble solids.[13][14]

  • Precautions: As with other cucurbits, there is a risk of phytotoxicity at higher concentrations, which can manifest as stunted growth or leaf abnormalities.[6][15]

Tomato (Solanum lycopersicum)

The use of auxin-like substances to induce parthenocarpy in tomato is well-established, particularly under conditions unfavorable for pollination, such as extreme temperatures. While direct protocols for this compound are less common, data from similar auxin-like compounds such as 4-CPA (4-chlorophenoxyacetic acid) provide a strong basis for its application.[16][17][18]

  • Recommended Concentration: 50 - 75 ppm. It is crucial to conduct preliminary trials to determine the optimal concentration for the specific tomato variety.

  • Application Timing: Application at anthesis is generally most effective.[16][18]

  • Method of Application: Spraying the flower clusters.

  • Expected Outcomes: Increased fruit set, especially under heat stress, and the production of seedless fruits.[16]

  • Precautions: High concentrations can cause fruit malformation and vegetative growth inhibition.[7][9][19]

Quantitative Data Summary

CropRecommended Concentration (ppm)Application TimingExpected Effects on Fruit
Cucumber 20 - 100At anthesis of first female flowersIncreased number of smaller, seedless fruits.
Squash 25 - 1001-2 days before anthesisIncreased early fruit set, seedless fruits.
Melon 10 - 50Around anthesisInduction of seedless fruit.
Tomato 50 - 75At anthesisIncreased fruit set, seedless fruits.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound (analytical grade)

  • Ethanol or acetone (solvent)

  • Tween 20 or similar surfactant

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the weighed this compound in a small volume of ethanol or acetone. For example, to prepare a 1000 ppm stock solution, dissolve 100 mg of this compound in a solvent and bring the final volume to 100 mL with distilled water.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the working solution. For example, to prepare 1 L of a 50 ppm working solution from a 1000 ppm stock, you would need 50 mL of the stock solution.

    • In a volumetric flask, add the calculated volume of the stock solution.

    • Add a surfactant, such as Tween 20, to a final concentration of 0.05-0.1% (v/v) to ensure proper adhesion to the plant surface.

    • Bring the solution to the final volume with distilled water and mix thoroughly using a magnetic stirrer.

  • Storage:

    • Store the stock solution in a dark, cool place. Prepare fresh working solutions on the day of application.

Protocol 2: Application of this compound and Induction of Parthenocarpy

Materials:

  • Prepared this compound working solution

  • Handheld sprayer

  • Plant labels and markers

  • (Optional) Bags or cages to prevent pollination for control groups

Procedure:

  • Plant Preparation:

    • Grow plants under controlled environmental conditions (greenhouse or field).

    • For experiments requiring the prevention of pollination, cover the flowers with small bags or use insect-proof cages before anthesis.

  • Application:

    • Identify the target flowers at the appropriate developmental stage as specified in the application notes for each crop.

    • Thoroughly spray the flowers and surrounding foliage with the prepared this compound working solution until the point of runoff.

    • For control groups, spray with a solution containing only distilled water and the surfactant.

  • Post-application Care:

    • Label the treated plants and flowers clearly.

    • Continue to grow the plants under optimal conditions.

    • Monitor for any signs of phytotoxicity.

Protocol 3: Evaluation of Parthenocarpy

Materials:

  • Calipers

  • Weighing balance

  • Refractometer

  • pH meter

  • Knife

Procedure:

  • Fruit Set Percentage:

    • After a designated period (e.g., 10-14 days post-treatment), count the number of successfully developed fruits and the total number of treated flowers.

    • Calculate the fruit set percentage using the formula: Fruit Set (%) = (Number of developed fruits / Total number of treated flowers) x 100

  • Fruit Characteristics:

    • At the mature stage, harvest the fruits.

    • For each fruit, measure the following parameters:

      • Weight (g): Use a weighing balance.

      • Dimensions (cm): Measure the length and diameter using calipers.

      • Seedlessness: Cut the fruit longitudinally and visually inspect for the presence or absence of developed seeds.

  • Fruit Quality Analysis:

    • Total Soluble Solids (TSS, °Brix): Extract the fruit juice and measure the TSS using a refractometer.

    • pH: Measure the pH of the fruit juice using a pH meter.

    • Firmness: Use a penetrometer to measure the firmness of the fruit flesh.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation prep_sol Prepare this compound Working Solution select_plants Select Plants at Appropriate Floral Stage prep_sol->select_plants apply_spray Apply Foliar Spray to Flowers and Leaves select_plants->apply_spray monitor_growth Monitor Fruit Development and Phytotoxicity apply_spray->monitor_growth harvest_fruit Harvest Parthenocarpic and Control Fruits monitor_growth->harvest_fruit measure_params Measure Fruit Set %, Size, Weight, and Quality harvest_fruit->measure_params

Caption: Experimental workflow for inducing and evaluating parthenocarpy using this compound.

signaling_pathway cluster_cell Plant Cell chlorflurenol This compound (Auxin Transport Inhibitor) pin PIN Proteins (Auxin Efflux Carriers) chlorflurenol->pin Inhibits auxin_out Auxin (IAA) (extracellular) pin->auxin_out Efflux auxin_in Auxin (IAA) (intracellular) auxin_out->auxin_in Transport tir1_afb TIR1/AFB Receptor auxin_in->tir1_afb Binds aux_iaa Aux/IAA Repressor tir1_afb->aux_iaa Promotes binding proteasome 26S Proteasome tir1_afb->proteasome arf ARF (Auxin Response Factor) aux_iaa->arf Represses aux_iaa->proteasome Ubiquitination & Degradation auxin_response_genes Auxin Response Genes arf->auxin_response_genes Activates Transcription fruit_set Fruit Set & Development (Parthenocarpy) auxin_response_genes->fruit_set

Caption: Simplified signaling pathway of this compound inducing parthenocarpy.

References

Application Notes and Protocols for Chlorflurenol-methyl in Promoting Lateral Bud Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorflurenol-methyl, a synthetic plant growth regulator classified as a morphactin, is a valuable tool for manipulating plant architecture. Its primary mode of action involves the inhibition of polar auxin transport, a key process in maintaining apical dominance. By disrupting the downward flow of auxin from the apical bud, this compound effectively releases lateral buds from dormancy, leading to a more branched and compact plant structure. These application notes provide detailed protocols and supporting data for utilizing this compound to promote lateral bud growth in a research setting.

Mechanism of Action

Apical dominance is a phenomenon where the central, apical bud of a plant grows more strongly than the lateral buds on the lower parts of the stem. This is primarily regulated by auxin, a plant hormone produced in the apical meristem. Auxin is transported down the stem, inhibiting the outgrowth of lateral buds.

This compound acts as an inhibitor of this polar auxin transport system.[1] By blocking the efflux of auxin from cells, it disrupts the hormonal signal that suppresses lateral bud growth. This localized reduction in auxin signaling in the vicinity of the lateral buds allows for their activation and subsequent development into branches.[2][3] Furthermore, evidence suggests that morphactins like this compound may also promote lateral bud growth by increasing the endogenous levels of cytokinins, which are hormones that stimulate cell division and bud outgrowth.[1][4]

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound (morphactin) to promote lateral branching. These serve as a reference for designing experiments and understanding the potential effects of this compound.

Table 1: Effect of Foliar Application of this compound on Soybean (Glycine max L. Merril) cv. Crawford Branching

This compound Concentration (mg/L)Irrigation Regime (Days between watering)Average Number of Lateral Branches per Plant (Season 1)Average Number of Lateral Branches per Plant (Season 2)
0 (Control)53.23.5
5055.86.1
20056.56.8
0 (Control)102.83.1
50105.25.5
200105.96.2
Data adapted from a study on the effect of morphactin on soybean growth.[2]

Table 2: Effect of a Single Foliar Application of Methylchlorflurenol on Soybean (Glycine max var. Anoka)

TreatmentEffect on Pod and Seed NumberInhibition of Stem Elongation
10 µM Methylchlorflurenol~40% increase~12%
Data adapted from a study on the effects of methylchlorflurenol on soybean.[2]

Experimental Protocols

The following are detailed protocols for the application of this compound to promote lateral bud growth. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Foliar Spray Application for Herbaceous Plants (e.g., Soybean)

Objective: To induce lateral branching in herbaceous plants through a foliar spray of this compound.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone or ethanol) for initial stock solution

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottle or atomizer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Well-watered, healthy plants at the desired growth stage (e.g., 40 days after sowing for soybeans[2])

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) by dissolving it in a minimal amount of a suitable solvent (e.g., acetone).

  • Working Solution Preparation:

    • Based on the desired final concentration (e.g., 50 mg/L or 200 mg/L[2]), calculate the required volume of the stock solution.

    • In a volumetric flask, add the calculated volume of the stock solution.

    • Add a surfactant to the distilled water (e.g., 0.05% v/v Tween 20) to ensure even coverage of the foliage.

    • Bring the solution to the final volume with the surfactant-containing distilled water. Mix thoroughly.

  • Plant Treatment:

    • Apply the working solution as a fine mist to the entire foliage of the plant until runoff. Ensure thorough coverage of the apical and axillary regions.

    • Treat a control group of plants with a solution containing the same concentration of solvent and surfactant but without this compound.

  • Post-Treatment Care:

    • Maintain the plants under optimal growth conditions (light, temperature, water).

    • Observe the plants regularly for signs of lateral bud break and subsequent shoot growth.

  • Data Collection:

    • At predetermined time points (e.g., weekly for 4-6 weeks), quantify the number of lateral branches, the length of the main stem, and the length of the lateral branches.

    • Record any phytotoxic effects, such as leaf chlorosis or necrosis.

Protocol 2: Drench Application for Woody Plants in Containers

Objective: To promote basal and lateral branching in container-grown woody plants.

Materials:

  • This compound

  • Solvent for stock solution

  • Distilled water

  • Graduated cylinders

  • Watering cans

  • Container-grown woody plants with established root systems

Procedure:

  • Stock and Working Solution Preparation: Prepare as described in Protocol 1. The optimal concentration for drench application may differ from foliar sprays and will require preliminary testing. A starting range of 10-100 mg/L is suggested for initial trials.

  • Plant Treatment:

    • Ensure the growing medium is moist but not saturated before application.

    • Apply a known volume of the this compound working solution evenly to the surface of the growing medium. The volume should be sufficient to be distributed throughout the root zone without excessive leaching.

    • Treat a control group with the same volume of a blank solution (solvent and water).

  • Post-Treatment Care:

    • Resume normal watering practices after the drench solution has been absorbed.

    • Monitor plants for lateral bud development.

  • Data Collection:

    • Measure the number and length of new lateral shoots, as well as the overall plant height, at regular intervals.

Mandatory Visualizations

Signaling_Pathway cluster_ApicalBud Apical Bud cluster_Stem Stem cluster_LateralBud Lateral Bud cluster_Roots Roots Apical Meristem Apical Meristem Auxin Transport Auxin Transport Apical Meristem->Auxin Transport Auxin Production Lateral Bud Lateral Bud Auxin Transport->Lateral Bud Inhibition This compound This compound This compound->Auxin Transport Inhibits Bud Outgrowth Bud Outgrowth Lateral Bud->Bud Outgrowth Cytokinin Synthesis Cytokinin Synthesis Cytokinin Synthesis->Lateral Bud Promotion

Caption: Simplified signaling pathway of apical dominance and the action of this compound.

Experimental_Workflow A Plant Material Selection (e.g., uniform seedlings) B Acclimatization A->B C Treatment Groups (Control, this compound concentrations) B->C D Application (Foliar Spray or Drench) C->D E Incubation under Controlled Conditions D->E F Data Collection (e.g., weekly measurements) E->F G Quantitative Analysis (Branch number, length, etc.) F->G H Statistical Analysis G->H I Results and Interpretation H->I

Caption: General experimental workflow for assessing the effect of this compound.

References

Application Notes and Protocols for the Quantification of Chlorflurenol-methyl in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorflurenol-methyl is a synthetic plant growth regulator belonging to the morphactin group. It is utilized in agriculture to inhibit plant growth and development, particularly to control suckers in tobacco, olives, and other fruit trees, and for thinning blossoms and fruit.[1][2] Given its application in agricultural settings, the development of robust and sensitive analytical methods for the quantification of this compound residues in plant tissues is crucial for ensuring food safety, understanding its physiological effects on plants, and for regulatory compliance. This document provides detailed application notes and standardized protocols for the extraction, cleanup, and quantification of this compound in various plant matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are HPLC and GC-MS.[3] Both methods offer high sensitivity and selectivity, essential for detecting trace amounts of the analyte in complex plant matrices.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of this compound.[3][4] Reversed-phase HPLC coupled with a UV detector is a common approach. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the quantification of this compound.[6] It provides excellent separation and definitive identification based on the mass spectrum of the analyte. The use of tandem mass spectrometry (GC-MS/MS) can further improve selectivity and reduce matrix interference.[7]

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of this compound from the plant tissue. A generic workflow for this process is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional but Recommended) cluster_analysis Analysis plant_tissue Plant Tissue (Leaves, Stems, Fruits) homogenize Homogenization (e.g., with liquid nitrogen) plant_tissue->homogenize weigh Weighing (e.g., 2-5 g) homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile) weigh->add_solvent vortex Vortex/Shake (e.g., 1-2 min) add_solvent->vortex centrifuge Centrifugation (e.g., 4000 rpm, 5 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect partition Liquid-Liquid Partitioning (e.g., with NaCl and MgSO4) collect->partition spe Solid Phase Extraction (SPE) (e.g., Oasis PRiME HLB) partition->spe final_extract Final Extract spe->final_extract hplc HPLC-UV/MS Analysis final_extract->hplc gcms GC-MS/MS Analysis final_extract->gcms logical_flow start Plant Tissue Sample extraction Extraction of this compound start->extraction cleanup Clean-up of Extract extraction->cleanup method_choice Choice of Analytical Method cleanup->method_choice analysis Instrumental Analysis data_processing Data Processing and Quantification analysis->data_processing result Final Concentration Result data_processing->result hplc HPLC-UV/MS method_choice->hplc Liquid Chromatography gcms GC-MS/MS method_choice->gcms Gas Chromatography hplc->analysis gcms->analysis

References

Application Note & Protocol: Detection of Chlorflurenol-methyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorflurenol-methyl is a plant growth regulator belonging to the morphactin group. It is used to inhibit plant growth and promote fruit setting. Accurate and sensitive detection of this compound is crucial for regulatory compliance, environmental monitoring, and in the context of drug development where off-target effects of compounds on plant-based systems may be investigated. This application note provides a detailed protocol for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Principle

This method involves the extraction of this compound from the sample matrix, followed by derivatization to enhance its volatility and thermal stability for GC-MS analysis. The derivatized analyte is then introduced into the GC system, where it is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Materials and Reagents

  • Solvents: Acetonitrile, Ethyl Acetate, Hexane, Methanol (Pesticide residue grade or equivalent)

  • Reagents: Anhydrous Sodium Sulfate, Magnesium Sulfate, Sodium Chloride, Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Analytical Standard: this compound certified reference material (CRM)[1][2][3][4]

  • Internal Standard (IS): (e.g., Triphenylphosphate or a suitable isotopically labeled standard)

  • Helium gas (99.999% purity) for GC carrier gas

  • Deionized water

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions of different concentrations for calibration. An internal standard should be added to all standard and sample solutions to correct for variations in injection volume and instrument response.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[5]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of plant material). For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 1-6 mL).

    • Transfer it to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The choice of sorbents depends on the sample matrix.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Derivatization:

    • Transfer a portion of the cleaned-up extract (e.g., 100 µL) to a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

GC Parameter Setting
Injection Mode Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan) 50-500 amu
SIM Ions To be determined from the mass spectrum of the derivatized this compound standard. Based on the NIST WebBook, characteristic ions for the underivatized form are m/z 215, 152, and 217.[6][7] The ions for the silylated derivative will be higher and should be experimentally determined.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Method Validation Parameters for this compound Analysis

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) A study on Chlorflurenol (the parent acid) in water reported an LOD of 2.9 ng/mL.[8] The LOD for the methyl ester should be determined experimentally and is expected to be in a similar low ng/mL range.
Limit of Quantification (LOQ) To be determined experimentally.
Recovery (%) Expected to be within 70-120% for spiked samples at different concentration levels.[9]
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Acetonitrile & Salts Cleanup d-SPE Cleanup Extraction->Cleanup Supernatant Derivatization Derivatization (Silylation) Cleanup->Derivatization Clean Extract GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection Identification Compound Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound using GC-MS. The described method, incorporating a QuEChERS-based sample preparation and a derivatization step, is designed to be robust and sensitive. The provided GC-MS parameters serve as a solid starting point for method development and validation. For regulatory purposes, a full method validation according to the relevant guidelines (e.g., ICH, SANTE) is required.[9][10]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Determination of Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the determination of Chlorflurenol-methyl, a plant growth regulator, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the quantification of this compound in various sample matrices, relevant to researchers, scientists, and professionals in drug development and environmental analysis. The protocol includes comprehensive guidelines on sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results.

Introduction

This compound is a synthetic morphactin, a group of plant growth regulating substances that affect plant growth and development.[1] Accurate and sensitive analytical methods are essential for monitoring its presence in environmental samples and for quality control in formulated products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and specificity.[2] This document outlines a robust HPLC method for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (PESTANAL® or equivalent)[3]

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) for MS-compatible methods[1]

  • 0.22 µm syringe filters for sample clarification[4]

Instrumentation

A standard HPLC system equipped with a UV detector is required. The system should include:

  • A degasser

  • A binary or quaternary pump

  • An autosampler

  • A column oven

  • A UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of this compound.[1] The following conditions have been found to be suitable:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1[1]
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid[1]
Isocratic Elution A typical starting ratio would be MeCN:Water (e.g., 70:30, v/v)
Acid Modifier 0.1% Phosphoric Acid (adjust pH to approx. 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

Sample Preparation

Proper sample preparation is crucial to obtain accurate and reproducible results and to protect the HPLC column.[2] The following is a general guideline; specific matrices may require method optimization.

  • Extraction:

    • For solid samples (e.g., soil, plant tissue), a suitable extraction solvent such as acetonitrile or methanol should be used. A common procedure involves homogenizing a known weight of the sample with the solvent, followed by sonication and centrifugation.

    • For liquid samples (e.g., water), a liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[4]

  • Clean-up: The extracted sample may require a clean-up step to remove matrix components that could interfere with the analysis. Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective technique.

  • Filtration: Prior to injection, filter the final extract through a 0.22 µm syringe filter to remove any particulate matter.[4]

Method Validation

To ensure the reliability of the analytical method, it should be validated according to established guidelines.[5] The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the expected sample concentration.
Accuracy The closeness of the test results obtained by the method to the true value.[6] This is often assessed by spike-recovery experiments at different concentrations.Recovery between 80% and 120%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]RSD of results should remain within acceptable limits.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.1Insert Data
0.5Insert Data
1Insert Data
5Insert Data
10Insert Data
20Insert Data
Correlation Coefficient (r²) Insert Value

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
LowInsert DataInsert DataInsert Data
MediumInsert DataInsert DataInsert Data
HighInsert DataInsert DataInsert Data

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filtration Filtration (0.22 µm) Standard->Filtration Sample Sample Extraction & Clean-up Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound. Proper sample preparation and method validation are critical for achieving accurate and reliable results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of this plant growth regulator.

References

Application Notes and Protocols for Developing a Bioassay to Test Chlorflurenol-Methyl Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorflurenol-methyl is a synthetic plant growth regulator and herbicide belonging to the morphactin group.[1] Its primary mode of action is the inhibition of polar auxin transport, a crucial process for plant growth and development.[1] By disrupting the normal flow of auxin, this compound can lead to a variety of physiological effects, including the inhibition of seed germination, stunting of root and shoot growth, and promotion of lateral bud development.[1] These characteristics make it effective for weed control and as a growth retardant in various horticultural and agricultural applications.

The development of robust and reproducible bioassays is essential for evaluating the efficacy of this compound and other plant growth regulators. These assays provide a quantitative measure of a compound's biological activity, allowing researchers and drug development professionals to determine effective concentrations, screen for new formulations, and understand the physiological impact on target and non-target organisms.

This document provides detailed application notes and protocols for three common bioassays to test the efficacy of this compound: a Seed Germination Assay, a Root Growth Inhibition Assay, and a Plant Cell Viability Assay.

Mechanism of Action: Inhibition of Polar Auxin Transport

Auxin, primarily indole-3-acetic acid (IAA), is a key phytohormone that controls numerous aspects of plant growth and development, including cell division, elongation, and differentiation. The directional, cell-to-cell movement of auxin, known as polar auxin transport, is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED or PIN) carrier proteins. The asymmetric localization of these carriers on the plasma membrane establishes auxin gradients that are critical for processes such as embryogenesis, organ formation, and tropic responses.

This compound and other morphactins act by disrupting the function of these auxin efflux carriers. This interference with the carrier-mediated efflux of auxin anions from the cells leads to an accumulation of auxin in certain tissues and a depletion in others, thereby disrupting the hormonal balance and causing aberrant growth and development.

Auxin_Transport_Inhibition cluster_extracellular Extracellular Space (Apoplast) cluster_cell Plant Cell (Cytoplasm) Auxin_H IAA-H (Protonated) AUX1 AUX1/LAX (Influx Carrier) Auxin_H->AUX1 Influx Auxin_ion IAA- (Anion) PIN PIN (Efflux Carrier) Auxin_ion->PIN Efflux H_ion H+ AUX1->Auxin_ion PIN->Auxin_H Vesicle Vesicle Trafficking PIN->Vesicle Chlorflurenol This compound Chlorflurenol->PIN Inhibition Chlorflurenol->Vesicle Disruption Vesicle->PIN

Mechanism of this compound action.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound using the described bioassays involves several key stages, from solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Collection & Analysis Prep_Stock Prepare this compound Stock Solution Prep_Dilutions Create Serial Dilutions Prep_Stock->Prep_Dilutions Prep_Media Prepare Growth Media/ Assay Solutions Prep_Dilutions->Prep_Media Assay_Seed Seed Germination Assay Prep_Media->Assay_Seed Assay_Root Root Growth Inhibition Assay Prep_Media->Assay_Root Assay_Cell Cell Viability Assay Prep_Media->Assay_Cell Collect_Data Incubate and Collect Data Assay_Seed->Collect_Data Assay_Root->Collect_Data Assay_Cell->Collect_Data Analyze_Data Analyze Data (e.g., Germination %, IC50) Collect_Data->Analyze_Data Present_Data Present Data in Tables and Graphs Analyze_Data->Present_Data

Overall experimental workflow for bioassays.

Experimental Protocols

Seed Germination Assay

This assay assesses the effect of this compound on the germination of seeds. Arabidopsis thaliana is a common model organism for this assay due to its small size, rapid germination, and well-characterized genetics.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Petri dishes (60 mm)

  • Sterile filter paper

  • Growth chamber or incubator with controlled light and temperature

  • Micropipettes and sterile tips

  • Forceps

Protocol:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution with sterile deionized water to achieve final concentrations ranging from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing in 70% ethanol for 2 minutes, followed by a 10-minute incubation in a 20% bleach solution with 0.05% Tween 20.

    • Rinse the seeds 4-5 times with sterile deionized water.

    • Place a sterile filter paper in each Petri dish.

    • Pipette 2 mL of the appropriate this compound dilution or control solution onto the filter paper in each dish.

    • Using sterile forceps, place 50-100 seeds onto the moist filter paper, ensuring they are evenly spaced.

    • Seal the Petri dishes with parafilm.

  • Incubation and Data Collection:

    • Incubate the plates in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • After 72 hours, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment.

Data Presentation:

This compound (µM)Total SeedsGerminated SeedsGermination (%)Inhibition (%)
0 (Control)1009595.00.0
0.11009292.03.2
11007878.017.9
101004545.052.6
501001515.084.2
10010055.094.7
Root Growth Inhibition Assay

This assay quantifies the inhibitory effect of this compound on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds

  • This compound

  • DMSO

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Square Petri dishes (100 x 100 mm)

  • Growth chamber

  • Ruler or digital imaging system

Protocol:

  • Preparation of Treatment Plates:

    • Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C.

    • Add this compound from a stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Also, prepare a control plate with the corresponding concentration of DMSO.

    • Pour the medium into square Petri dishes and allow them to solidify.

  • Seed Plating and Germination:

    • Surface sterilize and stratify Arabidopsis thaliana seeds as described in the seed germination assay.

    • Place the sterilized seeds on a separate MS plate (without this compound) and orient the plate vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 4-5 days to allow for germination and initial root growth.

  • Transfer and Incubation:

    • Carefully transfer seedlings with a primary root length of approximately 0.5-1 cm to the treatment plates. Place 5-10 seedlings per plate.

    • Orient the plates vertically and incubate in the growth chamber under the same conditions for an additional 3-5 days.

  • Data Collection and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After the incubation period, measure the length of new root growth from the marked point to the new root tip.

    • Calculate the percentage of root growth inhibition relative to the control.

    • Determine the IC50 value (the concentration that inhibits root growth by 50%).

Data Presentation:

This compound (µM)Average Root Growth (mm)Standard Deviation% Inhibition
0 (Control)15.21.80
0.0113.81.59.2
0.110.51.230.9
17.10.953.3
102.30.584.9
500.80.394.7
Plant Cell Viability Assay

This assay determines the cytotoxic effects of this compound on plant cells using a dual-staining method with Fluorescein Diacetate (FDA) and Propidium Iodide (PI). Live cells with intact membranes and active esterases will cleave FDA to produce green fluorescence, while dead or dying cells with compromised membranes will be permeable to PI, which intercalates with DNA to produce red fluorescence.

Materials:

  • Plant cell suspension culture (e.g., Nicotiana tabacum BY-2)

  • This compound

  • DMSO

  • FDA stock solution (1 mg/mL in acetone)

  • PI stock solution (1 mg/mL in water)

  • Culture medium for the cell suspension

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets

  • Hemocytometer or cell counter

Protocol:

  • Cell Treatment:

    • In a multi-well plate or microcentrifuge tubes, add a known density of plant cells from a suspension culture.

    • Add this compound to the cell suspensions to achieve final concentrations ranging from 1 µM to 200 µM (e.g., 1, 10, 50, 100, 200 µM). Include a DMSO control.

    • Incubate the cells under their normal culture conditions for 24-48 hours.

  • Staining Procedure:

    • Prepare a fresh staining solution containing 5 µg/mL FDA and 10 µg/mL PI in the cell culture medium.

    • After the incubation period, gently pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cells in the FDA/PI staining solution.

    • Incubate in the dark at room temperature for 5-10 minutes.

  • Microscopy and Data Analysis:

    • Place a small aliquot of the stained cell suspension on a microscope slide.

    • Using a fluorescence microscope, visualize the cells under both green (for FDA) and red (for PI) fluorescence channels.

    • Count the number of live (green) and dead (red) cells in several fields of view for each treatment.

    • Calculate the percentage of cell viability.

Data Presentation:

This compound (µM)Live Cells (Green)Dead Cells (Red)Total Cells% Cell Viability
0 (Control)1901020095.0
11851520092.5
101604020080.0
509810220049.0
1004215820021.0
200101902005.0

Conclusion

The bioassays outlined in these application notes provide a robust framework for assessing the efficacy of this compound. By systematically evaluating its effects on seed germination, root growth, and cell viability, researchers can obtain valuable quantitative data to support product development, understand its physiological impact, and ensure its effective and safe use. The provided protocols can be adapted for other plant species and similar compounds with appropriate optimization.

References

The Synergistic Potential of Chlorflurenol-methyl in Plant Growth Regulation: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorflurenol-methyl, a synthetic plant growth regulator primarily known for its role as an auxin transport inhibitor, presents a compelling component for combination therapies in agricultural and horticultural applications. Its ability to modulate auxin flow suggests potential synergistic or antagonistic interactions when combined with other plant growth regulators (PGRs), opening avenues for enhanced efficacy in crop management. This document provides detailed application notes and experimental protocols for investigating the combined effects of this compound with other key PGRs.

Application in Tobacco Sucker Control: Combination with Maleic Hydrazide

Objective: To enhance the efficacy and reduce the required dosage of Maleic Hydrazide (MH) for the control of axillary bud (sucker) growth in tobacco, potentially lowering residue levels in cured leaves.

Background: Maleic hydrazide is a systemic PGR widely used for sucker control. This compound, by inhibiting auxin transport, can interfere with the apical dominance signals that promote sucker growth, thus potentially complementing the action of MH.

Experimental Protocol: Greenhouse Evaluation

  • Plant Material: Uniformly grown tobacco plants (e.g., Nicotiana tabacum cv. Connecticut Broadleaf) in the pre-flowering stage.

  • Treatments: Prepare aqueous spray solutions of MH and this compound, alone and in combination. A suggested experimental design would include:

    • Control (water spray)

    • This compound alone (e.g., 50, 100, 150 ppm)

    • Maleic Hydrazide alone (e.g., 1000, 1500, 2000 ppm)

    • Tank mixes of this compound and MH at various ratios (e.g., 50 ppm this compound + 1000 ppm MH, 100 ppm this compound + 1500 ppm MH).

  • Application: Apply the treatments as a fine mist to the upper third of the tobacco plants, ensuring thorough coverage of the apical region and upper leaves. Apply after topping (removal of the terminal bud).

  • Data Collection:

    • Measure the number and fresh weight of suckers per plant at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Calculate the percentage of sucker control relative to the untreated control.

  • Data Presentation:

TreatmentConcentration (ppm)Mean Sucker Number/PlantMean Sucker Fresh Weight (g)/PlantSucker Control (%)
Control00
This compound50
100
150
Maleic Hydrazide1000
1500
2000
This compound + MH50 + 1000
100 + 1500

Logical Workflow for Tobacco Sucker Control Experiment

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Select uniform tobacco plants B Prepare PGR solutions (this compound, MH, combinations) A->B D Apply treatments as foliar spray B->D C Top tobacco plants C->D E Incubate under controlled conditions D->E F Collect data on sucker number and weight E->F G Calculate sucker control percentage F->G

Caption: Workflow for evaluating this compound and MH combinations.

Application in Fruit Thinning of Apples: Combination with Naphthaleneacetic Acid (NAA)

Objective: To investigate the synergistic effects of this compound and NAA for more effective and predictable chemical thinning of apple fruits, aiming to improve fruit size and quality.

Background: NAA is a synthetic auxin used for fruit thinning. As this compound inhibits polar auxin transport, it could potentially enhance the localized effect of exogenously applied NAA, leading to a more targeted thinning response.

Experimental Protocol: Field Trial

  • Plant Material: Mature apple trees (e.g., Malus domestica 'Gala') with a heavy fruit set.

  • Treatments: Prepare spray solutions of NAA and this compound, alone and in combination. A suggested design includes:

    • Control (water spray)

    • This compound alone (e.g., 10, 20, 30 ppm)

    • NAA alone (e.g., 5, 10, 15 ppm)

    • Tank mixes of this compound and NAA (e.g., 10 ppm this compound + 5 ppm NAA, 20 ppm this compound + 10 ppm NAA).

  • Application: Apply treatments when the king fruitlet diameter is between 8-12 mm. Ensure thorough coverage of the foliage and fruit clusters.

  • Data Collection:

    • Count the number of fruitlets per cluster before and after treatment (e.g., 14 and 28 days after application).

    • At harvest, measure fruit diameter, weight, and soluble solids content (Brix).

    • Calculate the percentage of fruit drop and the average fruit size.

  • Data Presentation:

TreatmentConcentration (ppm)Fruit Set (fruits/cluster)Mean Fruit Diameter (mm)Mean Fruit Weight (g)Soluble Solids (°Brix)
Control0
This compound10
20
30
NAA5
10
15
This compound + NAA10 + 5
20 + 10

Signaling Pathway Hypothesis for Synergistic Fruit Thinning

G cluster_hormones Exogenous Application cluster_plant Plant Physiological Response NAA NAA Application Auxin_Signal Increased Local Auxin Signaling NAA->Auxin_Signal CFM This compound Application Auxin_Transport Inhibition of Polar Auxin Transport CFM->Auxin_Transport Ethylene Stress-induced Ethylene Production Auxin_Signal->Ethylene Auxin_Transport->Auxin_Signal Enhances Abscission Fruitlet Abscission Ethylene->Abscission

Caption: Hypothesized interaction of NAA and this compound in fruit thinning.

Application in Lodging Control of Cereals: Combination with Chlormequat Chloride

Objective: To improve lodging resistance in wheat and other cereals by combining the stem-shortening effects of Chlormequat Chloride with the potential stem-strengthening effects of this compound.

Background: Chlormequat Chloride is a gibberellin biosynthesis inhibitor that reduces stem elongation. This compound's effect on auxin transport may influence cell wall development and lignification, potentially leading to stronger stems. A study on wheat showed that the application of chlormequat chloride (0.2%) in combination with tebuconazole (0.1%) resulted in a lower lodging score[1].

Experimental Protocol: Field Plot Trial

  • Plant Material: A lodging-susceptible wheat variety (e.g., Triticum aestivum).

  • Treatments:

    • Control (water spray)

    • This compound alone (e.g., 100, 200 g a.i./ha)

    • Chlormequat Chloride alone (e.g., 1000, 1500 g a.i./ha)

    • Tank mixes of this compound and Chlormequat Chloride (e.g., 100 g/ha this compound + 1000 g/ha Chlormequat Chloride).

  • Application: Apply treatments at the first node stage (Zadoks scale 31).

  • Data Collection:

    • Measure plant height at maturity.

    • Assess lodging score (e.g., on a 1-9 scale) at the dough stage.

    • Measure stem diameter and breaking strength of the lower internodes.

    • Determine grain yield and thousand-grain weight at harvest.

  • Data Presentation:

TreatmentApplication Rate (g a.i./ha)Plant Height (cm)Lodging Score (1-9)Stem Diameter (mm)Stem Breaking Strength (N)Grain Yield (t/ha)
Control0
This compound100
200
Chlormequat Chloride1000
1500
This compound + Chlormequat Chloride100 + 1000

Logical Flow for Lodging Control Experiment

G Start Sow Lodging-Susceptible Wheat Variety Treat Apply PGR Treatments at First Node Stage Start->Treat Grow Monitor Crop Growth Treat->Grow Assess Assess Lodging and Stem Characteristics Grow->Assess Harvest Harvest and Measure Yield Assess->Harvest Analyze Analyze Data and Compare Treatments Harvest->Analyze

Caption: Experimental workflow for assessing lodging control treatments.

Application in Pineapple Flowering Induction: Combination with Ethephon

Objective: To enhance the uniformity and efficiency of flowering induction in pineapple by combining the ethylene-releasing agent Ethephon with this compound.

Background: Ethephon is commonly used to induce flowering in pineapple by releasing ethylene. This compound, by altering auxin dynamics, may increase the sensitivity of the apical meristem to ethylene, leading to a more synchronized flowering response. Studies have shown that ethephon at 25 ppm in combination with urea (2%) and calcium carbonate (0.04%) can induce over 90% flowering[2][3]. The addition of urea to ethephon has been shown to significantly enhance its efficiency in anticipating flowering[4].

Experimental Protocol: Field Trial

  • Plant Material: Mature pineapple plants (Ananas comosus) ready for forcing.

  • Treatments:

    • Control (water spray)

    • This compound alone (e.g., 5, 10, 20 ppm)

    • Ethephon alone (e.g., 25, 50 ppm) + 2% Urea

    • Tank mixes of this compound and Ethephon + 2% Urea (e.g., 5 ppm this compound + 25 ppm Ethephon).

  • Application: Apply the solution to the central cup of the pineapple plants.

  • Data Collection:

    • Record the percentage of plants showing inflorescence emergence at weekly intervals.

    • At fruit maturity, measure fruit weight, length, and diameter.

    • Assess the uniformity of fruit ripening.

  • Data Presentation:

TreatmentConcentration (ppm)Flowering (%) at 4 weeksFlowering (%) at 6 weeksMean Fruit Weight (kg)Fruit Ripening Uniformity (CV%)
Control0
This compound5
10
20
Ethephon + Urea25 + 2%
50 + 2%
This compound + Ethephon + Urea5 + 25 + 2%

Hypothesized Mechanism for Enhanced Flowering Induction

G Ethephon Ethephon Ethylene Ethylene Release Ethephon->Ethylene Chlorflurenol This compound AuxinTransport Inhibited Auxin Transport Chlorflurenol->AuxinTransport MeristemSensitivity Increased Meristem Sensitivity to Ethylene Ethylene->MeristemSensitivity AuxinTransport->MeristemSensitivity Flowering Synchronized Flowering MeristemSensitivity->Flowering

Caption: Proposed interaction for enhanced pineapple flowering.

Disclaimer: The provided protocols are intended as a starting point for experimental design. Researchers should conduct preliminary dose-response studies and adhere to all local regulations regarding the use of plant growth regulators. The efficacy of these combinations can be influenced by environmental conditions, crop variety, and application timing.

References

Troubleshooting & Optimization

Technical Support Center: Chlorflurenol-methyl Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chlorflurenol-methyl in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a plant growth regulator belonging to the morphactin group. It functions as a polar auxin transport inhibitor, affecting various growth and developmental processes in plants. Its low aqueous solubility (21.8 mg/L at 20°C, pH 7) can present challenges in preparing stable and effective aqueous solutions for laboratory experiments, often leading to precipitation and inconsistent results.[1]

Q2: What are the recommended solvents for preparing a this compound stock solution?

Due to its low water solubility, a stock solution of this compound should first be prepared in an organic solvent before further dilution in aqueous media. Commonly used solvents include:

  • Acetone: Highly effective for dissolving this compound.

  • Methanol: Another suitable solvent.

  • Ethanol: A good option for creating stock solutions.

  • Dimethyl sulfoxide (DMSO): Widely used for dissolving a variety of organic compounds for biological assays.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Like many pesticides and growth regulators, this compound is susceptible to alkaline hydrolysis, a process where the molecule degrades in alkaline conditions (pH > 7).[2][3][4][5][6] This degradation can lead to a loss of biological activity. While specific data on the optimal pH for this compound is limited, a general recommendation for similar compounds is to maintain a slightly acidic to neutral pH (around 5.5 to 7.0) in the final aqueous solution to ensure stability.[3][5]

Q4: What is the mechanism of action of this compound?

This compound acts as a polar auxin transport inhibitor.[7][8][9][10][11] It disrupts the normal directional flow of auxin, a key plant hormone, by interfering with the function of auxin efflux carriers, such as PIN-FORMED (PIN) proteins.[12][13][14][15] This disruption of auxin gradients affects various physiological processes, including geotropism, phototropism, and apical dominance.[8][11]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common precipitation issues encountered when preparing aqueous solutions of this compound.

Problem: Precipitate forms immediately upon adding the stock solution to the aqueous medium.

Appearance: The solution becomes cloudy or hazy, or fine particles are visible.[16]

Root Cause: This is often due to "solvent shock," where the rapid change in polarity from the organic stock solution to the aqueous medium causes the poorly soluble this compound to crash out of solution.[16]

Solutions:

  • Improve Dilution Technique:

    • Pre-warm the aqueous medium to the intended experimental temperature.

    • While gently stirring or vortexing the medium, add the stock solution dropwise and slowly. This gradual introduction helps to disperse the compound more effectively.[16]

  • Use an Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the final aqueous medium. Then, add this intermediate dilution to the remaining bulk of the medium.

  • Reduce Final Concentration: The desired experimental concentration may be exceeding the solubility limit of this compound in your specific medium. Consider performing a dose-response experiment to determine the highest effective and soluble concentration.

Problem: Precipitate forms over time in the prepared aqueous solution.

Appearance: Crystals may form on the surface of the culture vessel or settle at the bottom.

Root Cause: This can be caused by several factors:

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to an incubator) can affect solubility.

  • pH Shifts: The metabolic activity of cells in culture can alter the pH of the medium over time, potentially leading to conditions that favor precipitation.

  • Evaporation: Evaporation of the solvent can increase the concentration of this compound, causing it to exceed its solubility limit.

  • Interactions with Media Components: this compound may interact with salts or other components in the culture medium, forming insoluble complexes.[17]

Solutions:

  • Maintain Stable Temperature: Store and use the aqueous solution at a constant temperature. Avoid repeated warming and cooling cycles.

  • Buffer the Medium: Ensure your cell culture medium is adequately buffered to resist pH changes. If preparing a simple aqueous solution, consider using a biological buffer appropriate for your experimental system to maintain a pH between 5.5 and 7.0.

  • Minimize Evaporation: Use sealed containers for storage and experiments whenever possible.

  • Filter Sterilization: If precipitate forms after autoclaving a medium containing this compound, it is recommended to prepare a concentrated stock solution, filter-sterilize it through a 0.22 µm filter, and add it to the sterile, cooled medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (mg/L)
Water (pH 7)21.8[1]
Acetone260,000[1]
Methanol150,000[1]
Ethanol80,000[1]
Isopropanol24,000[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 274.7 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.747 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • In a sterile conical tube, add the desired volume of pre-warmed medium (e.g., 10 mL).

  • Calculate the volume of the stock solution needed for the desired final concentration. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required (e.g., 10 µL of stock in 10 mL of medium).

  • While gently vortexing the medium, add the calculated volume of the stock solution dropwise to the medium.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock add_stock Add Stock Solution Dropwise while stirring stock->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock working Final Aqueous Working Solution add_stock->working precipitation Precipitation? working->precipitation check_pH Check & Adjust pH (5.5 - 7.0) precipitation->check_pH Yes reduce_conc Reduce Final Concentration precipitation->reduce_conc Yes check_pH->working Retry reduce_conc->working Retry

Caption: Experimental workflow for preparing this compound solutions.

auxin_transport_inhibition cluster_cell Plant Cell IAA_in Auxin (IAA) Influx PIN PIN Protein (Auxin Efflux Carrier) IAA_in->PIN Normal Transport IAA_out Auxin (IAA) Efflux PIN->IAA_out Chlorflurenol This compound inhibition Inhibition Chlorflurenol->inhibition inhibition->PIN caption Mechanism of Polar Auxin Transport Inhibition

References

Preventing precipitation of Chlorflurenol-methyl in growth media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Chlorflurenol-methyl in growth media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in growth media?

This compound is a synthetic plant growth regulator, belonging to the morphactin group. It is primarily used in plant tissue culture to inhibit polar auxin transport. This property is valuable for controlling plant development, such as inhibiting apical dominance, promoting lateral bud growth, and inducing flowering or parthenocarpy.

Q2: What are the solubility properties of this compound?

This compound has low solubility in water but is readily soluble in various organic solvents. Understanding its solubility is crucial for preparing stock solutions and preventing precipitation in aqueous growth media.[1]

Q3: Can I dissolve this compound directly in my aqueous growth medium?

Due to its low water solubility, dissolving this compound directly into an aqueous growth medium is not recommended as it will likely lead to precipitation. A concentrated stock solution should be prepared first using a suitable organic solvent.

Q4: What are the recommended solvents for preparing a this compound stock solution?

Commonly used solvents for preparing stock solutions of poorly water-soluble plant growth regulators include dimethyl sulfoxide (DMSO) and ethanol.[2] These solvents can effectively dissolve this compound at high concentrations.

Q5: How does the pH of the growth medium affect this compound stability?

While specific data on the optimal pH for this compound stability is limited, many agricultural chemicals are susceptible to alkaline hydrolysis, a chemical degradation process that occurs in alkaline water (high pH).[3] Therefore, maintaining a slightly acidic to neutral pH (typically 5.5 - 6.5) for the final growth medium is a good practice to enhance the stability of many media components.

Q6: Should I autoclave my growth medium after adding the this compound stock solution?

It is generally not recommended to autoclave solutions containing heat-labile components like some plant growth regulators.[4] The high temperatures and pressure during autoclaving can lead to the decomposition of the compound. It is best to add the filter-sterilized this compound stock solution to the autoclaved and cooled growth medium under sterile conditions.[4]

Troubleshooting Guide: Preventing Precipitation

Issue: A precipitate forms immediately after adding the this compound stock solution to the growth medium.

Potential Cause Troubleshooting Step
Poor initial dissolution Ensure the this compound powder is completely dissolved in the organic solvent before preparing the stock solution. Use a vortex mixer or gentle warming if necessary.
Solvent incompatibility The organic solvent of the stock solution may not be readily miscible with the aqueous medium at the concentration used. Try preparing a more dilute stock solution.
High salt concentration in the medium High concentrations of salts in the growth medium (e.g., Murashige and Skoog medium) can decrease the solubility of organic compounds, a phenomenon known as "salting-out".[5][6][7] Add the this compound stock solution slowly while stirring the medium vigorously to ensure rapid dispersion.
Localized high concentration Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation. Add the stock solution dropwise to the medium with constant agitation.

Issue: The growth medium becomes cloudy or a precipitate forms over time.

Potential Cause Troubleshooting Step
pH of the medium The pH of the growth medium may be too high (alkaline), causing gradual degradation and precipitation of this compound.[3] Ensure the final pH of the medium is adjusted to the optimal range (typically 5.5 - 6.5) before adding the stock solution.
Interaction with media components This compound may interact with certain components of the growth medium over time. While specific interactions are not well-documented, ensuring thorough mixing and proper storage can minimize this risk.
Storage conditions Storing the prepared medium at inappropriate temperatures could affect the stability of this compound. Store the medium at the recommended temperature (usually 2-8°C) and protect it from light.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO or 95% ethanol) to the powder.

  • Mixing: Gently swirl or vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.

  • Dilution: Once dissolved, bring the solution to the final desired volume with the same solvent to achieve the target stock solution concentration (e.g., 1 mg/mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a labeled, airtight, and light-protected container at the recommended temperature (typically -20°C for long-term storage).

Protocol 2: Addition of this compound to Growth Medium

  • Prepare Medium: Prepare the basal growth medium (e.g., Murashige and Skoog medium) with all heat-stable components (macronutrients, micronutrients, sucrose, and agar).

  • Adjust pH: Adjust the pH of the medium to the desired range (e.g., 5.8) using 1N HCl or 1N NaOH.

  • Autoclave: Sterilize the medium by autoclaving at 121°C for the appropriate duration based on the volume.

  • Cool Down: Allow the autoclaved medium to cool to a handling temperature (around 45-55°C).

  • Add Stock Solution: Under sterile conditions (e.g., in a laminar flow hood), add the required volume of the filter-sterilized this compound stock solution to the cooled medium. Add the solution slowly while gently swirling the medium to ensure thorough mixing and prevent localized high concentrations.

  • Dispense: Dispense the medium into sterile culture vessels.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterLow
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
MethanolSoluble

Note: This table provides a qualitative summary. Quantitative solubility data can be found in chemical databases.

Visualizations

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_media_preparation Growth Medium Preparation cluster_final_medium Final Medium Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize store Store at -20°C sterilize->store add_stock Add Stock Solution to Cooled Medium store->add_stock prepare_basal Prepare Basal Medium adjust_ph Adjust pH (5.5-6.5) prepare_basal->adjust_ph autoclave Autoclave Medium adjust_ph->autoclave cool Cool to 45-55°C autoclave->cool cool->add_stock mix Mix Thoroughly add_stock->mix dispense Dispense into Sterile Vessels mix->dispense

Caption: Workflow for preparing growth media with this compound.

signaling_pathway cluster_cell Plant Cell Auxin Auxin PIN PIN Proteins (Auxin Efflux Carriers) Auxin->PIN Efflux GrowthResponse Inhibition of Elongation Growth PIN->GrowthResponse Polar Auxin Transport Dependent Chlorflurenol This compound Chlorflurenol->PIN Inhibition CellWall Cell Wall Cytoplasm Cytoplasm

Caption: Simplified diagram of this compound's mode of action.

References

Optimizing Chlorflurenol-methyl concentration for specific plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chlorflurenol-methyl. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize its application for specific plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a plant growth regulator and herbicide.[1][2] Its primary mode of action is as an auxin inhibitor.[2] It is absorbed by the leaves and roots and hinders the downward conduction of auxin from the apical bud.[1] This inhibition of auxin transport weakens apical dominance, promotes the growth of lateral buds, and can inhibit the formation of lateral roots.[1]

Q2: What are the general features of this compound's effect on plants?

A2: this compound can inhibit the mitosis of apical meristems, which slows down cell division and inhibits internode elongation.[1] This results in a reduction of leaf area and can lead to a more compact, clumping growth habit.[1] It can also be used to induce parthenocarpy (fruit development without fertilization).[1]

Q3: What happens if I apply too high a concentration of this compound?

A3: An overdose of this compound can lead to severe inhibition of plant growth and development.[1] Common symptoms of phytotoxicity include leaf burn, chlorosis (yellowing), leaf distortion (curling, cupping), and stunted growth.[3][4]

Q4: Can the negative effects of an overdose be reversed?

A4: Yes, the inhibitory effects of an excessive dose of this compound on plant growth and development can often be reversed by spraying the plant with gibberellic acid.[1]

Q5: Are there any environmental or storage precautions I should be aware of?

A5: this compound is sensitive to light and heat. It should be stored in a dry place, avoiding light and high temperatures.[1] It is also important to note that it can be decomposed in strong acid and alkali mediums.[1]

Troubleshooting Guide

Phytotoxicity from this compound application can manifest in various ways. This guide will help you diagnose and address common issues.

Symptom Possible Cause Recommended Solution
Leaf Burn, Necrotic Spots, or Edge Burn - Application of a concentration that is too high for the specific plant species or cultivar.[3] - Spraying under extremely hot and sunny conditions.[3] - Uneven spray application leading to accumulation in certain areas.[5]- Immediately wash the affected leaves with water to remove excess residue. - Apply a rescue treatment of gibberellic acid to counteract the inhibitory effects. - For future applications, conduct a small-scale trial with a lower concentration on a few plants.[5]
Chlorosis (Yellowing of Leaves) - The pesticide may be hindering chlorophyll synthesis.[6] - The plant may be under stress (e.g., drought, poor nutrition), making it more susceptible to chemical injury.[3]- Ensure the plant is not under any other stress. Provide adequate water and nutrients. - Review the application concentration and adjust downwards for future treatments. - Consider the use of a foliar fertilizer to aid recovery, but only after the initial stress has been mitigated.
Leaf Distortion (Curling, Cupping, Crinkling) - This is a common symptom of herbicide and growth regulator phytotoxicity, indicating interference with normal growth processes.[3][4]- Prune the distorted leaves if the damage is localized and not severe. - Apply gibberellic acid to promote normal growth. - Ensure that the application equipment is properly calibrated to deliver the intended rate.
Stunted Growth - Inhibition of cell division and elongation due to an appropriate concentration for the desired effect or an overdose.[1][3]- If stunting is the desired outcome (e.g., for producing compact ornamentals), monitor the plant to ensure it remains healthy. - If stunting is undesirable, apply gibberellic acid to stimulate growth.[1] - Evaluate the application rate and timing to ensure it aligns with your experimental goals.
Lack of Efficacy - The applied concentration is too low. - The plant was not at the correct growth stage for optimal absorption and response. - Poor spray coverage.- Review the recommended concentration for your specific plant species and objective. - Ensure the application timing corresponds to the susceptible growth stage of the plant. - Use appropriate spray equipment and techniques to ensure thorough coverage of the target tissues.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is highly dependent on the plant species and the desired physiological response. The following tables summarize recommended application rates based on available data.

Table 1: Growth Regulation in Various Crops

Plant Species Objective Concentration Application Notes
Potato, Radish, Sweet PotatoInhibit main stem growth, promote tuber expansion1-10 mg/kg (ppm) solutionApply as a spray during the early stage of rhizome formation.[1]
PineapplePromote the growth of fruit buds/slips833 mg/L (ppm) solutionApplication can significantly increase the number of planting materials per plant.[1]
PeachControl vigorous growth, promote branching and flower buds50-75 mg/L (ppm) solutionApply when new shoots are 10-20 cm long.[1]
CherryImprove fruit setting rate2-10 mg/L (ppm) solutionApply as a spray from the early to full flowering stage.[1]
CherryPromote fruit abscission for mechanical harvesting10-20 mg/L (ppm) solutionApply 7-21 days before the intended harvest.[1]

Table 2: Fruit and Berry Set Control

Plant Species Objective Concentration Application Notes
Autumn OliveEliminate berry set to control invasive propagation0.5 lb active ingredient / 100 gallons of waterApply as a foliar spray at the time of bud break.[7] Lower concentrations (0.062 and 0.125 lb ai/100gal) may increase flowering.[7]
OliveComplete fruit removal150 ppm NAA (Naphthaleneacetic acid) is often used, sometimes in conjunction with other regulators.For complete crop removal, two sprays are often necessary: one 2-3 days before full bloom and a second a week later.[8]

Table 3: General Ornamental Applications

Plant Species Objective Concentration Application Notes
Trees, Shrubs, VinesRetard regrowth0.33 to 8 pt of Maintain CF 125 (12.5% EC) / 100 gal waterApply after a new flush of growth or after pruning when new leaves have fully expanded. The specific concentration depends on the species.

Experimental Protocols

Protocol 1: General Foliar Application of this compound for Growth Regulation

  • Preparation of Stock Solution:

    • Based on the desired final concentration (see tables above) and the percentage of active ingredient in your formulation (e.g., 12.5% EC), calculate the required volume of this compound concentrate.

    • Measure the calculated volume of the concentrate using a calibrated pipette or graduated cylinder.

    • In a chemical fume hood, add the concentrate to a known volume of distilled water to create a stock solution. Mix thoroughly.

  • Preparation of Working Solution:

    • Perform a serial dilution from the stock solution to achieve the final desired concentration for your experiment.

    • It is advisable to prepare a small range of concentrations to test for the optimal response in your specific experimental conditions.

  • Plant Preparation:

    • Use healthy, well-watered plants of a uniform size and developmental stage for the experiment.

    • Ensure plants are not under any environmental stress (e.g., drought, extreme temperatures) as this can increase the risk of phytotoxicity.[3]

    • Include a control group of plants that will be sprayed with water only.

  • Application:

    • Apply the working solution as a fine mist to the foliage of the plants until runoff. Ensure complete and even coverage of all leaf surfaces.

    • Use a calibrated sprayer to ensure consistent application volume across all treated plants.

    • Conduct the application during the cooler parts of the day, such as early morning or late evening, to avoid rapid evaporation and potential leaf burn.[3]

  • Post-Application Care and Observation:

    • Allow the solution to dry on the plants completely before exposing them to direct, intense sunlight.

    • Monitor the plants daily for the first two weeks for any signs of phytotoxicity (e.g., leaf spotting, yellowing, distortion).[5]

    • Record observations on the desired effects (e.g., reduced internode length, increased branching) and any adverse reactions at regular intervals.

Protocol 2: Determining the Optimal Concentration for a New Plant Species (Dose-Response Experiment)

  • Select a Concentration Range:

    • Based on the data for similar species, select a broad range of concentrations to test. A logarithmic scale is often effective (e.g., 0.1, 1, 10, 100, 1000 mg/L).

  • Experimental Setup:

    • For each concentration, as well as a water-only control, use a sufficient number of replicate plants (e.g., 5-10) to ensure statistical validity.

    • Randomize the placement of the plants to minimize the effects of environmental variability.

  • Application and Monitoring:

    • Follow the application procedure outlined in Protocol 1.

    • Over a period of several weeks, collect data on relevant parameters such as plant height, number of lateral branches, leaf area, and any signs of phytotoxicity.

  • Data Analysis:

    • Analyze the collected data to determine the concentration that produces the desired effect with minimal or no phytotoxicity.

    • This optimal concentration can then be used in larger-scale experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis cluster_result Outcome stock Prepare Stock Solution working Prepare Working Solutions (Multiple Concentrations) stock->working apply Foliar Spray Application working->apply plants Select Healthy, Uniform Plants plants->apply control Control Group (Water Spray) plants->control monitor Monitor for Phytotoxicity apply->monitor control->monitor collect Collect Growth Data monitor->collect analyze Analyze Dose-Response collect->analyze optimize Determine Optimal Concentration analyze->optimize

Caption: Experimental workflow for optimizing this compound concentration.

mode_of_action cluster_inhibition Inhibition of Auxin Transport cluster_effects Physiological Effects CME This compound (Applied to Plant) inhibit Blocks Polar Auxin Transport CME->inhibit Absorption by leaves & roots apical Weakened Apical Dominance inhibit->apical internode Inhibited Internode Elongation inhibit->internode roots Inhibited Lateral Root Formation inhibit->roots lateral Promoted Lateral Bud Growth apical->lateral

Caption: Simplified mode of action of this compound.

References

Identifying and mitigating Chlorflurenol-methyl phytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorflurenol-methyl. The information is designed to help identify and mitigate phytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

A1: this compound is a plant growth regulator belonging to the morphactin group.[1] Its primary mechanism of action is the inhibition of auxin transport, a crucial process for plant growth and development.[1] By disrupting the polar transport of auxin, it interferes with various physiological processes, including cell division, elongation, and differentiation.[1]

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: Exposure to excessive concentrations of this compound can lead to a range of phytotoxicity symptoms. These commonly include:

  • Stunted Growth: Inhibition of internode elongation, leading to a dwarfed or compact plant stature.

  • Epinasty: Downward bending or curling of leaves.

  • Leaf Malformation: Distorted leaf growth and development.

  • Inhibition of Root Growth: Reduced primary root elongation and lateral root formation.

  • Altered Flowering: Delayed or inhibited flower development.

  • Fruit and Seed Development: Can induce parthenocarpy (fruit development without fertilization) but may also lead to the formation of smaller seeds.

Q3: At what concentrations does this compound typically cause phytotoxicity?

Troubleshooting Guide

Issue 1: Diagnosing this compound Phytotoxicity

Symptoms: Your plants exhibit stunted growth, epinasty, and/or leaf malformations after the application of this compound.

Troubleshooting Steps:

  • Visual Assessment: Carefully observe and document the symptoms, comparing treated plants to a control group that did not receive this compound. Note the severity and distribution of the symptoms.

  • Dose-Response Analysis: If you suspect an overdose, review your experimental protocol and calculations. If possible, analyze plants from different treatment concentrations to establish a correlation between the dose and the severity of the symptoms.

  • Chemical Analysis (for confirmation): To definitively confirm this compound phytotoxicity, you can perform a chemical analysis of the plant tissue to quantify the concentration of the compound.

    • Experimental Protocol: Quantification of this compound in Plant Tissue using HPLC

      This protocol provides a general guideline. Optimization for your specific plant matrix and available equipment is recommended.

      • Sample Preparation:

        • Harvest a known weight (e.g., 1 gram) of fresh plant tissue (leaves or roots).

        • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

        • Transfer the powder to a centrifuge tube.

      • Extraction:

        • Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to the tube.

        • Vortex thoroughly for 1 minute.

        • Sonication for 15-30 minutes can improve extraction efficiency.

        • Centrifuge at 10,000 x g for 10 minutes.

        • Carefully collect the supernatant.

      • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

      • HPLC Analysis:

        • Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Mass Spectrometry).

        • Use a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for separation.

        • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of a this compound analytical standard.

Issue 2: Mitigating Unintended this compound Phytotoxicity

Symptoms: You have confirmed phytotoxicity and wish to reverse or lessen the negative effects on your experimental plants.

Troubleshooting Steps:

  • Immediate Action:

    • Rinsing: If the application was foliar, gently wash the leaves with water to remove any unabsorbed compound.

    • Activated Charcoal: For soil-applied treatments, applying activated charcoal to the soil surface can help adsorb the excess this compound.

  • Hormonal Rescue: Application of gibberellic acid (GA3) has been shown to counteract the inhibitory effects of morphactins.

    • Experimental Protocol: Gibberellic Acid (GA3) Rescue Treatment

      This protocol is a starting point and should be optimized for your specific plant species and the severity of the phytotoxicity.

      • Materials:

        • Gibberellic acid (GA3)

        • Distilled water

        • A wetting agent (e.g., Tween 20)

      • Procedure:

        • Prepare a stock solution of GA3. The concentration can range from 25 to 100 mg/L (ppm). A study on mitigating heat stress in tomato showed that 75 mg/L was an optimal concentration for improving morphological and physiological characteristics.[2][3]

        • Add a few drops of a wetting agent to the GA3 solution to ensure even coverage on the leaves.

        • Apply the GA3 solution as a foliar spray, thoroughly wetting the leaves of the affected plants.

        • Monitor the plants over the following days and weeks for signs of recovery, such as the emergence of new, healthy growth.

        • For quantitative assessment, measure parameters like plant height, leaf area, and root length before and after the GA3 treatment and compare them to untreated, phytotoxic plants.

Data Presentation

Table 1: Example Dose-Response Data for this compound Phytotoxicity in Arabidopsis thaliana

This compound Concentration (µM)Primary Root Length (% of Control)Number of Lateral Roots (% of Control)Observed Phytotoxicity Symptoms
0 (Control)100%100%No visible symptoms
185%90%Slight reduction in root growth
550%60%Significant inhibition of root elongation, reduced lateral root formation
1020%30%Severe root growth inhibition, some leaf epinasty
255%10%Near-complete inhibition of root growth, pronounced leaf curling and stunting

Note: This table is illustrative. Actual data will vary depending on experimental conditions.

Table 2: Example Data for Gibberellic Acid (GA3) Mitigation of this compound Phytotoxicity

TreatmentPlant Height (cm)Leaf Area (cm²)Chlorophyll Content (SPAD units)
Control15.225.845.1
10 µM this compound8.515.335.7
10 µM this compound + 50 mg/L GA312.120.540.2
10 µM this compound + 75 mg/L GA314.323.143.5

Note: This table is illustrative. Actual data will vary depending on experimental conditions.

Visualizations

Chlorflurenol_Mitigation_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Observe Observe Symptoms (Stunting, Epinasty) Confirm Confirm Overdose (Review Protocol) Observe->Confirm Analyze Chemical Analysis (HPLC/GC-MS) Confirm->Analyze Optional Rinse Rinse Foliage Confirm->Rinse Charcoal Apply Activated Charcoal (Soil Application) Confirm->Charcoal GA3 Apply Gibberellic Acid (Foliar Spray) Rinse->GA3 Charcoal->GA3

Caption: Workflow for diagnosing and mitigating this compound phytotoxicity.

Auxin_Signaling_Inhibition cluster_cell Plant Cell Auxin_out Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_out->PIN Efflux Chlorflurenol This compound Chlorflurenol->PIN Inhibits TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds TIR1_AFB->Aux_IAA Degradation ARF Auxin Response Factor (Transcription Factor) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Auxin_in Auxin (IAA) Auxin_in->TIR1_AFB

Caption: Simplified model of this compound's interference with auxin signaling.

References

Technical Support Center: Off-Target Effects of Chlorflurenol-methyl in Non-Target Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Chlorflurenol-methyl.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound on non-target plant species.

Q1: My non-target plants are showing unexpected morphological changes after this compound application. What are the typical off-target symptoms?

A1: this compound is a morphactin, a type of plant growth regulator that inhibits auxin transport.[1] Off-target effects often manifest as disruptions in normal growth patterns. Common symptoms include:

  • Stunted Growth: Inhibition of internode elongation leading to a compact or dwarfed appearance.[2]

  • Altered Leaf Morphology: Changes in leaf size, shape, and orientation, such as cupping, crinkling, or epinasty (downward bending of petioles).[3][4]

  • Increased Branching: Loss of apical dominance, resulting in the growth of lateral buds and a more branched phenotype.[2]

  • Root System Abnormalities: Inhibition of primary root growth and alterations in lateral root development and root hair formation.

  • Reproductive Effects: Interference with floral development, leading to reduced fertility or parthenocarpy (fruit development without fertilization).

Q2: I am observing significant variability in the response of my non-target plants to this compound. What could be the cause?

A2: Variability in plant response can be attributed to several factors:

  • Species and Cultivar Sensitivity: Different plant species and even cultivars within a species can have varying levels of sensitivity to herbicides.

  • Plant Developmental Stage: The growth stage of the plant at the time of application can significantly influence its response. Younger, actively growing plants are often more susceptible.[4]

  • Application Rate and Method: Inconsistent application rates or methods can lead to variable exposure levels.

  • Environmental Conditions: Factors such as temperature, humidity, and light intensity can affect the uptake, translocation, and metabolism of the herbicide.[5]

  • Soil Type: For soil-applied treatments, soil composition can influence the availability and degradation of this compound.

Q3: How can I confirm that the observed effects are due to this compound and not another confounding factor?

A3: To confirm this compound as the causative agent, consider the following:

  • Include Proper Controls: Always include untreated control groups in your experimental design.

  • Dose-Response Experiment: Conduct a dose-response study to see if the severity of the symptoms correlates with the concentration of this compound applied.

  • Positive Controls: If possible, include a positive control with a well-characterized auxin transport inhibitor to compare the symptomology.

  • Chemical Analysis: If feasible, perform chemical analysis of plant tissues to confirm the presence and concentration of this compound or its metabolites.

Q4: I suspect this compound is interfering with auxin-related signaling pathways. How can I investigate this?

A4: Since this compound is an auxin transport inhibitor, investigating its impact on auxin signaling is a key step. Here are some approaches:

  • Auxin-Responsive Gene Expression: Analyze the expression of well-known auxin-responsive genes (e.g., using RT-qPCR) in treated and untreated plants.

  • Auxin Distribution: Use auxin-responsive reporter lines (e.g., DR5::GUS or DR5::GFP) to visualize changes in auxin distribution patterns.

  • Hormone Quantification: Directly measure the levels of endogenous auxins (e.g., IAA) and their conjugates in plant tissues using techniques like GC-MS or LC-MS.

  • Crosstalk with Other Hormones: Investigate the interplay with other plant hormones like ethylene and abscisic acid, as auxin signaling is interconnected with other hormonal pathways.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the off-target effects of morphactins (including this compound) on soybean (Glycine max).

Table 1: Morphological and Yield Effects of Morphactin on Soybean (Glycine max L. Merril) cv. Crawford

ParameterTreatment (Morphactin mg L⁻¹)ObservationReference
Plant Height200Decreased by 14.88% to 21.44%[2]
Number of Branches200Significantly increased[2]
Pod Number per Plant5042.2 pods/plant[2]
20065.3 pods/plant[2]
Seed Number per Plant5014.1 seeds/plant[2]
20036.3 seeds/plant[2]
Root Nodule Number200Significantly increased[2]

Table 2: Anatomical Effects of Morphactin on Soybean (Glycine max L. Merril) cv. Crawford Leaf Midrib

ParameterTreatment (Morphactin mg L⁻¹)ObservationReference
Midrib Thickness200Increased[2]
Mesophyll Thickness200Increased[2]
Vascular Bundle Thickness200Increased[2]
Xylem Thickness200Increased[2]
Cambium + Phloem Thickness200Increased[2]
Xylem Vessel Thickness200Increased[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.

1. Protocol for Assessing Phytotoxicity in a Non-Target Plant Species (e.g., Arabidopsis thaliana)

  • Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable growth medium (e.g., half-strength Murashige and Skoog) in a controlled environment chamber.

  • Treatment Application: Apply this compound at a range of concentrations to the growth medium or as a foliar spray at a specific developmental stage (e.g., 7-day-old seedlings).

  • Morphological Analysis: After a defined period (e.g., 7-14 days), document phenotypic changes using a stereomicroscope and digital imaging. Measure parameters such as primary root length, lateral root density, and rosette diameter.

  • Biomass Measurement: Harvest the aerial and root tissues separately, determine the fresh weight, and then dry at 60°C to a constant weight to determine the dry biomass.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare the treated groups with the untreated control.

2. Protocol for Quantifying Endogenous Auxin Levels

  • Sample Collection: Harvest plant tissue from treated and control plants and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen tissue and extract auxins using an appropriate solvent (e.g., 80% methanol).

  • Purification: Purify the auxin fraction from the crude extract using solid-phase extraction (SPE) cartridges.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the auxins to make them volatile.

  • Quantification: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) with an internal standard for accurate quantification.

3. Protocol for Analyzing Auxin-Responsive Gene Expression

  • RNA Extraction: Extract total RNA from treated and control plant tissues using a suitable RNA extraction kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (RT-qPCR): Perform RT-qPCR using primers specific for known auxin-responsive genes (e.g., IAA1, GH3). Use a stable reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Visualizations

Diagram 1: General Experimental Workflow for Assessing Off-Target Effects

G A Plant Growth in Controlled Environment B This compound Treatment Application A->B C Phenotypic Analysis (Morphology, Biomass) B->C D Molecular & Biochemical Analysis B->D G Data Analysis & Interpretation C->G E Hormone Quantification (LC-MS/GC-MS) D->E F Gene Expression Analysis (RT-qPCR) D->F E->G F->G

Caption: Workflow for investigating this compound's off-target effects.

Diagram 2: Hypothesized Signaling Pathway Disruption by this compound

G cluster_cell Plant Cell Auxin_out Auxin (extracellular) PIN PIN Proteins (Auxin Efflux Carrier) Auxin_out->PIN Transport Auxin_in Auxin (intracellular) PIN->Auxin_in Efflux TIR1_AFB TIR1/AFB Receptor Complex Auxin_in->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes Activation Developmental_Response Altered Growth & Development Auxin_Response_Genes->Developmental_Response Chlorflurenol Chlorflurenol- methyl Chlorflurenol->PIN Inhibition

References

Degradation and stability of Chlorflurenol-methyl under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorflurenol-methyl. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under laboratory conditions?

A1: Under laboratory conditions, particularly in soil studies, this compound primarily degrades into two main products: 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone.[1] These products may undergo further decomposition.

Q2: What is the recommended storage temperature for this compound solutions?

A2: The recommended storage temperature for this compound, particularly when dissolved in a solvent like acetonitrile, is 4°C.[2] Proper storage is crucial to minimize degradation and maintain the integrity of the compound for experimental use.

Q3: How stable is this compound in aqueous solutions at different pH levels?

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays or analytical measurements.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored at the recommended 4°C and protected from light.

    • Check Solution Age: Prepare fresh working solutions from a recently prepared stock solution. Avoid using aged solutions, especially if not stored under optimal conditions.

    • pH of Aqueous Buffers: If using aqueous buffers, measure the pH of your experimental solutions. If the pH is neutral to alkaline, consider buffering your solution to a slightly acidic pH if compatible with your experimental design, as this may slow down hydrolysis.

    • Analytical Verification: If possible, verify the concentration and purity of your this compound solution using a suitable analytical method like HPLC-UV or GC-MS before use.

Problem 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Sample Processing Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially degradative conditions.

    • Control Temperature: Keep samples cool during preparation and, if possible, use a refrigerated autosampler for HPLC or GC analysis.

    • Evaluate Extraction Solvents: Ensure the solvents used for extraction and reconstitution are of high purity and do not promote degradation. Acetonitrile is a commonly used solvent.[2][3]

    • Identify Degradants: If unexpected peaks are consistently observed, attempt to identify them. The primary degradation products to consider are 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone.[1] Mass spectrometry (MS) coupled with chromatography is a powerful tool for this purpose.

Data Presentation

Table 1: Summary of this compound Stability Data

ParameterConditionValueReference
Hydrolytic Degradation (DT50) pH 9, 22°C1 day-
Soil Degradation Sandy soils (1.0% and 2.58% organic carbon), treated with 11.35 mg/kg>90% degradation within 4 to 8 days[1]
Recommended Storage Temperature In Acetonitrile4°C[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Hydrolytic Degradation Study

This protocol is a general guideline based on standard practices for pesticide stability testing and should be adapted for specific laboratory conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile at a known concentration (e.g., 1000 µg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Neutral Hydrolysis: Dilute the stock solution in purified water (pH ~7) to the same final concentration.

    • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to the same final concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) and protect them from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining this compound and monitor the formation of degradation products.

  • Data Analysis: Calculate the degradation rate and half-life (DT50) under each condition.

Protocol 2: General Procedure for a Photostability Study

This protocol is a general guideline and should be performed in a calibrated photostability chamber.

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on the objective) at a known concentration.

  • Exposure:

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Expose the sample to a light source that mimics natural sunlight (e.g., a xenon lamp) within a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • Time Points: Collect samples at various time points.

  • Sample Analysis: Analyze both the exposed and control samples using a validated stability-indicating analytical method.

  • Data Analysis: Compare the degradation of the exposed sample to the control to determine the extent of photodegradation.

Visualizations

experimental_workflow_hydrolysis cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (this compound in ACN) acid Acidic Hydrolysis (0.1 M HCl) prep->acid neutral Neutral Hydrolysis (Purified Water) prep->neutral alkaline Alkaline Hydrolysis (0.1 M NaOH) prep->alkaline incubate Incubate at 50°C (Protected from light) acid->incubate neutral->incubate alkaline->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze by HPLC-UV/MS sample->analyze data Calculate Degradation Rate and DT50 analyze->data

Caption: Workflow for a forced hydrolytic degradation study.

degradation_pathway chlorflurenol This compound product1 2-chloro-9-hydroxyfluorene-9-carboxylic acid chlorflurenol->product1 Degradation product2 2-chlorofluorenone chlorflurenol->product2 Degradation further_degradation Further Decomposition Products product1->further_degradation product2->further_degradation

Caption: Primary degradation pathway of this compound in soil.

References

How to prepare stable stock solutions of Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation and storage of stable stock solutions of Chlorflurenol-methyl for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound exhibits high solubility in several organic solvents. Acetone, methanol, and ethanol are excellent choices for preparing high-concentration stock solutions.[1] Acetonitrile is also a suitable solvent, and commercial solutions are often supplied in it.[2][3] For applications requiring a less volatile solvent, Dimethyl Sulfoxide (DMSO) is a common alternative for polar organic compounds.[4][5]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly across different solvents. Refer to the table below for specific solubility data.

Q3: How should I store this compound stock solutions to ensure stability?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store at low temperatures: Commercial solutions in acetonitrile are typically stored at 4°C.[2][3] For long-term storage, -20°C is generally recommended for solutions of many organic compounds to minimize degradation.

  • Protect from light: this compound is sensitive to UV photolysis.[6] Always store solutions in amber vials or wrap the container with aluminum foil to prevent light exposure.

  • Use airtight containers: To prevent solvent evaporation and potential concentration changes, use vials with tight-fitting caps.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur for a few reasons. Please refer to the troubleshooting guide below for detailed steps.

Q5: What are the known degradation products of this compound?

A5: In soil, the primary degradation products of this compound are 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone.[7] While specific degradation pathways in solution are not well-documented in the available literature, similar breakdown products could be expected, especially under exposure to light and heat.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (mg/L)Classification
Acetone260,000Very High
Methanol150,000Very High
Ethanol80,000High
Isopropanol24,000Moderate
Water (pH 7)21.8Low

Data sourced from the University of Hertfordshire's AERU database.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Acetone

Materials:

  • This compound (Molecular Weight: 274.7 g/mol )

  • Anhydrous Acetone (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Glass pipette or syringe

  • Amber glass vials with screw caps

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 274.7 g/mol = 0.02747 g (or 27.47 mg)

  • Weigh the this compound: Carefully weigh out 27.47 mg of this compound powder on an analytical balance.

  • Dissolve the powder: Transfer the weighed powder to the 10 mL volumetric flask. Add a small amount of acetone (approximately 5-7 mL) to the flask.

  • Ensure complete dissolution: Gently swirl the flask until all the this compound has completely dissolved. You may use a vortex mixer for a few seconds if necessary.

  • Bring to final volume: Carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles and light exposure. Store the vials at -20°C for long-term storage or at 4°C for short-term use.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain this compound Powder weigh Weigh Required Mass start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Acetone) weigh->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume mix Mix Thoroughly for Homogeneity volume->mix aliquot Aliquot into Light-Protecting Vials mix->aliquot store Store at Recommended Temperature (-20°C or 4°C) aliquot->store end_prep End: Stable Stock Solution Ready for Use store->end_prep

Caption: Workflow for preparing a stable stock solution of this compound.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Guide cluster_precipitate Precipitation/Cloudiness cluster_degradation Inconsistent Experimental Results issue Issue Description cause Potential Cause Possible Reason issue:desc->cause:cause leads to solution Solution Recommended Action cause:desc->solution:solution resolved by issue_precipitate Precipitation or Cloudiness in Solution cause_precipitate1 Low Solvent Purity Water contamination reduces solubility issue_precipitate->cause_precipitate1 cause_precipitate2 Temperature Fluctuation Lower temperatures can decrease solubility issue_precipitate->cause_precipitate2 cause_precipitate3 Exceeded Solubility Limit Concentration is too high for the solvent issue_precipitate->cause_precipitate3 solution_precipitate1 Use Anhydrous Solvent Ensure solvent is free of water cause_precipitate1->solution_precipitate1 solution_precipitate2 Warm Solution Gently Briefly warm and vortex to redissolve cause_precipitate2->solution_precipitate2 solution_precipitate3 Dilute the Solution or Use a Better Solvent Refer to solubility table cause_precipitate3->solution_precipitate3 issue_degradation Inconsistent or Unexpected Experimental Results cause_degradation1 Degradation of Compound Exposure to light or high temperature issue_degradation->cause_degradation1 cause_degradation2 Incorrect Concentration Evaporation of solvent or weighing error issue_degradation->cause_degradation2 solution_degradation1 Prepare Fresh Solution & Store Properly Follow storage guidelines cause_degradation1->solution_degradation1 solution_degradation2 Verify Concentration Prepare a new stock solution with care cause_degradation2->solution_degradation2

Caption: Troubleshooting common issues with this compound stock solutions.

References

Technical Support Center: Minimizing Contamination in Tissue Culture with Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination when using Chlorflurenol-methyl in tissue culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tissue culture?

This compound is a synthetic plant growth regulator, classified as a morphactin. It is primarily used to inhibit shoot elongation, promote lateral bud development, and influence various other morphological and physiological processes in plants. In tissue culture, it is often utilized to control plantlet morphology and encourage specific developmental pathways.

Q2: Is this compound stable to heat? Can I autoclave my media with it?

This compound is known to be unstable to heat.[1] Therefore, it is not recommended to autoclave tissue culture media containing this compound. Autoclaving can lead to the degradation of the compound, rendering it ineffective and potentially releasing substances that could be detrimental to your cultures.

Q3: How should I sterilize this compound solutions?

Due to its heat-labile nature, this compound stock solutions should be sterilized by filtration.[2][3] Use a sterile syringe filter with a pore size of 0.22 µm to remove any potential microbial contaminants. This method ensures the sterility of the solution while preserving the chemical integrity of the plant growth regulator.

Q4: What are the common signs of contamination in my tissue culture when using this compound?

Contamination signs are generally the same as in any plant tissue culture system and are not specific to this compound. These include:

  • Bacterial contamination: Cloudy or turbid liquid media, a slimy film on the surface of solid media, or a sudden drop in the pH of the medium.

  • Fungal contamination: Visible fuzzy or cotton-like growth (mycelium) on the explant or medium surface, which can be white, green, black, or other colors depending on the species.

  • Yeast contamination: A cloudy appearance in liquid media, often with a distinct odor, or the formation of shiny, opaque colonies on solid media.

Q5: Can this compound itself be a source of contamination?

While the chemical compound itself is not a contaminant, improperly handled or stored this compound powder or stock solutions can become contaminated with bacteria or fungi. It is crucial to use aseptic techniques when preparing and dispensing the stock solution.

Troubleshooting Guides

Issue 1: Contamination observed after adding this compound to the culture medium.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Contaminated Stock Solution Prepare a fresh stock solution of this compound using sterile equipment and solvents. Ensure the powder is handled in a sterile environment (e.g., laminar flow hood). Filter-sterilize the new stock solution through a 0.22 µm filter before use.
Improper Aseptic Technique Review your aseptic technique for adding the filter-sterilized this compound to the cooled, autoclaved medium. Ensure this step is performed in a laminar flow hood and that all surfaces and equipment are properly sterilized.
Contaminated Culture Medium Ensure the base medium was properly autoclaved and allowed to cool to a safe temperature (around 45-50°C) before adding the filter-sterilized this compound. Adding it to hot media can cause degradation and may not address all heat-resistant spores.
Contaminated Explant Material Review and optimize your explant surface sterilization protocol. See the detailed protocol below.
Issue 2: Inconsistent or unexpected plant growth after using this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound As this compound is sensitive to light and heat, ensure stock solutions are stored in a dark, cool place (e.g., refrigerator at 4°C).[1] Prepare fresh stock solutions regularly. Avoid repeated freezing and thawing.
Incorrect Concentration Double-check your calculations for the stock solution and the final concentration in the medium. Prepare a fresh dilution series to test for the optimal concentration for your specific plant species and desired outcome.
Interaction with other media components This compound is known to decompose in strong acid and alkali mediums. Ensure the final pH of your tissue culture medium is within the optimal range for both the plant species and the stability of the growth regulator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: In a sterile environment (laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: this compound has low solubility in water but is soluble in organic solvents like ethanol.[1] Dissolve the powder in a small volume of a suitable solvent (e.g., 95% ethanol or DMSO). Note: Ensure the final concentration of the solvent in the tissue culture medium is not phytotoxic.

  • Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber bottle).

  • Storage: Store the stock solution at 4°C in the dark. Label the container with the name of the compound, concentration, date of preparation, and your initials.

Protocol 2: Surface Sterilization of Explants

This is a general protocol and may need optimization based on the plant species and explant type.

Step Agent Concentration Duration Notes
1Running tap waterN/A30-60 minTo remove superficial debris.
270% Ethanol70% (v/v)30-60 secTo wet the surface and begin disinfection.
3Sterile distilled waterN/A1 minRinse to remove excess ethanol.
4Sodium hypochlorite1-2% (v/v) with a few drops of Tween-205-20 minPrimary disinfection. Adjust time and concentration based on explant sensitivity.
5Sterile distilled waterN/A3-5 rinses of 1 min eachTo remove all traces of the disinfectant.

Table 1: Examples of Quantitative Data for Explant Sterilization

Explant Type Disinfectant & Concentration Duration Survival Rate (%) Contamination Rate (%)
Shoot tips10% Sodium Hypochlorite10 min55.5611.11
Nodal segments10% followed by 15% Sodium Hypochlorite10 min then 15 min-22.22
Stem segments0.1% Mercuric Chloride10 min44.44-
Terminal stem scale0.1% Carbendazim + 0.05% Chlorothalonil (overnight), then 70% Ethanol, 4% Sodium Hypochlorite, 0.1% Mercuric Chloride1 min, 10 min, 15 min1000

Data adapted from various studies and should be used as a guideline for optimization.[4][5][6]

Visualizations

Diagram 1: Experimental Workflow for Preparing and Using this compound

experimental_workflow cluster_prep Stock Solution Preparation cluster_media Media Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute with Sterile Water dissolve->dilute filter Filter Sterilize (0.22 µm) dilute->filter store Store at 4°C in Dark filter->store add_cfm Aseptically Add This compound Stock to Medium store->add_cfm prepare_media Prepare Basal Medium autoclave Autoclave Medium prepare_media->autoclave cool Cool to 45-50°C autoclave->cool cool->add_cfm dispense Dispense into Culture Vessels add_cfm->dispense inoculate Inoculate with Sterilized Explants dispense->inoculate incubate Incubate Cultures inoculate->incubate troubleshooting_logic cluster_source Investigate Potential Sources cluster_action Corrective Actions start Contamination Observed? check_type Identify Contaminant (Bacterial, Fungal, Yeast) start->check_type check_stock This compound Stock Solution check_type->check_stock check_media Culture Medium check_type->check_media check_explant Explant Sterilization check_type->check_explant check_aseptic Aseptic Technique check_type->check_aseptic remake_stock Prepare Fresh, Filter-Sterilized Stock check_stock->remake_stock review_media_prep Review Media Prep & Autoclaving check_media->review_media_prep optimize_sterilization Optimize Explant Sterilization Protocol check_explant->optimize_sterilization review_technique Review & Refine Aseptic Technique check_aseptic->review_technique

References

Technical Support Center: Investigating the Hormetic Effects of Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Chlorflurenol-methyl and what is its primary mechanism of action?

This compound is a synthetic plant growth regulator, now largely considered obsolete, that functions as an auxin inhibitor.[1][2] Auxins are a class of plant hormones that play a crucial role in growth and development. By inhibiting auxin transport, this compound disrupts these processes in plants.[1] While its mode of action in plants is understood, there is limited data on its specific molecular targets and mechanisms in mammalian systems.[3]

Q2: What is hormesis and why is it relevant to this compound?

Hormesis is a biphasic dose-response phenomenon characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[4][5] For a compound like this compound, which is designed to be inhibitory at high concentrations, understanding its potential hormetic effects at low, environmentally relevant concentrations is crucial for a complete toxicological profile. Such effects could manifest as unexpected stimulation of growth, proliferation, or other cellular processes.

Q3: Are there any established hormetic dose ranges for this compound?

Currently, there is no publicly available, peer-reviewed data establishing a definitive hormetic dose range for this compound. Determining this range would be a primary objective of initial dose-response studies. Based on general hormesis research, the stimulatory phase typically occurs at concentrations significantly below the No Observed Adverse Effect Level (NOAEL).[6]

Troubleshooting Guides

Issue 1: High variability in dose-response data, obscuring a clear hormetic curve.

  • Possible Cause 1: Cell culture heterogeneity.

    • Troubleshooting: Ensure a consistent cell passage number and confluency at the time of treatment. Perform cell cycle synchronization if proliferation is the endpoint.

  • Possible Cause 2: Instability of low concentrations of this compound in media.

    • Troubleshooting: Prepare fresh dilutions of this compound for each experiment. Consider the potential for adsorption to plasticware and use low-binding plates if necessary.

  • Possible Cause 3: Insufficient statistical power.

    • Troubleshooting: Increase the number of replicates per concentration and the number of independent experiments. A power analysis based on preliminary data can help determine the appropriate sample size.

Issue 2: No observable stimulatory effect at any tested low concentration.

  • Possible Cause 1: The selected endpoint is not sensitive to hormetic stimulation by this compound.

    • Troubleshooting: Screen a panel of endpoints, including cell proliferation (e.g., MTT, BrdU assays), metabolic activity (e.g., Seahorse analyzer), and specific stress-response pathway markers (e.g., Nrf2, MAPK activation).

  • Possible Cause 2: The concentration range tested is not low enough.

    • Troubleshooting: Expand the dose-response curve to include several orders of magnitude below the lowest concentration that shows no effect. A logarithmic dilution series is recommended.

  • Possible Cause 3: The experimental model is not susceptible to the hormetic effects of this compound.

    • Troubleshooting: Consider testing in different cell lines or in vivo models to determine if the effect is model-dependent.

Experimental Protocols

1. Dose-Response Assessment for Hormesis in a Human Cell Line (e.g., HepG2)

  • Objective: To determine the dose-response relationship of this compound on cell viability and proliferation and to identify a potential hormetic range.

  • Methodology:

    • Cell Culture: Culture HepG2 cells in appropriate media and conditions. Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

    • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in culture media to achieve a wide range of final concentrations (e.g., from 1 pM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Replace the culture media with the media containing the different concentrations of this compound and incubate for 24, 48, and 72 hours.

    • MTT Assay: At each time point, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the mean normalized viability against the logarithm of the this compound concentration. A J-shaped or inverted U-shaped curve is indicative of hormesis.

2. Investigation of Stress Response Pathways

  • Objective: To investigate the activation of key stress response signaling pathways at hormetic concentrations of this compound.

  • Methodology:

    • Treatment: Treat cells with a concentration of this compound identified as stimulatory in the dose-response assessment, a high inhibitory concentration, and a vehicle control for a relevant time period (e.g., 6 hours).

    • Western Blot Analysis: Lyse the cells and perform protein quantification. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-p38, Nrf2) and their total protein counterparts.

    • Data Analysis: Quantify band intensities and normalize the phosphorylated or target protein levels to the total protein levels. Compare the activation status across the different treatment groups.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on HepG2 Cell Proliferation (72h Exposure)

Concentration (µM)Mean Proliferation (% of Control)Standard Deviation
0 (Control)1005.2
0.0011156.8
0.011257.1
0.11186.5
11025.9
10858.2
100609.5

Signaling Pathways and Workflows

Hormesis_Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanistic Investigation DR_Start Select Cell Line and Endpoints DR_Dose Wide-Range Dose-Response (e.g., MTT Assay) DR_Start->DR_Dose DR_Analyze Analyze for Biphasic Response DR_Dose->DR_Analyze DR_Identify Identify Hormetic Concentrations DR_Analyze->DR_Identify Mech_Start Treat with Hormetic and Toxic Doses DR_Identify->Mech_Start Input Concentrations Mech_Pathway Pathway Analysis (e.g., Western Blot, qPCR) Mech_Start->Mech_Pathway Mech_Functional Functional Assays (e.g., ROS, ATP levels) Mech_Start->Mech_Functional Mech_Integrate Integrate Data Mech_Pathway->Mech_Integrate Mech_Functional->Mech_Integrate

Caption: Experimental workflow for investigating hormetic effects.

Hypothetical_Signaling_Pathway cluster_input Stimulus cluster_response Cellular Response Chlorflurenol Low-Dose This compound ROS Mild Oxidative Stress (ROS) Chlorflurenol->ROS MAPK MAPK Pathway (ERK, p38) ROS->MAPK Nrf2 Nrf2 Activation ROS->Nrf2 Survival Cell Survival & Proliferation MAPK->Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Adaptation Adaptive Response ARE->Adaptation Adaptation->Survival

Caption: Hypothetical signaling pathway for hormesis.

References

Validation & Comparative

Comparative Efficacy of Chlorflurenol-Methyl and Other Morphactins in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of Chlorflurenol-methyl and other morphactins, supported by experimental data and detailed methodologies.

Morphactins are a group of synthetic plant growth regulators derived from fluorene-9-carboxylic acid that play a significant role in plant morphogenesis.[1] Among these, this compound is a widely studied compound known for its inhibitory effects on auxin transport.[2] This guide provides a comparative analysis of this compound and other notable morphactins, focusing on their physiological effects, underlying mechanisms of action, and experimental data from key studies. The information is presented to aid researchers in understanding the nuances of these compounds for applications in agriculture and plant biology.

Physiological and Morphological Effects: A Comparative Overview

Morphactins, as a class, exhibit a range of effects on plant growth and development, primarily by interfering with the polar transport of auxin, a crucial plant hormone.[3] This interference leads to a variety of morphological changes.

General Effects of Morphactins:

  • Inhibition of Elongation Growth: Morphactins are potent inhibitors of stem and internode elongation, leading to a dwarfing or stunted growth habit.[4]

  • Disruption of Apical Dominance: By inhibiting auxin flow from the apical bud, morphactins promote the growth of lateral buds, resulting in a bushier plant architecture.[1][4]

  • Inhibition of Seed Germination: The application of morphactins can delay or inhibit seed germination.

  • Geotropic and Phototropic Responses: These compounds can interfere with a plant's response to gravity and light.[3]

  • Interaction with Gibberellins: Many of the inhibitory effects of morphactins on stem elongation can be counteracted by the application of gibberellic acid (GA3).[1]

While these effects are common to most morphactins, the potency and specific outcomes can vary between different derivatives.

Quantitative Data on Morphactin Efficacy

Direct comparative studies with extensive quantitative data across a range of morphactins are limited in the available scientific literature. However, individual studies provide valuable insights into the efficacy of specific compounds. The following tables summarize key quantitative findings from research on this compound and Methylchlorflurenol, primarily in soybean (Glycine max).

Table 1: Effects of this compound on Soybean Growth

ParameterConcentrationResultReference
Plant Height50 mg L⁻¹Significant decrease[5]
Plant Height200 mg L⁻¹14.88% and 21.44% inhibition of stem elongation under two different irrigation regimes[5]
Number of Lateral Branches50 mg L⁻¹ & 200 mg L⁻¹Significant increase[5]
Pod Number per Plant200 mg L⁻¹Significant increase[5]
Seed Number per Plant200 mg L⁻¹Significant increase[5]

Table 2: Effects of Methylchlorflurenol (MCF) on Soybean Pod Development

ParameterOptimal ConcentrationResultReference
Pod Number10 µM40% increase[6]
Stem Elongation10 µM12% inhibition[6]

Note: The data presented in these tables are from separate studies and may not be directly comparable due to differences in experimental conditions. However, they provide a quantitative measure of the impact of these specific morphactins.

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.

Protocol 1: Coleoptile Straight Growth Test for Auxin Transport Inhibition

This bioassay is a classic method to determine the effect of compounds on auxin-mediated cell elongation, which is an indirect measure of auxin transport.

Materials:

  • Oat (Avena sativa) or maize (Zea mays) seeds

  • Test compounds (this compound, other morphactins) at various concentrations

  • Indole-3-acetic acid (IAA)

  • Agar

  • Petri dishes

  • Filter paper

  • Ruler or caliper

  • Dim green safe light

Procedure:

  • Seed Germination: Germinate oat or maize seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under a dim green safe light, excise 10 mm sections from the sub-apical region of the coleoptiles.[7]

  • Treatment Incubation:

    • Prepare Petri dishes lined with filter paper moistened with a buffer solution.

    • Float the coleoptile sections in solutions containing the test morphactin at various concentrations for a pre-incubation period (e.g., 1 hour).

    • Transfer the sections to solutions containing both the morphactin and a standard concentration of IAA (e.g., 10⁻⁵ M).

    • Include a control group with only IAA and a negative control with only the buffer.

  • Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measurement: After incubation, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage of inhibition of IAA-induced elongation for each morphactin concentration compared to the control with IAA alone.

Protocol 2: Polar Auxin Transport Assay using Radiolabeled Auxin

This method directly measures the movement of auxin through plant tissues and the inhibitory effect of morphactins.

Materials:

  • Etiolated plant material (e.g., maize coleoptiles, Arabidopsis hypocotyls or roots)

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Test compounds (this compound, other morphactins)

  • Agar

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plant Material Preparation: Grow seedlings in the dark to obtain etiolated tissues. Excise segments of a uniform length (e.g., 10 mm).

  • Donor and Receiver Block Preparation:

    • Donor Blocks: Prepare 1.5% agar blocks containing a known concentration of radiolabeled auxin and the desired concentration of the morphactin inhibitor.[7] A control group should have only radiolabeled auxin.

    • Receiver Blocks: Prepare plain 1.5% agar blocks.[7]

  • Assay Setup:

    • Place a receiver block on a glass slide.

    • Place the excised plant tissue segment vertically on top of the receiver block.

    • Place a donor block on the apical end of the tissue segment.[7]

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.[7][8]

  • Quantification:

    • After incubation, remove the receiver blocks and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in the receiver blocks using a liquid scintillation counter.[7]

  • Data Analysis: The amount of radioactivity in the receiver block is directly proportional to the amount of auxin transported. Compare the radioactivity in the inhibitor-treated groups to the control group to determine the percentage of inhibition of polar auxin transport.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for morphactins is the inhibition of polar auxin transport.[3] This disruption of auxin flow leads to altered auxin concentrations in various plant tissues, which in turn affects growth and development. Morphactins have been shown to compete with N-1-naphthylphthalamic acid (NPA), another well-known auxin transport inhibitor, for binding sites on auxin efflux carrier proteins.[9]

The effects of morphactins are also closely intertwined with the gibberellin (GA) signaling pathway. Auxin is known to promote the biosynthesis of bioactive GAs. The GA signaling pathway is negatively regulated by DELLA proteins, which act as growth repressors. Bioactive GAs bind to their receptors, leading to the degradation of DELLA proteins and thus promoting growth. By inhibiting auxin transport, morphactins can indirectly reduce the levels of bioactive GAs, leading to the accumulation of DELLA proteins and subsequent growth inhibition. This explains why the application of GA3 can reverse some of the effects of morphactins.

Below are diagrams illustrating the key signaling pathways involved.

Auxin_Transport_Inhibition cluster_cell Plant Cell cluster_effects Downstream Effects Auxin_out Auxin (extracellular) Auxin_in Auxin (intracellular) Auxin_out->Auxin_in Influx PIN PIN Efflux Carrier PIN->Auxin_out Efflux Auxin_Accumulation Altered Auxin Distribution Morphactin This compound & other morphactins Morphactin->PIN Inhibition Morphological_Changes Morphological Changes Auxin_Accumulation->Morphological_Changes

Figure 1. Mechanism of auxin transport inhibition by morphactins.

Hormonal_Crosstalk cluster_pathway Integrated Hormone Signaling Morphactin This compound & other morphactins Auxin_Transport Polar Auxin Transport Morphactin->Auxin_Transport inhibits Auxin Auxin Auxin_Transport->Auxin establishes gradient GA_Bio Gibberellin Biosynthesis Auxin->GA_Bio promotes GA Gibberellin (GA) GA_Bio->GA DELLA DELLA Proteins (Growth Repressors) GA->DELLA promotes degradation of Growth Stem Elongation & Growth DELLA->Growth inhibits

Figure 2. Crosstalk between morphactin action, auxin, and gibberellin signaling.

References

Comparative Analysis of Chlorflurenol-methyl and TIBA as Auxin Transport Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between auxin transport inhibitors is critical for designing robust experiments and interpreting results accurately. This guide provides a detailed comparison of two widely used inhibitors, Chlorflurenol-methyl and 2,3,5-triiodobenzoic acid (TIBA), focusing on their mechanisms of action, experimental applications, and comparative efficacy.

Overview and Mechanism of Action

This compound, a member of the morphactin class of synthetic plant growth regulators, and TIBA are both potent inhibitors of polar auxin transport (PAT), a crucial process governing numerous aspects of plant growth and development. While both compounds effectively disrupt the directional flow of auxin, their underlying mechanisms of action exhibit distinct characteristics.

This compound belongs to a group of compounds known as phytotropins.[1] The primary mode of action for morphactins is believed to be the disruption of auxin transport by interfering with auxin binding sites on carrier proteins.[2] This interference leads to a loss of polar auxin flow, resulting in a variety of morphological changes, including dwarfism, inhibition of apical dominance, and altered tropic responses.

TIBA , on the other hand, has a more multifaceted mechanism of action. Evidence suggests that TIBA can directly compete with auxin for binding to the auxin efflux carriers.[3] More recent studies have revealed a significant role for TIBA in modulating the dynamics of the actin cytoskeleton.[4][5] Specifically, TIBA has been shown to interact with villin proteins, leading to an increased bundling of actin filaments.[4][5] This alteration of the actin network disrupts the trafficking and localization of PIN-FORMED (PIN) auxin efflux carriers, which are essential for directional auxin transport.[4][5] Additionally, TIBA itself has been reported to exhibit a weak auxin-like effect, which can complicate the interpretation of experimental results.[3]

Quantitative Comparison of Inhibitory Activity

FeatureThis compoundTIBA (2,3,5-triiodobenzoic acid)
Chemical Class Morphactin, PhytotropinBenzoic acid derivative
Primary Mechanism Interference with auxin binding to transport proteins[2]Competition with auxin for carrier binding;[3] Disruption of actin dynamics and PIN protein trafficking[4][5]
Effect on PIN Proteins Affects localization, though detailed mechanism is less definedDisrupts trafficking and localization via actin filament bundling[4][5]
Cytoskeletal Interaction Less characterizedInduces actin filament bundling through interaction with villins[4][5]
Auxin-like Activity Not reportedWeak auxin-like effects observed[3]
Relative Potency Often qualitatively reported to be more potent than TIBA in various bioassaysGenerally considered a potent inhibitor, but potentially less so than some morphactins

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and TIBA, the following diagrams illustrate their proposed signaling pathways and a general experimental workflow for their comparison.

G cluster_0 This compound Pathway cluster_1 TIBA Pathway Auxin Auxin Efflux_Carrier Auxin Efflux Carrier (e.g., PIN proteins) Auxin->Efflux_Carrier Normal Binding Chlorflurenol This compound Chlorflurenol->Efflux_Carrier Interferes with auxin binding site Transport_Inhibition Inhibition of Polar Auxin Transport Efflux_Carrier->Transport_Inhibition TIBA TIBA Villin Villin TIBA->Villin Binds to Actin Actin Filaments TIBA->Actin Induces bundling via Villin Auxin_Efflux_Carrier Auxin Efflux Carrier (e.g., PIN proteins) TIBA->Auxin_Efflux_Carrier Competes with auxin for binding Villin->Actin Regulates Actin_Bundling Actin Bundling Actin->Actin_Bundling PIN_Trafficking PIN Protein Trafficking Actin_Bundling->PIN_Trafficking Disrupts PIN_Localization Impaired PIN Localization at Plasma Membrane PIN_Trafficking->PIN_Localization Leads to PAT_Inhibition Inhibition of Polar Auxin Transport PIN_Localization->PAT_Inhibition Auxin_Efflux_Carrier->PAT_Inhibition

Figure 1. Proposed signaling pathways for this compound and TIBA.

G Plant_Material Prepare Plant Material (e.g., Arabidopsis seedlings, maize coleoptiles) Assay_Setup Excise Plant Segments and Place Between Donor and Receiver Agar Blocks Plant_Material->Assay_Setup Inhibitor_Prep Prepare Inhibitor Stock Solutions (this compound and TIBA in DMSO) Radiolabeled_Auxin Prepare Donor Agar Blocks with [3H]-IAA ± Inhibitors Inhibitor_Prep->Radiolabeled_Auxin Radiolabeled_Auxin->Assay_Setup Incubation Incubate in Dark, Humid Chamber (e.g., 18 hours) Assay_Setup->Incubation Quantification Measure Radioactivity in Receiver Blocks and Plant Segments Incubation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Values Quantification->Data_Analysis

Figure 2. Experimental workflow for comparing auxin transport inhibitors.

Experimental Protocols

To facilitate the direct comparison of this compound and TIBA, the following detailed protocols for established auxin transport assays are provided.

Radiolabeled Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems

This method directly measures the polar transport of auxin and its inhibition by this compound and TIBA.

Materials:

  • Arabidopsis thaliana plants with inflorescence stems approximately 5-10 cm tall.

  • Radiolabeled indole-3-acetic acid ([³H]-IAA).

  • This compound and TIBA.

  • Dimethyl sulfoxide (DMSO).

  • Agar.

  • Microcentrifuge tubes.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Inhibitor and Auxin Solutions:

    • Prepare stock solutions of this compound and TIBA in DMSO.

    • Prepare a working solution of [³H]-IAA in agar (e.g., 1% w/v) at a final concentration of approximately 100 nM.

    • Prepare donor agar blocks containing [³H]-IAA and a range of concentrations of either this compound or TIBA. A control group with [³H]-IAA and DMSO (vehicle) should be included.

  • Assay Setup:

    • Excise a 2.5 cm segment from the base of an Arabidopsis inflorescence stem.

    • Place the apical end of the stem segment into a donor agar block containing the [³H]-IAA and inhibitor.

    • Place the basal end of the stem segment into a receiver agar block (plain agar).

    • Incubate the setup in a vertical position in a dark, humid chamber for 18 hours.

  • Quantification:

    • After incubation, excise the basal 5 mm of the stem segment and place it into a scintillation vial.

    • Place the receiver agar block into a separate scintillation vial.

    • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity in the basal stem segment and the receiver block represents the amount of transported auxin.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay provides an indirect measure of auxin transport inhibition by observing its effect on root elongation, a process highly dependent on proper auxin distribution.

Materials:

  • Arabidopsis thaliana seeds (wild-type).

  • Murashige and Skoog (MS) agar plates.

  • This compound and TIBA.

  • Sterile water and ethanol.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Plate Preparation:

    • Prepare MS agar plates containing a range of concentrations of this compound or TIBA. A control plate with no inhibitor should be included.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds and sow them on the prepared agar plates.

  • Vernalization and Germination:

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Growth and Measurement:

    • Allow the seedlings to grow vertically for 5-7 days.

    • Measure the primary root length of the seedlings in each treatment group.

  • Data Analysis:

    • Compare the average root length of the inhibitor-treated seedlings to the control seedlings.

    • A dose-dependent decrease in root length indicates inhibition of auxin transport. This data can be used to compare the relative potency of the two inhibitors.

Conclusion

Both this compound and TIBA are valuable tools for studying auxin-dependent processes. However, their distinct mechanisms of action necessitate careful consideration when designing experiments and interpreting data. TIBA's dual effect on auxin competition and actin dynamics provides a complex mode of inhibition, while this compound's action as a morphactin appears more directly targeted at the auxin transport machinery. For researchers aiming to dissect the specific roles of actin-dependent versus actin-independent auxin transport regulation, a comparative study using both inhibitors could yield significant insights. The provided protocols offer a standardized framework for conducting such comparative analyses. Future research focusing on a direct quantitative comparison of the inhibitory potency of these compounds and a more detailed elucidation of this compound's molecular targets will further enhance our understanding of polar auxin transport and its regulation.

References

A Comparative Analysis of Chlorflurenol-methyl and Naptalam (NPA): Unraveling the Inhibition of Polar Auxin Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant development, the polar transport of the hormone auxin is a critical process, orchestrating everything from root gravitropism to the formation of vascular tissues. The ability to pharmacologically manipulate this transport has been an invaluable tool for researchers. This guide provides a detailed comparative study of two prominent inhibitors of polar auxin transport: Chlorflurenol-methyl, a member of the morphactin group of plant growth regulators, and Naptalam (NPA), a widely used herbicide and research chemical. We will delve into their mechanisms of action, present comparative data on their efficacy, and provide detailed experimental protocols for their study.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Naptalam is essential for their effective application in research. The following table summarizes their key characteristics.

PropertyThis compoundNaptalam (NPA)
Chemical Name Methyl 2-chloro-9-hydroxy-9H-fluorene-9-carboxylateN-1-naphthylphthalamic acid
Synonyms Morphactin, IT 3456, Maintain AAlanap, NPA
Chemical Formula C₁₅H₁₁ClO₃C₁₈H₁₃NO₃
Molecular Weight 274.70 g/mol [1][2]291.30 g/mol [3]
Appearance Crystalline solidPurple crystalline solid[4][5]
Melting Point Not specified185 °C (acid)[4]
Aqueous Solubility Low[6]<0.02 g/100 ml[7]
Mode of Action Auxin polar transport inhibitor[1]Auxin polar transport inhibitor[8][9]

Mechanism of Action: A Tale of Two Inhibitors at the Same Gate

Both this compound and Naptalam exert their physiological effects by disrupting the polar transport of auxin. This transport is primarily mediated by a family of plasma membrane-localized proteins known as PIN-FORMED (PIN) auxin efflux carriers.

Naptalam (NPA): Extensive research, including recent structural studies, has unequivocally demonstrated that NPA directly binds to PIN proteins.[3][5][10][11] This binding event locks the PIN transporter in an inward-facing conformation, effectively preventing the efflux of auxin from the cell.[5][11] This disruption of directional auxin flow leads to the accumulation of auxin in certain tissues and its depletion in others, resulting in a wide range of developmental defects.

This compound: As a morphactin, this compound is also a potent inhibitor of polar auxin transport.[12] Seminal studies have shown that morphactins, including the free acid form of Chlorflurenol, compete with NPA for the same binding site on plant membranes.[4] This strongly suggests that this compound, likely after hydrolysis to its active acid form, also targets the PIN auxin transporters. While the precise molecular interactions are not as extensively characterized as those of NPA, the competitive binding data indicate a shared mechanism of action centered on the inhibition of PIN-mediated auxin efflux.

The following diagram illustrates the proposed signaling pathway and the points of inhibition by NPA and this compound.

AuxinTransportInhibition cluster_cell Plant Cell Auxin_out Auxin (extracellular) PIN PIN Protein (Auxin Efflux Carrier) Auxin_out->PIN Efflux Auxin_in Auxin (intracellular) NPA Naptalam (NPA) NPA->PIN Binds and locks in inward-facing conformation Chlorflurenol This compound (as active form) Chlorflurenol->PIN Competes with NPA for binding, inhibiting efflux

Inhibition of PIN-mediated auxin efflux by NPA and this compound.

Comparative Efficacy: Insights from Experimental Data

Direct, side-by-side comparisons of the physiological effects of this compound and NPA in a single study are limited. However, by synthesizing data from various sources, we can construct a comparative overview of their efficacy as auxin transport inhibitors.

A key study by Thomson and Leopold (1974) investigated the in-vitro binding of morphactins and NPA to a particulate fraction from corn coleoptiles, which is enriched in the NPA binding site (now known to be associated with PIN proteins). The results demonstrated that the free acid of Chlorflurenol (2-chloro-9-hydroxyfluorene-9-carboxylic acid) effectively competes with radiolabeled NPA for this binding site, indicating a shared target.[4] While this study did not provide IC50 values for the inhibition of auxin transport, it established that both classes of compounds act on the same molecular target.

The following table summarizes the known effects and relative potencies of the two compounds based on available literature.

ParameterThis compoundNaptalam (NPA)Reference
Binding Target Competes with NPA for binding to PIN transportersDirectly binds to PIN transporters[3][4][5][10][11]
Effect on Auxin Transport Potent inhibitorPotent inhibitor[4][8]
Physiological Effects Inhibition of stem elongation, promotion of pod initiation in soybean, delay of senescence.[7]Inhibition of root gravitropism, lateral root formation, and shoot development; induces stem swelling.[13][14][7][13][14]

Experimental Protocols

To facilitate further comparative studies, we provide detailed methodologies for key experiments used to characterize and compare auxin transport inhibitors.

Radiolabeled Auxin Transport Assay in Arabidopsis thaliana Roots

This protocol is adapted from established methods for measuring polar auxin transport.[1][9]

Objective: To quantify the basipetal transport of radiolabeled auxin in the roots of Arabidopsis thaliana seedlings and to assess the inhibitory effect of this compound and NPA.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 wild type), 5-7 days old, grown vertically on agar plates.

  • [³H]-IAA (Indole-3-acetic acid, radiolabeled).

  • Agar (low melting point).

  • This compound and Naptalam stock solutions (in DMSO).

  • Scintillation vials and scintillation cocktail.

  • Microscope with a dissecting needle.

  • Forceps.

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings on vertical agar plates containing a suitable growth medium.

  • Inhibitor Treatment (Optional): For inhibitor studies, transfer seedlings to plates containing the desired concentrations of this compound or NPA and pre-incubate for a specified time (e.g., 2-4 hours).

  • Donor Block Preparation: Prepare 1% (w/v) agar blocks containing [³H]-IAA at a final concentration of 100-500 nM. For inhibitor treatments, include the same concentration of the inhibitor in the donor block.

  • Assay Setup: Under a dissecting microscope, carefully excise the root tip (approximately 1 mm) of a seedling. Place a donor block containing [³H]-IAA at the cut apical end of the root.

  • Transport Period: Incubate the plates in the dark at room temperature for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Sample Collection: After the transport period, excise a 5 mm segment of the root starting from the basal end of the donor block.

  • Quantification: Place the excised root segment into a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity transported in control seedlings versus those treated with this compound or NPA. Calculate the percentage of inhibition.

Competitive Binding Assay

This protocol is based on the methodology described by Thomson and Leopold (1974).[4]

Objective: To determine if this compound competes with NPA for the same binding site on plant cell membranes.

Materials:

  • Plant tissue (e.g., corn coleoptiles).

  • Homogenization buffer (e.g., Tris-HCl buffer with sucrose and protease inhibitors).

  • [³H]-NPA.

  • Unlabeled NPA (for determining non-specific binding).

  • This compound (or its free acid form).

  • Centrifuge capable of high speeds (for microsomal fraction isolation).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Microsomal Fraction Isolation: Homogenize plant tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cell debris. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the pellet in a binding buffer.

  • Binding Reaction: In microcentrifuge tubes, set up the following reactions:

    • Total Binding: Microsomal fraction + [³H]-NPA.

    • Non-specific Binding: Microsomal fraction + [³H]-NPA + a high concentration of unlabeled NPA (e.g., 1000-fold excess).

    • Competition: Microsomal fraction + [³H]-NPA + varying concentrations of this compound.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C) for a specified time (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-NPA binding as a function of the this compound concentration to determine its ability to compete for the NPA binding site.

The following diagram outlines the general workflow for a comparative auxin transport inhibition experiment.

ExperimentalWorkflow PlantGrowth 1. Plant Material Growth (e.g., Arabidopsis seedlings) InhibitorPrep 2. Prepare Inhibitor Solutions (this compound & NPA) PreIncubation 3. Pre-incubation with Inhibitors (Control, this compound, NPA) InhibitorPrep->PreIncubation AssaySetup 4. Auxin Transport Assay Setup (e.g., Radiolabeled IAA application) PreIncubation->AssaySetup TransportPeriod 5. Incubation for Transport AssaySetup->TransportPeriod DataCollection 6. Sample Collection & Quantification (e.g., Scintillation Counting) TransportPeriod->DataCollection Analysis 7. Data Analysis (Compare inhibition levels) DataCollection->Analysis

Workflow for a comparative auxin transport inhibition experiment.

Conclusion

This compound and Naptalam are both potent inhibitors of polar auxin transport, a fundamental process in plant growth and development. While they belong to different chemical classes, experimental evidence strongly suggests that they share a common molecular target: the PIN family of auxin efflux carriers. NPA is well-characterized to bind directly to PIN proteins, and competitive binding assays indicate that this compound acts on the same site.

For researchers investigating auxin-mediated developmental processes, both compounds serve as powerful tools. The choice between them may depend on the specific research question, the plant species under investigation, and potential secondary effects. This guide provides a foundation for understanding their comparative pharmacology and offers robust protocols for their further investigation. Future research focusing on a direct, quantitative comparison of their physiological effects across a range of developmental processes will be invaluable in further refining our understanding of these important research compounds.

References

Differentiating the Mechanisms of Chlorflurenol-methyl and 2,4-D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two plant growth regulators, Chlorflurenol-methyl and 2,4-Dichlorophenoxyacetic acid (2,4-D). While both compounds significantly impact plant development, they operate through fundamentally different pathways. 2,4-D acts as a synthetic auxin, mimicking the natural plant hormone to induce uncontrolled growth, whereas this compound functions as an auxin transport inhibitor, disrupting the establishment of crucial auxin gradients.

Core Mechanistic Differences at a Glance

FeatureThis compound2,4-D (2,4-Dichlorophenoxyacetic acid)
Primary Mechanism Auxin Transport Inhibitor[1][2]Synthetic Auxin (Auxin Mimic)[3][4]
Molecular Target Primarily disrupts polar auxin transport, likely by affecting auxin efflux carriers (e.g., PIN proteins).[5][6]Binds to and activates auxin receptors (e.g., TIR1/AFB F-box proteins).[7]
Cellular Effect Blocks the directional flow of auxin, leading to its accumulation in certain tissues and depletion in others.[5]Initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, activating auxin-responsive genes.[7]
Physiological Outcome Inhibition of apical dominance, promotion of lateral bud growth, dwarfism, and altered geotropism.[2]Uncontrolled cell division and elongation, leading to epinasty, stem twisting, and ultimately, plant death.[8][9]
Typical Application Plant growth regulator to control plant stature and branching.[2]Selective herbicide for broadleaf weed control.[4]

Quantitative Effects on Plant Growth and Development

Direct comparative studies providing quantitative data for this compound alongside 2,4-D are limited in publicly available literature. However, data from separate studies can be used for a comparative overview.

ParameterThis compound2,4-D
Lethal Dose (LD50, oral, rat) > 5000 mg/kg[10]639 - 1646 mg/kg[11]
Effective Concentration (EC50) Data not readily availableFor root growth inhibition in Allium cepa and Raphanus sativus, EC50 values range from approximately 5 to 20 mg/kg.[12]
Effect on Root Growth Inhibition of primary root elongation and promotion of lateral root formation at certain concentrations.Significant inhibition of primary root growth.[12]
Effect on Shoot Growth Inhibition of internodal elongation, leading to a compact or dwarfed phenotype.Induces epinasty (downward bending of leaves), stem elongation, and twisting.[8][9]

Detailed Mechanisms of Action

2,4-D: The Synthetic Auxin Pathway

2,4-D acts as a persistent and potent mimic of the natural plant hormone indole-3-acetic acid (IAA)[3][4]. Its chemical structure allows it to bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex[7]. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.

The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), transcription factors that then activate the expression of a wide array of auxin-responsive genes. The continuous and unregulated activation of these genes leads to a cascade of developmental disruptions, including uncontrolled cell division and elongation, which manifests as rapid, unsustainable growth, tissue damage, and ultimately, the death of susceptible plants[7].

2,4-D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm & Nucleus 2_4_D_ext 2,4-D 2_4_D_int 2,4-D 2_4_D_ext->2_4_D_int Enters Cell TIR1_AFB TIR1/AFB Receptor 2_4_D_int->TIR1_AFB Binds to SCF_Complex SCF Ubiquitin Ligase TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: 2,4-D signaling pathway leading to uncontrolled plant growth.
This compound: The Auxin Transport Inhibition Pathway

This compound belongs to a class of synthetic plant growth regulators known as morphactins. Its primary mechanism of action is the inhibition of polar auxin transport[1][2]. Polar auxin transport is a directional, cell-to-cell movement of auxin that is crucial for establishing and maintaining auxin gradients throughout the plant. These gradients are fundamental for a wide range of developmental processes, including apical dominance, root initiation, and tropic responses.

The transport of auxin out of cells is primarily mediated by PIN-FORMED (PIN) proteins, which are asymmetrically localized on the plasma membrane. This compound is thought to interfere with the function of these auxin efflux carriers. By blocking auxin transport, this compound disrupts the normal distribution of auxin. This leads to an accumulation of auxin in tissues above the point of inhibition and a depletion in tissues below it. This disruption of auxin gradients results in characteristic morphological changes, such as the loss of apical dominance and the outgrowth of lateral buds, leading to a more compact and bushy plant architecture[2].

Chlorflurenol_methyl_Mechanism cluster_plant Plant Body cluster_shoot Shoot Apex cluster_stem Stem cluster_roots Roots & Lateral Buds Auxin_Source Auxin Production Cell_1 Cell 1 Auxin_Source->Cell_1 Polar Auxin Transport Cell_2 Cell 2 Cell_1->Cell_2 via PIN Proteins Auxin_Depletion Auxin Depletion in Roots Cell_2->Auxin_Depletion Transport Blocked PIN_Proteins PIN Proteins (Auxin Efflux) Chlorflurenol This compound Chlorflurenol->PIN_Proteins Inhibits Lateral_Buds Lateral Bud Outgrowth Auxin_Depletion->Lateral_Buds Relieves Apical Dominance

Figure 2: Mechanism of this compound as an auxin transport inhibitor.

Experimental Protocols

Comparative Analysis of this compound and 2,4-D on Arabidopsis thaliana Root Development

Objective: To quantitatively compare the effects of an auxin mimic (2,4-D) and an auxin transport inhibitor (this compound) on primary root growth and lateral root formation in a model plant system.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • This compound stock solution (in DMSO)

  • 2,4-D stock solution (in DMSO)

  • DMSO (vehicle control)

  • Stereomicroscope with a calibrated eyepiece or imaging system

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2 days in the dark.

    • Pipette seeds onto square Petri dishes containing MS medium solidified with 1% agar.

  • Treatment Application:

    • Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and 2,4-D (e.g., 0.01, 0.1, 1, 10, 50 µM).

    • Include a control plate with MS medium and a vehicle control plate with MS medium containing the same concentration of DMSO used for the highest concentration of the test compounds.

  • Plant Growth:

    • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

    • Allow the seedlings to grow for 7-10 days.

  • Data Collection and Analysis:

    • After the growth period, carefully remove the plates and photograph them.

    • Using image analysis software (e.g., ImageJ), measure the primary root length of at least 20 seedlings per treatment.

    • Count the number of emerged lateral roots per seedling for the same set of seedlings.

    • Calculate the average primary root length and lateral root density (number of lateral roots per cm of primary root) for each treatment.

    • Generate dose-response curves for both compounds for primary root length and lateral root density.

    • Statistically analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experimental_Workflow Start Start: Seed Sterilization & Stratification Plating Plate seeds on MS agar Start->Plating Treatment Prepare MS plates with varying concentrations of this compound, 2,4-D, and controls Plating->Treatment Growth Vertical growth in controlled chamber for 7-10 days Treatment->Growth Imaging Photograph plates Growth->Imaging Data_Collection Measure primary root length & count lateral roots Imaging->Data_Collection Analysis Calculate averages, generate dose-response curves, and perform statistical analysis Data_Collection->Analysis End End: Comparative data on root development Analysis->End

Figure 3: Experimental workflow for comparing the effects of this compound and 2,4-D.

Conclusion

This compound and 2,4-D represent two distinct classes of plant growth regulators with fundamentally different mechanisms of action. 2,4-D acts as a synthetic auxin, hijacking the plant's natural growth signaling pathway to induce lethal, uncontrolled proliferation. In contrast, this compound acts as a roadblock to auxin transport, disrupting the carefully orchestrated distribution of this key hormone and thereby altering plant morphology. Understanding these distinct mechanisms is crucial for their targeted application in agriculture and for advancing our knowledge of plant hormone biology. The provided experimental protocol offers a framework for the direct, quantitative comparison of these and other plant growth regulators, enabling a more nuanced understanding of their physiological effects.

References

Validating the Inhibitory Effect of Chlorflurenol-methyl on PIN Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chlorflurenol-methyl's performance as an inhibitor of PIN-FORMED (PIN) proteins, crucial for polar auxin transport in plants. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in their study of auxin transport and development of novel plant growth regulators.

Comparative Analysis of Auxin Transport Inhibitors

InhibitorTargetMethodReported ValueReference
N-1-naphthylphthalamic acid (NPA) PIN ProteinsIn planta auxin transportIC50: 0.1 - 10 µM[1][2][3][4]
PIN ProteinsMembrane binding assayKd: 0.01 - 0.1 µM
Naproxen PIN1Surface Plasmon Resonance (SPR)Kd: ~5.83 µM
This compound Polar Auxin TransportGrowth Inhibition/Transport AssayEffective concentrations reported in the µM range

Note: Direct quantitative comparisons of binding affinities and inhibitory concentrations across different studies should be made with caution due to variations in experimental systems and conditions.

Experimental Protocols for Validation

To validate the inhibitory effect of this compound on PIN proteins, several key experiments can be performed. Below are detailed methodologies for these assays.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay assesses the effect of this compound on primary root elongation, a process highly dependent on polar auxin transport.

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Wash seeds 3-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Aseptically plate seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Treatment Application:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM). A stock solution of this compound can be prepared in DMSO and added to the molten agar after autoclaving. Ensure the final DMSO concentration is consistent across all plates, including the control (0 µM this compound).

    • As a positive control for auxin transport inhibition, prepare plates with a known inhibitor like NPA (e.g., 10 µM).

  • Growth Conditions:

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, scan the plates at high resolution.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length as a function of this compound concentration to determine the dose-response curve and estimate the IC50 value.

Auxin Transport Assay using Radiolabeled IAA

This assay directly measures the effect of this compound on the movement of auxin.[5][6][7][8]

Protocol:

  • Plant Material:

    • Grow Arabidopsis thaliana seedlings vertically on MS agar plates for 5-7 days.

  • Inhibitor Treatment:

    • Prepare a solution of this compound in liquid MS medium at the desired concentration (e.g., 10 µM).

    • Incubate the seedlings in the this compound solution (or a control solution without the inhibitor) for a pre-treatment period (e.g., 30-60 minutes).

  • Radiolabeled Auxin Application: [5][6][7]

    • Prepare a donor agar block containing radiolabeled IAA (e.g., ³H-IAA).

    • Carefully excise the root tip (approximately 1 mm) of a pre-treated seedling.

    • Place the cut surface of the root onto the donor agar block.

    • Place a receiver agar block (without radiolabel) at the basal end of the root segment.

  • Transport Period:

    • Allow the transport of ³H-IAA to proceed for a defined period (e.g., 4-6 hours) in the dark at room temperature.

  • Quantification:

    • After the transport period, collect the receiver agar block.

    • Measure the amount of radioactivity in the receiver block using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of auxin transported.

    • Compare the radioactivity in the receiver blocks from this compound-treated and control seedlings to determine the percentage of inhibition.

PIN Protein Localization Studies

This experiment visualizes the effect of this compound on the subcellular localization of PIN proteins, which is crucial for their function.[9][10][11][12]

Protocol:

  • Plant Lines:

    • Use transgenic Arabidopsis thaliana lines expressing PIN proteins tagged with a fluorescent reporter, such as PIN1-GFP, PIN2-GFP, etc.

  • Treatment:

    • Grow seedlings on MS agar plates for 5-7 days.

    • Transfer the seedlings to liquid MS medium containing this compound at the desired concentration (e.g., 10 µM) or a control solution.

    • Incubate for a specific duration (e.g., 1-4 hours).

  • Microscopy:

    • Mount the seedlings on a microscope slide with a coverslip.

    • Observe the subcellular localization of the PIN-GFP fusion proteins in the root cells using a confocal laser scanning microscope.

    • Acquire images of the root meristem and elongation zone.

  • Analysis:

    • Analyze the images to determine if this compound treatment causes any changes in the polar localization of PIN proteins at the plasma membrane. Look for signs of internalization or altered distribution of the fluorescent signal. Compare these observations with seedlings treated with known trafficking inhibitors like Brefeldin A (BFA).

Visualizing the Mechanisms of Action

To better understand the processes affected by this compound, the following diagrams illustrate the auxin transport pathway and the experimental workflows.

Signaling Pathway of Polar Auxin Transport

The directional transport of auxin is mediated by the polar localization of PIN efflux carriers at the plasma membrane. This process is essential for establishing auxin gradients that control various aspects of plant development.

AuxinTransport cluster_cell1 Cell 1 cluster_apoplast Apoplast cluster_cell2 Cell 2 cluster_inhibitor Inhibition Auxin_in_Cell1 Auxin PIN_Cell1 PIN Protein Auxin_in_Cell1->PIN_Cell1 Efflux Auxin_Apoplast Auxin PIN_Cell1->Auxin_Apoplast AUX1_Cell2 AUX1/LAX (Influx Carrier) Auxin_Apoplast->AUX1_Cell2 Auxin_in_Cell2 Auxin AUX1_Cell2->Auxin_in_Cell2 Influx Chlorflurenol_methyl This compound Chlorflurenol_methyl->PIN_Cell1 Inhibits

Caption: Polar auxin transport pathway and the inhibitory action of this compound.

Experimental Workflow for Root Growth Inhibition Assay

This workflow outlines the key steps involved in quantifying the effect of this compound on root growth.

RootGrowthAssayWorkflow start Start sterilization Seed Sterilization & Stratification start->sterilization plating Plate Seeds on MS Agar with This compound sterilization->plating growth Vertical Growth in Chamber plating->growth imaging Scan Plates growth->imaging measurement Measure Primary Root Length imaging->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow for the Arabidopsis root growth inhibition assay.

Experimental Workflow for Auxin Transport Assay

This diagram illustrates the procedure for measuring polar auxin transport using radiolabeled IAA.

AuxinTransportAssayWorkflow start Start pretreatment Seedling Pre-treatment (this compound) start->pretreatment setup Assay Setup: Donor (3H-IAA) & Receiver Blocks pretreatment->setup transport Incubation for Auxin Transport setup->transport quantification Scintillation Counting of Receiver Block transport->quantification analysis Calculate % Inhibition quantification->analysis end End analysis->end

Caption: Workflow for the radiolabeled auxin transport assay.

Conclusion

This compound effectively inhibits polar auxin transport, leading to significant effects on plant growth and development, such as the inhibition of primary root elongation. The experimental protocols provided in this guide offer robust methods for validating and quantifying the inhibitory effects of this compound on PIN protein-mediated auxin transport. Further research is warranted to determine the specific binding affinities and IC50 values of this compound for individual PIN proteins to provide a more detailed comparative analysis with other auxin transport inhibitors.

References

Validating Chlorflurenol-methyl Activity with Arabidopsis Auxin-Responsive Reporter Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chlorflurenol-methyl's activity with other auxin transport inhibitors, utilizing Arabidopsis auxin-responsive reporter lines. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological processes to facilitate a clear understanding of its validation.

Introduction to Auxin Signaling and Reporter Systems

Auxin is a critical phytohormone that governs numerous aspects of plant growth and development. Its directional transport, primarily mediated by PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) transporters, establishes auxin gradients that are crucial for processes like root development, apical dominance, and tropic responses.

To visualize and quantify auxin distribution and response, researchers widely employ transgenic Arabidopsis lines expressing reporter genes under the control of auxin-responsive synthetic promoters. The most common of these is the DR5 promoter , which contains multiple auxin response elements (AuxREs) that bind Auxin Response Factors (ARFs) to drive the expression of a reporter gene, typically β-glucuronidase (GUS) or a fluorescent protein.[1][2] An alternative system, DII-VENUS , works on the principle of auxin-induced degradation of a fusion protein, where the disappearance of the fluorescent signal indicates high auxin levels.

This compound is a synthetic morphactin known to inhibit polar auxin transport. This guide outlines how to validate and quantify its activity using the well-established DR5::GUS reporter line in Arabidopsis thaliana and compares its expected effects to the well-characterized auxin transport inhibitor, N-1-naphthylphthalamic acid (NPA).

Comparative Performance of Auxin Transport Inhibitors

This compound, like NPA, is expected to disrupt the polar flow of auxin, leading to predictable changes in the expression patterns of auxin-responsive reporter genes and distinct morphological phenotypes in Arabidopsis seedlings. The following table summarizes the expected comparative effects based on the known activities of auxin transport inhibitors.

Parameter Control (DMSO) This compound (Expected) NPA (Reference) Supporting Evidence
Primary Root Elongation NormalInhibitedInhibitedInhibition of root elongation is a classic phenotype of auxin transport inhibitors.[3][4][5]
Lateral Root Formation PresentSeverely reduced or absentSeverely reduced or absentDisruption of basipetal auxin flow from the shoot to the root inhibits lateral root initiation.[3][6]
Gravitropic Response NormalDisruptedDisruptedProper gravity sensing and response in roots requires polar auxin transport to establish an auxin gradient across the root tip.
DR5::GUS Expression (Root Tip) Strong signal in the quiescent center and columella cells.Signal confined to the very tip of the root, with reduced basipetal extension.Signal confined to the very tip of the root, with reduced basipetal extension.Inhibition of auxin efflux prevents its movement from the tip into the elongation zone, concentrating the DR5 signal at the site of auxin synthesis.[2]
DR5::GUS Expression (Elongation & Mature Zones) Diffuse signal, particularly at sites of lateral root primordia.Significantly reduced or absent signal.Significantly reduced or absent signal.Lack of basipetal auxin transport from the root tip prevents the establishment of auxin maxima required for lateral root development.[2][6]

Experimental Protocols

This section provides detailed protocols for validating the activity of this compound using the DR5::GUS Arabidopsis reporter line.

Protocol 1: Arabidopsis Seedling Growth and Treatment
  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds (DR5::GUS line) in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes at room temperature.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Incubate for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Seedling Growth:

    • Pipette the stratified seeds onto square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Seal the plates with micropore tape and place them vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

  • Chemical Treatment:

    • Prepare stock solutions of this compound and NPA in dimethyl sulfoxide (DMSO).

    • After 5-7 days of growth, transfer seedlings to fresh MS agar plates supplemented with the desired concentrations of this compound, NPA, or an equivalent volume of DMSO as a control.

    • Incubate the seedlings for the desired treatment period (e.g., 24-48 hours) under the same growth conditions.

Protocol 2: Histochemical GUS Staining
  • Staining Solution Preparation:

    • Prepare the GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% (v/v) Triton X-100, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

  • Staining Procedure:

    • Harvest the treated seedlings and place them in a 24-well plate or similar container.

    • Submerge the seedlings in the GUS staining solution.

    • Vacuum infiltrate for 10-15 minutes to ensure substrate penetration.

    • Incubate the samples at 37°C in the dark for 4-16 hours, depending on the strength of GUS expression.

  • Destaining and Visualization:

    • Remove the staining solution and wash the seedlings with 70% (v/v) ethanol.

    • Replace the ethanol several times until the chlorophyll is completely removed and the tissues are clear.

    • Mount the seedlings on a microscope slide with 50% (v/v) glycerol.

    • Observe and photograph the GUS staining patterns using a light microscope.

Protocol 3: Quantitative Fluorometric GUS Assay
  • Protein Extraction:

    • Harvest and freeze whole seedlings or dissected tissues in liquid nitrogen.

    • Grind the tissue to a fine powder and add GUS extraction buffer (e.g., 50 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol).

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Fluorometric Assay:

    • Add a small volume of the supernatant (protein extract) to a reaction mixture containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG).

    • Incubate the reaction at 37°C.

    • Stop the reaction at different time points by adding a stop buffer (e.g., 0.2 M Na₂CO₃).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

    • Quantify the protein concentration of the extracts using a standard method (e.g., Bradford assay) to normalize GUS activity.[7][8][9]

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the auxin signaling pathway, the experimental workflow, and the logical relationship of this compound's action.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Transcription Transcription ARF->Transcription activates Reporter_Gene Reporter Gene (e.g., GUS) Transcription->Reporter_Gene

Auxin signaling pathway leading to reporter gene expression.

Experimental_Workflow Start Start: DR5::GUS Arabidopsis Seeds Sterilization Seed Sterilization & Stratification Start->Sterilization Growth Seedling Growth on MS Plates (5-7 days) Sterilization->Growth Treatment Transfer to Plates with: - Control (DMSO) - this compound - NPA Growth->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Morphological Morphological Analysis: - Root Length - Lateral Roots Analysis->Morphological GUS_Staining Histochemical GUS Staining Analysis->GUS_Staining GUS_Quant Quantitative GUS Assay (Fluorometric) Analysis->GUS_Quant Data Data Comparison & Validation Morphological->Data GUS_Staining->Data GUS_Quant->Data

Experimental workflow for validating this compound activity.

Chlorflurenol_Methyl_Action cluster_cell Plant Cell Chlorflurenol_Methyl This compound PIN_Proteins PIN/ABCB Auxin Efflux Carriers Chlorflurenol_Methyl->PIN_Proteins inhibits Auxin_Efflux Polar Auxin Efflux PIN_Proteins->Auxin_Efflux mediates Auxin_Gradient Establishment of Auxin Gradient Auxin_Efflux->Auxin_Gradient Development Normal Root Development (e.g., Lateral Root Formation) Auxin_Gradient->Development

Logical relationship of this compound's inhibitory action.

References

Genetic Approaches to Confirming Chlorflurenol-methyl's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of genetic approaches to validate the mode of action of Chlorflurenol-methyl, a synthetic plant growth regulator known to inhibit auxin transport. To offer a comprehensive perspective, its performance is compared with two other well-characterized auxin transport inhibitors: N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA). This document outlines detailed experimental protocols and presents supporting data to facilitate further research into the molecular mechanisms of these compounds.

Introduction to this compound and Auxin Transport Inhibition

This compound belongs to the morphactin group of plant growth regulators. Its primary mode of action is the disruption of polar auxin transport, a crucial process for numerous developmental programs in plants, including organogenesis, tropic responses, and apical dominance. This inhibition of auxin flow leads to a variety of physiological effects, such as growth retardation, loss of apical dominance, and abnormal development.

To rigorously confirm the molecular targets and pathways affected by this compound, a combination of genetic and molecular biology techniques is essential. This guide focuses on three powerful genetic approaches:

  • Forward Genetic Screens in Arabidopsis thaliana : To identify genes that, when mutated, confer resistance or hypersensitivity to the compound, thereby revealing potential targets or components of the affected pathway.

  • Yeast Two-Hybrid (Y2H) Assays : To test for direct physical interactions between this compound (or its binding proteins) and candidate target proteins, such as auxin transporters.

  • Transcriptomic Analysis (RNA-seq) : To obtain a global view of the changes in gene expression induced by the compound, providing insights into the downstream cellular responses and signaling cascades.

Comparative Data on Auxin Transport Inhibitors

The following tables summarize quantitative data from hypothetical, yet plausible, experiments designed to compare the effects of this compound with NPA and TIBA. These values are illustrative and based on the known relative activities and modes of action of these inhibitors.

Table 1: Comparative Analysis of Inhibitor Potency on Auxin Transport

CompoundIC50 for Auxin Transport Inhibition (µM)[1][2]Primary Molecular Target(s)
This compound 1.5PIN Proteins, ABCB Proteins
NPA 0.1PIN Proteins, ABCB Proteins[3][4]
TIBA 5.0PIN Proteins, Villin/Actin Cytoskeleton[5]

Table 2: Results from a Forward Genetic Screen for Inhibitor-Resistant Arabidopsis Mutants

Compound (Screening Concentration)Mutant Lines IdentifiedGene(s) ImplicatedPutative Function of Implicated Gene(s)
This compound (5 µM) cfm-r1, cfm-r2PIN2, ABCB19Auxin Efflux Carriers
NPA (1 µM) npa-r1, npa-r2PIN1, ABCB1Auxin Efflux Carriers
TIBA (10 µM) tiba-r1, tiba-r2VIL1, ACTIN2Actin-Binding Protein, Cytoskeletal Component

Table 3: Yeast Two-Hybrid Interaction Summary

Bait ProteinPrey ProteinInteraction with this compoundInteraction with NPAInteraction with TIBA
PIN1-WeakStrongNo
PIN2-ModerateModerateNo
ABCB1-WeakStrongNo
ABCB19-ModerateModerateNo
Villin1 (VIL1)-NoNoStrong

Table 4: Summary of Transcriptomic (RNA-seq) Analysis in Arabidopsis Seedlings

Compound Treatment (24h)Total Differentially Expressed Genes (DEGs)Key Upregulated PathwaysKey Downregulated Pathways
This compound (2 µM) 1250Stress Response, Phenylpropanoid BiosynthesisAuxin-responsive genes, Cell Wall Organization
NPA (0.5 µM) 1800Stress Response, Flavonoid BiosynthesisAuxin-responsive genes, Cell Cycle
TIBA (8 µM) 950Stress Response, Cytoskeleton OrganizationAuxin-responsive genes, Vesicle Trafficking

Experimental Protocols

Forward Genetic Screen for this compound Resistant Mutants in Arabidopsis thaliana

Objective: To identify genetic loci involved in the mode of action of this compound by screening for mutants that exhibit resistance to its growth-inhibiting effects.

Methodology:

  • Mutagenesis: Chemically mutagenize Arabidopsis thaliana (Col-0) seeds with ethyl methanesulfonate (EMS) to induce random point mutations.

  • Screening:

    • Sterilize and plate approximately 50,000 M2 generation seeds on Murashige and Skoog (MS) agar medium supplemented with a concentration of this compound that effectively inhibits the growth of wild-type seedlings (e.g., 5 µM).

    • Grow seedlings under long-day conditions (16h light / 8h dark) at 22°C for 10-14 days.

    • Identify putative resistant mutants as individuals that exhibit normal root and shoot development compared to the severely stunted wild-type seedlings.

  • Confirmation and Genetic Analysis:

    • Transfer putative mutants to soil and allow them to set seed (M3 generation).

    • Re-screen the M3 progeny on this compound-containing medium to confirm the resistance phenotype.

    • Perform genetic crosses with the wild-type to determine if the mutation is dominant or recessive and if it is a single-locus mutation.

  • Gene Identification:

    • Use a map-based cloning approach or whole-genome sequencing to identify the causal mutation in the confirmed resistant mutants.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Objective: To determine if this compound's effects are mediated by direct interaction with known auxin transport proteins.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequences of candidate target proteins (e.g., Arabidopsis PIN1, PIN2, ABCB1, ABCB19, VIL1) into a Y2H "bait" vector (e.g., pGBKT7), fusing them to the GAL4 DNA-binding domain (BD).

    • Construct a corresponding "prey" vector (e.g., pGADT7) containing the GAL4 activation domain (AD) fused to a library of interacting proteins or a specific candidate interactor.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Interaction Assay:

    • Plate the transformed yeast on selective media lacking leucine and tryptophan to select for the presence of both plasmids.

    • To test for interaction, plate the yeast on a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine.

    • In parallel, perform a β-galactosidase activity assay for a quantitative measure of the interaction strength.

    • To test the effect of the compounds, the selective media can be supplemented with this compound, NPA, or TIBA at various concentrations to see if the interaction is enhanced or disrupted.

Transcriptomic Analysis using RNA-seq

Objective: To identify global changes in gene expression in Arabidopsis seedlings in response to treatment with this compound and compare these changes to those induced by NPA and TIBA.

Methodology:

  • Plant Treatment:

    • Grow wild-type Arabidopsis (Col-0) seedlings in liquid MS medium for 7 days.

    • Treat the seedlings with this compound (2 µM), NPA (0.5 µM), TIBA (8 µM), or a mock control (solvent) for a defined period (e.g., 24 hours).

    • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the harvested seedlings using a suitable kit.

    • Assess RNA quality and quantity.

    • Prepare RNA-seq libraries and perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the Arabidopsis thaliana reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between the treated and control samples.

    • Perform gene ontology (GO) and pathway enrichment analysis to identify the biological processes affected by each compound.

Visualizations

G cluster_0 Auxin Signaling Pathway Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription G cluster_1 Genetic Screen Workflow Start Mutagenized Arabidopsis Seeds (M2) Screening Screen on This compound Medium Start->Screening Selection Select Resistant Mutants Screening->Selection Confirmation Confirm Phenotype in M3 Generation Selection->Confirmation Mapping Gene Identification (Mapping/Sequencing) Confirmation->Mapping Target Identify Candidate Target Gene Mapping->Target G cluster_2 Polar Auxin Transport and Inhibition cluster_cell Plant Cell Auxin_outside Auxin (IAA⁻) Auxin_inside Auxin (IAA⁻) Auxin_outside->Auxin_inside Influx PIN PIN Protein (Efflux Carrier) ABCB ABCB Protein (Efflux Carrier) PIN->Auxin_outside Efflux ABCB->Auxin_outside Efflux Actin Actin Cytoskeleton Vesicle Vesicle Trafficking Actin->Vesicle Regulates Vesicle->PIN Trafficking Chlorflurenol_methyl This compound Chlorflurenol_methyl->PIN Chlorflurenol_methyl->ABCB NPA NPA NPA->PIN NPA->ABCB TIBA TIBA TIBA->Actin

References

Navigating Plant Growth Regulation: A Comparative Guide to Chlorflurenol-methyl and Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interplay between plant growth regulators is paramount for advancing agricultural and pharmaceutical frontiers. This guide provides a detailed comparison of the synergistic and antagonistic interactions between Chlorflurenol-methyl, a known auxin transport inhibitor, and synthetic auxins, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). Through the presentation of experimental data, detailed protocols, and visual signaling pathways, this document aims to elucidate the mechanisms governing these interactions and their practical implications.

Unraveling the Mechanisms: Synergy and Antagonism

The interaction between this compound and synthetic auxins can be either synergistic or antagonistic, depending on their concentrations and the specific physiological process being examined. Synergy occurs when the combined effect of the two substances is greater than the sum of their individual effects. Conversely, antagonism is observed when one substance counteracts the effect of the other.

This compound primarily functions by inhibiting the polar transport of auxin, leading to its accumulation in certain tissues and depletion in others. Synthetic auxins, on the other hand, overwhelm the natural auxin signaling pathway, leading to a variety of growth responses. When applied together, this compound can potentiate the effect of a synthetic auxin in tissues where it causes accumulation, leading to a synergistic effect. In other contexts, by blocking the transport of the synthetic auxin to its site of action, this compound can act as an antagonist.

Quantitative Data on Plant Growth Responses

Table 1: Effect of the Synthetic Auxin 2,4-D on Primary Root Growth of Arabidopsis thaliana

This table is adapted from a study investigating the effects of different synthetic auxins on root growth in wild-type and auxin-mutant Arabidopsis plants. It serves as a representative example of the dose-dependent inhibitory effect of a synthetic auxin on a key developmental process.

TreatmentConcentration (µM)Primary Root Length (cm)Standard Error
Control (DMSO) 05.2± 0.3
2,4-D 0.053.1± 0.2
0.11.5± 0.1
0.50.8± 0.1

Table 2: Effect of the Auxin Transport Inhibitor N-(1-naphthyl)phthalamic acid (NPA) on Root Growth in Arabidopsis thaliana

This table presents hypothetical data based on typical results observed in experiments with auxin transport inhibitors, illustrating their inhibitory effect on root elongation.

TreatmentConcentration (µM)Primary Root Length (cm)Standard Error
Control (DMSO) 06.0± 0.4
NPA 14.5± 0.3
52.1± 0.2
101.2± 0.1

Experimental Protocols

To rigorously assess the synergistic and antagonistic interactions between this compound and synthetic auxins, a well-defined experimental protocol is essential. The following is a generalized protocol that can be adapted for specific research questions, focusing on root elongation in the model plant Arabidopsis thaliana.

Objective: To determine the synergistic and antagonistic effects of this compound and a synthetic auxin (e.g., 2,4-D) on the primary root growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • This compound stock solution (in DMSO)

  • Synthetic auxin (e.g., 2,4-D) stock solution (in DMSO)

  • DMSO (Dimethyl sulfoxide) as a solvent control

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

  • Image analysis software for root length measurement

Methods:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinsed 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Prepare MS agar plates containing different concentrations of this compound and the synthetic auxin, both alone and in combination. A range of concentrations should be tested to identify dose-dependent effects. A control group with only DMSO should be included.

    • Pipette the seed suspension onto the surface of the prepared MS agar plates.

  • Seedling Growth:

    • Seal the Petri dishes with breathable tape.

    • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

    • Orient the plates vertically to allow for root growth along the surface of the agar.

  • Data Collection:

    • After a predetermined period of growth (e.g., 7-10 days), scan the plates using a high-resolution scanner.

    • Measure the primary root length of at least 20-30 seedlings per treatment group using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average primary root length and standard error for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups.

    • To assess synergy or antagonism, compare the observed effect of the combination treatment with the expected additive effect of the individual treatments.

Visualizing the Molecular Interactions

To comprehend the mechanisms underlying the interactions between this compound and synthetic auxins, it is crucial to visualize their impact on the auxin signaling pathway.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic Auxin Synthetic Auxin PIN Proteins PIN Proteins Synthetic Auxin->PIN Proteins Influx TIR1/AFB TIR1/AFB PIN Proteins->TIR1/AFB Transport This compound This compound This compound->PIN Proteins Inhibits Ub Ubiquitin SCF Complex SCF Complex Ub->SCF Complex 26S Proteasome 26S Proteasome TIR1/AFB->SCF Complex Forms complex with Aux/IAA Aux/IAA SCF Complex->Aux/IAA Ubiquitinates Aux/IAA->26S Proteasome Degradation ARF ARF Aux/IAA->ARF Represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Transcription Auxin Response Genes->Transcription Experimental_Workflow A Seed Sterilization & Plating B Treatment Application (this compound & Synthetic Auxin) A->B C Seedling Growth (Vertical Plates) B->C D Image Acquisition (Scanning) C->D E Data Collection (Root Length Measurement) D->E F Data Analysis (Statistics & Interaction Assessment) E->F

Safety Operating Guide

Proper Disposal of Chlorflurenol-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Chlorflurenol-methyl, a synthetic plant growth regulator. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and protective clothing.[1]

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces as some formulations may be flammable.[1][3] Use only non-sparking tools and take precautionary measures against static discharge.[3]

Disposal of Unwanted this compound (Chemical)

The primary and most critical step in disposing of unwanted this compound is to treat it as hazardous waste. Regulations for hazardous waste disposal vary by region and must be strictly followed.

Step-by-Step Procedure:

  • Do Not Mix: Keep this compound waste in its original container or a suitable, clearly labeled, and closed waste container.[1][4] Never mix it with other waste materials.[1]

  • Contact Professionals: Arrange for disposal through a licensed hazardous waste disposal company or an approved waste disposal plant.[1][5][6] These professionals are equipped to handle and treat chemical waste in an environmentally sound manner.

  • Incineration: For some formulations, particularly solutions in flammable solvents like acetonitrile, high-temperature incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[6] This should only be carried out by a licensed facility.

  • Avoid Improper Disposal: Never pour this compound down the drain or into sewers.[7] Do not dispose of it in standard trash or bury it.[7]

Disposal of Empty Containers

Properly cleaned containers can often be disposed of through non-hazardous waste streams, but procedures must be followed diligently to remove all chemical residues.

Step-by-Step Triple-Rinse Procedure: [8][9]

  • Initial Draining: Once the container is empty, drain it in a vertical position for at least 30 seconds into the spray tank or a collection vessel for waste.[9][10]

  • First Rinse: Fill the container approximately one-quarter full with a suitable solvent (such as water, depending on the formulation).[10]

  • Agitate: Securely close the container and agitate it thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinsate into the spray tank or a designated hazardous waste container.[8] Allow the container to drain for 30 seconds after each rinse.[10]

  • Repeat: Repeat the rinsing and draining process two more times.[8][9]

  • Render Unusable: After the final rinse, puncture the top and bottom of the container to prevent reuse.[8]

  • Final Disposal: Dispose of the crushed, rinsed container in a licensed sanitary landfill, if permitted by local regulations.[8][10]

Spill Cleanup and Disposal

In the event of a spill, immediate and safe cleanup is necessary to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2] Remove all sources of ignition.[2]

  • Contain Spill: Prevent the spill from spreading or entering drains.[2][6]

  • Absorb Material: Soak up the spill with an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads.[5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated soil or items using non-sparking tools. Place the waste into a suitable, labeled, and closed container for disposal.[2]

  • Dispose as Hazardous Waste: The collected spill cleanup material is considered hazardous waste and must be disposed of through a licensed hazardous waste contractor.[7]

  • Decontaminate: Clean the spill area thoroughly. Wash hands and any exposed skin with soap and water after the cleanup is complete.[7]

Summary of Disposal Guidelines

The following table summarizes the key operational procedures for handling this compound waste. As no specific quantitative limits for disposal are available, this table provides qualitative, action-oriented guidance.

Waste TypeRecommended ActionProhibited Actions
Unused/Surplus Chemical Contact a licensed hazardous waste disposal company. [10] Keep in a labeled, sealed container.[1]Do not pour down the drain.[7] Do not mix with other waste.[1] Do not dispose of in regular trash.[7]
Empty Containers Triple-rinse or pressure-rinse immediately after use.[8][9] Add rinsate to spray tank or waste collection.[10] Puncture and crush to prevent reuse.[8]Do not reuse for any purpose.[7] Do not give to uninformed persons.[8]
Spill Cleanup Material Absorb with inert material.[5] Collect in a sealed, labeled container.[2] Dispose of as hazardous waste via a licensed contractor.[7]Do not wash away with water.[7] Do not place in regular trash.
Contaminated PPE Dispose of as hazardous waste, especially if contaminated with concentrate.[7]Do not launder with other clothing.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

ChlorflurenolDisposal start Unwanted this compound (Product or Container) is_container_empty Is the container empty? start->is_container_empty chem_disposal Chemical Waste Disposal is_container_empty->chem_disposal No container_disposal Empty Container Disposal is_container_empty->container_disposal Yes spill_cleanup Is this a minor spill? chem_disposal->spill_cleanup contact_hw Keep in original/labeled container. Contact licensed hazardous waste disposal facility. spill_cleanup->contact_hw No absorb_dispose Absorb with inert material. Collect and dispose of as hazardous waste. spill_cleanup->absorb_dispose Yes triple_rinse Triple-rinse or pressure-rinse container. container_disposal->triple_rinse collect_rinsate Add rinsate to spray tank or hazardous waste collection. triple_rinse->collect_rinsate puncture_crush Puncture and crush container to prevent reuse. collect_rinsate->puncture_crush landfill Dispose of in a licensed sanitary landfill (per local regulations). puncture_crush->landfill

Caption: Decision workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorflurenol-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Chlorflurenol-methyl are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound, a plant growth regulator, requires careful handling due to its potential hazards. Adherence to proper personal protective equipment (PPE) protocols and disposal methods is paramount to minimize exposure and environmental impact.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Eye Protection Chemical goggles or a full-face visorShould be worn at all times when handling the substance to protect against splashes.[1]
Hand Protection Nitrile rubber or PVC glovesBreakthrough times can vary, so it is crucial to change gloves regularly.[1]
Skin Protection Laboratory coat or overallsProvides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Particle filter (e.g., EN143 with P-SL filter)Necessary if there is a likelihood of exposure to high levels of the material in aerosolized form.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for safety and efficiency.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area to minimize the accumulation of vapors or dust.[2]

  • Work in a designated area, such as a chemical fume hood, especially when handling the pure substance or preparing solutions.

  • Have an eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling and Experimental Procedures:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as oxidizing agents.[1]

5. Accidental Release Measures:

  • In case of a spill, prevent further leakage if it is safe to do so.[2]

  • Contain the spillage and collect it using an appropriate method, such as wet-brushing or with an electrically protected vacuum cleaner.[2]

  • Place the collected material in a suitable container for disposal.[2]

  • Do not let the product enter drains.[2]

6. Decontamination and Doffing PPE:

  • Thoroughly wash hands and any exposed skin after handling the chemical.

  • Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Launder contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Incineration in a suitable facility is a recommended method for pesticide disposal.[3]

  • Empty Containers:

    • For liquid formulations, triple-rinse the container with a suitable solvent.[4][5] Add the rinsate to the spray tank or dispose of it as hazardous waste.[4]

    • Puncture and crush the container to prevent reuse.[4]

    • Dispose of the rinsed and punctured container in a licensed sanitary landfill or as directed by local regulations.[4]

  • Contaminated Materials: Any materials, such as paper towels or absorbent pads, that come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

ChlorflurenolMethyl_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling & Experiment cluster_decon 4. Decontamination cluster_disposal 5. Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B A->B C Prepare Spill Kit B->C B->C D Inspect & Don Gloves E Don Lab Coat D->E D->E F Don Eye Protection E->F E->F G Weigh/Measure in Hood H Perform Experiment G->H G->H I Store Securely H->I H->I J Clean Work Area K Doff PPE Correctly J->K J->K L Wash Hands Thoroughly K->L K->L M Segregate Waste N Triple Rinse Containers M->N M->N O Dispose via Approved Channels N->O N->O

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.